molecular formula C24H21Cl4N5O4 B12410412 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Cat. No.: B12410412
M. Wt: 585.3 g/mol
InChI Key: ASJPFHUQYHUXMH-DDUQCEDZSA-N
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Description

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a useful research compound. Its molecular formula is C24H21Cl4N5O4 and its molecular weight is 585.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21Cl4N5O4

Molecular Weight

585.3 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol

InChI

InChI=1S/C24H21Cl4N5O4/c25-14-3-1-12(16(27)5-14)7-35-9-18-21(36-8-13-2-4-15(26)6-17(13)28)20(34)24(37-18)33-11-32-19-22(29)30-10-31-23(19)33/h1-6,10-11,18,20-21,24,34H,7-9H2,(H2,29,30,31)/t18-,20+,21?,24-/m1/s1

InChI Key

ASJPFHUQYHUXMH-DDUQCEDZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Structural Characterization and Physicochemical Properties of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

[1]

Introduction & Compound Identity

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a synthetic adenosine derivative characterized by the regioselective alkylation of the ribose sugar at the 3' and 5' positions with 2,4-dichlorobenzyl moieties.[1] Belonging to the class of lipophilic nucleoside analogs, this compound is primarily investigated for its potential to modulate adenosine signaling pathways, inhibit nucleoside transport, or act as a scaffold for anticancer agents [1].

Unlike endogenous adenosine, which is rapidly metabolized by adenosine deaminase (ADA), the bulky dichlorobenzyl substituents at the 3' and 5' positions provide steric shielding, likely enhancing metabolic stability and altering receptor binding affinity.

Nomenclature Clarification

While often listed in vendor catalogs as "3,5-Bis-O-", the precise IUPAC designation refers to the ribose carbon positions.

  • Common Name: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine[1][2][3][4][5][6][7][8]

  • Systematic Name: 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine

  • SMILES: NC1=C(N=C2)C(N2[C@@H]3OCl)Cl)Cl)Cl)[C@H]3O)=NC=N1

Chemical Structure & Molecular Weight Analysis

The molecule consists of an adenine base linked via a

Structural Breakdown
ComponentChemical FormulaContribution to MWStructural Role
Adenosine Core

(fragment)
~265.2 DaH-bond donor/acceptor (Base pairing/Receptor binding)
Substituent 1 (3'-O)

(2,4-dichlorobenzyl)
~159.0 DaLipophilicity, Steric bulk, Metabolic protection
Substituent 2 (5'-O)

(2,4-dichlorobenzyl)
~159.0 DaLipophilicity, Steric bulk, Metabolic protection
Modifications Loss of 2 Hydrogens (Ether formation)-2.016 DaCovalent attachment
Calculated Physicochemical Properties[1][10][11][12][13]
  • Molecular Formula:

    
    [1][9]
    
  • Molecular Weight: 585.27 g/mol [9]

  • Exact Mass: 583.0347 Da

  • Predicted LogP: ~5.2 (High Lipophilicity due to dichlorobenzyl groups)

  • H-Bond Donors: 2 (Exocyclic

    
    , 2'-OH)
    
  • H-Bond Acceptors: 8 (N1, N3, N7, O2', O3', O4', O5', Cl lone pairs)

Structural Visualization

The following diagram illustrates the connectivity and the specific sites of modification.

ChemicalStructureAdenineAdenine Base(N9-linked)RiboseRibose Sugar(C1' to C5')Adenine->RiboseGlycosidic BondPos22'-OH(Unsubstituted)Ribose->Pos2C2'Pos33'-O-Ether LinkageRibose->Pos3C3'Pos55'-O-Ether LinkageRibose->Pos5C5'Group32,4-Dichlorobenzyl(Lipophilic Domain)Pos3->Group3Group52,4-Dichlorobenzyl(Lipophilic Domain)Pos5->Group5

Figure 1: Structural connectivity of 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine highlighting regioselective substitution.

Synthesis & Characterization Protocol

Synthesizing 3',5'-disubstituted nucleosides requires overcoming the similar reactivity of the 2' and 3' hydroxyl groups. A direct alkylation often yields a mixture of 2',3'-, 2',5'-, and 3',5'-isomers. High-purity synthesis typically employs a protection-deprotection strategy.

Recommended Synthetic Workflow (Regioselective Route)

This protocol ensures the 2'-OH remains free while alkylating the 3' and 5' positions.

  • Starting Material: Adenosine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Step A: Transient Protection (2',3'-O-isopropylidene).

    • React Adenosine with acetone/2,2-dimethoxypropane and acid catalyst (p-TsOH).

    • Result: 2',3'-O-isopropylideneadenosine (protects 2' and 3').

    • Note: This standard route protects 3', making it unavailable. To target 3' and 5', a different strategy is needed, often involving silyl protection or direct alkylation with purification .

  • Alternative Direct Alkylation (Common for this class):

    • Reagents: Adenosine, 2,4-Dichlorobenzyl bromide (2.2 eq), NaH (Sodium Hydride, 2.5 eq), DMF (anhydrous).

    • Conditions:

      
       to RT, 12-24 hours.
      
    • Mechanism: The 5'-OH is primary (most reactive sterically). The 2'-OH is most acidic (inductive effect of anomeric center). However, with 2+ equivalents of alkylating agent, di- and tri-alkylation occurs.

    • Purification: The 3',5'-isomer is separated from the 2',5' and 2',3',5' by-products using silica gel column chromatography (Gradient: DCM/MeOH).

Characterization Criteria (Self-Validating)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed:

  • 
    -NMR (DMSO-
    
    
    , 400 MHz):
    • Anomeric Proton (H1'): Doublet at

      
       ~5.9-6.1 ppm.
      
    • Aromatic Protons (Adenine): Singlets at

      
       ~8.1 (H2) and ~8.3 (H8) ppm.
      
    • Benzyl Methylene Protons: Two AB systems or singlets around

      
       4.5-4.8 ppm (4 protons total).
      
    • Dichlorophenyl Ring: Multiplets in the aromatic region (

      
       7.2-7.7 ppm).
      
    • 2'-OH: A distinct exchangeable doublet (

      
       exchangeable) around 
      
      
      5.5 ppm, confirming the 2'-position is unsubstituted.
  • Mass Spectrometry (ESI-MS):

    • Observed Ion:

      
       at 
      
      
      586.3 (approx).
    • Isotope Pattern: Distinct chlorine isotope pattern (

      
       vs 
      
      
      ) showing M, M+2, M+4 peaks due to four chlorine atoms.

SynthesisWorkflowStep1Adenosine(Starting Material)Step2Base Activation(NaH in DMF, 0°C)Step1->Step2Step3Alkylation(+ 2,4-Dichlorobenzyl bromide)Step2->Step3Step4Crude Mixture(2',5' / 3',5' / 2',3',5')Step3->Step4Step5Purification(Silica Chromatography)Step4->Step5Separation of IsomersFinalPure 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosineStep5->Final

Figure 2: Direct alkylation workflow requiring rigorous chromatographic separation to isolate the 3',5'-isomer.

Biological Context & Applications[1][5]

The 3',5'-substitution pattern fundamentally alters the interaction of the adenosine core with biological targets.

Adenosine Receptor Modulation

Endogenous adenosine activates


reduce affinity
  • Allosteric Modulation: Potential binding to non-orthosteric sites.

  • P2X Receptor Antagonism: Similar benzylated ATP analogs (e.g., BzATP) are potent P2X7 agonists/antagonists. This unphosphorylated analog may act as a scaffold for P2X antagonists [2].

Nucleoside Transport Inhibition

Modifications at the 5' position can prevent recognition by Adenosine Kinase, while lipophilic substitutions can inhibit Equilibrative Nucleoside Transporters (ENTs), potentially increasing local concentrations of endogenous adenosine.

Anticancer Activity

Lipophilic adenosine analogs have demonstrated cytotoxicity in various cancer cell lines. The mechanism often involves:

  • Mitochondrial Disruption: Lipophilic cations or nucleosides accumulating in mitochondria.

  • Interference with RNA/DNA Synthesis: If phosphorylated, they may act as chain terminators, though the bulky 3'-group usually prevents chain elongation.

References

  • Man, S., et al. (2021).[9] "Potential and promising anticancer drugs from adenosine and its analogs."[4][9] Drug Discovery Today, 26(6), 1490-1500.[9] Link

  • MedChemExpress.[10] (n.d.). "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Product Datasheet." Link

  • PubChem Database.[11] (n.d.). "Compound Summary: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine." Link

An In-Depth Technical Guide to Elucidating the In Vitro Biological Activity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine. As an adenosine analog, this compound holds potential for a range of biological effects, from influencing cell proliferation to modulating specific signaling pathways.[1][2] This document will not only detail the requisite experimental protocols but also provide the scientific rationale behind each step, ensuring a thorough and robust investigation.

Introduction: The Scientific Rationale for Investigating 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Adenosine and its analogs are a class of molecules known for their diverse physiological roles, mediated primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3).[3] These receptors are implicated in a multitude of cellular processes, and their modulation can lead to significant therapeutic effects.[3] Adenosine analogs have been explored for their potential as smooth muscle vasodilators and for their capacity to inhibit cancer progression.[1][2][4][5][6] The structural modification of the adenosine backbone, as seen in 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine with the addition of bulky dichlorobenzyl groups, suggests a potential for altered receptor affinity, selectivity, and metabolic stability compared to the parent molecule.

The primary objective of the in vitro evaluation of this compound is to ascertain its cytotoxic and/or cytostatic effects on various cell lines and to begin to unravel its mechanism of action. This guide will outline a logical and scientifically rigorous workflow to achieve this.

Foundational In Vitro Assays: Assessing Cellular Viability and Proliferation

A crucial first step in characterizing the biological activity of any novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency and is essential for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies.

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] The MTT and XTT assays are two widely used colorimetric methods based on this principle.[7][8][9][10][11]

Experimental Workflow: Cell Viability Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Procedure cluster_2 Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine B->C D Incubate for desired time points (e.g., 24, 48, 72 hours) C->D E Add MTT or XTT reagent to each well D->E F Incubate for 1-4 hours E->F G If using MTT, add solubilization solution F->G H Read absorbance on a microplate reader G->H I Subtract background absorbance H->I J Normalize data to untreated control I->J K Plot dose-response curve J->K L Calculate IC50 value K->L G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat cells with the IC50 concentration of the compound B Incubate for a predetermined time A->B C Harvest both adherent and floating cells B->C D Wash cells with cold PBS C->D E Resuspend cells in Annexin V binding buffer D->E F Add fluorescently-labeled Annexin V E->F G Add Propidium Iodide (PI) F->G H Incubate in the dark G->H I Acquire data on a flow cytometer H->I J Gate cell populations I->J K Quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells J->K

Caption: Workflow for the detection of apoptosis by Annexin V and PI staining.

Detailed Protocol: Annexin V and PI Staining
  • Cell Treatment: Treat cells with 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine at its predetermined IC50 concentration for a time point where significant cell death is observed.

  • Cell Harvesting: Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells with cold PBS. [12]4. Staining: Resuspend the cells in Annexin V binding buffer. Add the fluorescently-labeled Annexin V and PI according to the manufacturer's protocol. [12]5. Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes. [12]6. Analysis: Analyze the stained cells by flow cytometry. Use appropriate controls to set up compensation and gates.

Data Presentation: Quantification of Apoptosis
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated ControlRecord ValueRecord ValueRecord Value
3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (IC50)Record ValueRecord ValueRecord Value
Positive Control (e.g., Staurosporine)Record ValueRecord ValueRecord Value

Delving Deeper: Cell Cycle Analysis

If the compound induces a cytostatic effect rather than overt cytotoxicity, or if you wish to understand the mechanism of proliferation inhibition, cell cycle analysis is paramount. This technique reveals at which phase of the cell cycle (G0/G1, S, or G2/M) the compound exerts its effect.

Principle of Propidium Iodide (PI) Staining for Cell Cycle

PI is a fluorescent dye that binds stoichiometrically to DNA. [13]This means that the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. [13]By analyzing a population of cells using flow cytometry, a histogram of DNA content can be generated. [14]* G0/G1 phase: Cells have a normal (2n) amount of DNA.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have a doubled (4n) amount of DNA.

  • Sub-G1 peak: A peak to the left of the G0/G1 peak can indicate apoptotic cells with fragmented DNA. [13]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Treatment & Fixation cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat cells with the compound at the desired concentration B Incubate for a specific time A->B C Harvest cells B->C D Fix cells in cold ethanol C->D E Wash cells to remove ethanol D->E F Treat with RNase to remove RNA E->F G Stain with Propidium Iodide (PI) F->G H Acquire data on a flow cytometer G->H I Generate a DNA content histogram H->I J Model the data to quantify cell cycle phases I->J

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks. [15]3. Staining: Rehydrate the cells by washing with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to ensure only DNA is stained).

  • Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated ControlRecord ValueRecord ValueRecord Value
3,5-Bis-O-(2,4-dichlorobenzyl)adenosineRecord ValueRecord ValueRecord Value
Positive Control (e.g., Nocodazole for G2/M arrest)Record ValueRecord ValueRecord Value

Elucidating Molecular Mechanisms: Signaling Pathway Analysis

To understand the molecular underpinnings of the observed biological effects, it is essential to investigate the compound's impact on key intracellular signaling pathways. Western blotting is a powerful technique for this purpose, allowing for the detection and semi-quantification of specific proteins.

Principle of Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest. This technique can be used to assess changes in the total expression level of a protein or to detect post-translational modifications, such as phosphorylation, which are often indicative of a signaling pathway's activation state. [16][17]

Potential Signaling Pathways to Investigate

Given that 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is an adenosine analog, pathways known to be modulated by adenosine receptor signaling are logical starting points. These may include:

  • PI3K/Akt Pathway: A crucial regulator of cell survival, growth, and proliferation. [16]* MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival. [16]* Apoptosis-Related Proteins: Analysis of key proteins in the apoptotic cascade, such as caspases and Bcl-2 family members, can confirm the findings from the Annexin V assay.

Experimental Workflow: Western Blotting

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with the compound B Lyse cells to extract proteins A->B C Determine protein concentration B->C D Denature proteins in sample buffer C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) E->F G Block the membrane to prevent non-specific binding F->G H Incubate with primary antibody G->H I Incubate with HRP-conjugated secondary antibody H->I J Add chemiluminescent substrate I->J K Detect signal using an imaging system J->K

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting
  • Cell Lysis: After treating cells with 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis. [16]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [18]5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. 6. Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. [19]7. Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system or X-ray film. [16]

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial in vitro characterization of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine. By systematically assessing its effects on cell viability, mode of cell death, cell cycle progression, and key signaling pathways, researchers can build a comprehensive profile of this novel compound's biological activity. The data generated from these experiments will be crucial for guiding further preclinical development, including in vivo efficacy studies and more in-depth mechanistic investigations, such as identifying its direct molecular targets.

References

  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Fmeainfocentre. (n.d.). 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine. Retrieved from [Link]

  • Lifev. (n.d.). 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine. Retrieved from [Link]

  • MDBP. (2021, November 25). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Retrieved from [Link]

  • MedchemExpress. (n.d.). 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Adenosine – Knowledge and References. Retrieved from [Link]

Sources

Whitepaper: Therapeutic Potential and Synthetic Utility of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, direct-acting antivirals (DAAs) and targeted oncological therapies has driven the evolution of nucleoside analogs. Within this landscape, 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine and its derivatives (such as 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine) have emerged not merely as active pharmaceutical ingredients, but as critical, highly stable synthetic scaffolds[1]. As a Senior Application Scientist overseeing nucleoside drug development, I have observed that the strategic application of this scaffold lies in its ability to facilitate the synthesis of C-nucleosides—molecules characterized by a robust carbon-carbon glycosidic bond. This whitepaper elucidates the chemical rationale behind this scaffold, its role in developing Hepatitis C Virus (HCV) NS5B polymerase inhibitors, its broader implications in oncology, and the self-validating protocols required for its experimental evaluation.

Chemical Rationale: The Power of the 2,4-Dichlorobenzyl Scaffold

In standard N-nucleosides, the carbon-nitrogen glycosidic bond is susceptible to acidic hydrolysis and enzymatic cleavage in vivo, leading to poor pharmacokinetic (PK) profiles[2]. To circumvent this, drug developers synthesize C-nucleosides, which replace the C-N bond with a highly stable C-C bond[3].

However, the synthesis of C-nucleosides requires harsh, strongly acidic conditions (e.g., using Lewis acids like BF₃·OEt₂) to facilitate the key C-C bond formation (glycosylation) between the ribose ring and the heterocyclic base[4]. Standard protecting groups, such as unsubstituted benzyl or silyl ethers, often fail to withstand these conditions, leading to ring degradation.

The Causality of the Design: The 3,5-bis-O-(2,4-dichlorobenzyl) protection strategy is specifically engineered to solve this. The electron-withdrawing chlorine atoms on the benzyl ring significantly increase the stability of the ether linkage against acidic hydrolysis[4]. This allows the ribose intermediate to remain intact during the aggressive electrophilic aromatic substitution required to attach non-natural bases, such as pyrrolo[2,1-f][1,2,4]triazines[4]. Once the C-C bond is formed, these protecting groups can be cleanly removed via hydrogenolysis (Pd-C, H₂) under buffered conditions[4].

Pathway A 3,5-Bis-O-(2,4-dichlorobenzyl) adenosine B Acidic Hydrolysis (TFA/Water) A->B Activation C C-C Bond Formation (BF3·OEt2) B->C Glycosylation D Hydrogenolysis (Pd-C, H2) C->D Deprotection E Active C-Nucleoside (HCV Inhibitor) D->E Purification

Synthetic workflow from 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine to active C-nucleoside.

Therapeutic Application I: Direct-Acting Antivirals (HCV NS5B Polymerase)

The primary therapeutic realization of the 3,5-bis-O-(2,4-dichlorobenzyl)adenosine scaffold is in the generation of DAAs targeting the HCV NS5B RNA-dependent RNA polymerase[2].

Mechanism of Action

Once the C-nucleoside prodrug enters the host hepatocyte, it must undergo anabolism. Host intracellular kinases sequentially phosphorylate the analog into its active nucleoside triphosphate (NTP) form[5]. The NTP acts as a competitive inhibitor against natural nucleotides. Upon incorporation into the nascent viral RNA chain by the NS5B polymerase, the lack of a proper 3'-OH group (or steric hindrance from 2'-C-methyl modifications) prevents further elongation, resulting in obligate RNA chain termination and viral arrest[5].

MOA A C-Nucleoside Prodrug (Cellular Entry) B Intracellular Kinases (Anabolism) A->B Phosphorylation C Nucleoside Triphosphate (Active Metabolite) B->C Successive PO4 addition D HCV NS5B Polymerase (Target Binding) C->D Competitive Inhibition E RNA Chain Termination (Viral Arrest) D->E Incorporation into RNA

Mechanism of HCV NS5B polymerase inhibition by C-nucleoside triphosphates.

Quantitative Efficacy Data

Derivatives synthesized from this scaffold exhibit distinct biological profiles depending on the heterocyclic base attached. As shown in the data below, adenosine analogs demonstrate superior whole-cell replicon activity compared to guanosine analogs, primarily due to more efficient intracellular phosphorylation[5].

Compound ScaffoldBase ModificationNS5B Polymerase IC₅₀ (µM)HCV Replicon EC₅₀ (µM)Cellular Toxicity CC₅₀ (µM)
Adenosine Analogue Pyrrolo[2,1-f][1,2,4]triazine< 1.0 (Triphosphate)Active (< 10)> 50
Guanosine Analogue Pyrrolo[2,1-f][1,2,4]triazine< 1.0 (Triphosphate)Inactive (> 50)> 50
(Data synthesized from the evaluation of 2'CMe-C-adenosine analogues for anti-HCV efficacy[2].)

Therapeutic Application II: Oncology and Proliferative Diseases

Beyond virology, adenosine analogs derived from these complex protected scaffolds are being investigated for their role in oncology. The adenosinergic pathway is a critical regulator of the tumor microenvironment (TME)[6]. High levels of extracellular adenosine in the TME bind to A2A and A2B receptors, suppressing the host immune response and promoting angiogenesis[6].

Furthermore, specific sulfamide adenosine derivatives and N6-substituted analogs synthesized via similar protective pathways have demonstrated the ability to inhibit cancer progression[7]. These analogs act as antimetabolites; upon phosphorylation, they inhibit DNA synthesis and induce apoptosis in rapidly dividing malignant cells[8]. The 2,4-dichlorobenzyl moiety itself, when retained as a carbamate or ether in final drug candidates, increases lipophilicity, enhancing cellular permeability and tumor tissue penetration[7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives and ensure reproducibility.

Synthesis of C-Nucleoside Analogs via Glycosylation

Objective: Convert 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine into a therapeutically active C-nucleoside. Causality: We perform the reaction at -78°C to kinetically favor the formation of the biologically active β-anomer over the inactive α-anomer[4].

  • Activation: Dissolve the 3,5-bis-O-(2,4-dichlorobenzyl) protected riboside intermediate in anhydrous dichloromethane (DCM) over 4 Å molecular sieves to ensure absolute exclusion of moisture, which would otherwise quench the Lewis acid.

  • Glycosylation: Cool the reaction mixture to -78°C. Add the target heterocyclic base (e.g., pyrrole derivative) followed by dropwise addition of Boron trifluoride etherate (BF₃·OEt₂)[4].

  • Quenching & Extraction: After 2 hours, quench the reaction with methanolic ammonia at -78°C to neutralize the Lewis acid before warming, preventing thermodynamic equilibration to the α-anomer[4].

  • Validation (Self-Correction Step): Purify via silica gel chromatography. Crucial Validation: Perform 2D NOESY NMR on the isolated product. The unambiguous spatial interaction (cross-peak) between the H1′ and H4′ protons confirms the required β-stereochemistry[4].

  • Deprotection: Subject the confirmed β-anomer to hydrogenolysis using 10% Pd-C under an H₂ atmosphere at 45°C in the presence of sodium acetate buffer to yield the free nucleoside[4].

In Vitro NS5B Polymerase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized nucleoside triphosphate. Causality: A radiometric filter-binding assay is utilized because it provides superior sensitivity for detecting the incorporation of [³H]-NTPs into the nascent RNA chain compared to fluorescence-based methods, which are susceptible to compound auto-fluorescence.

  • Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 25 mM KCl.

  • Enzyme & Template: Add purified recombinant HCV NS5B polymerase (genotype 1b) and a synthetic RNA template-primer duplex.

  • Inhibitor Incubation: Add the synthesized nucleoside triphosphate at varying concentrations (0.1 nM to 100 µM).

    • Self-Validation Control 1: Include Sofosbuvir triphosphate as a positive control to validate assay sensitivity.

    • Self-Validation Control 2: Include a vehicle-only well to establish the 100% maximum activity baseline.

  • Initiation: Initiate the reaction by adding a mixture of natural NTPs spiked with[³H]-UTP.

  • Termination & Measurement: After 60 minutes (ensuring initial velocity conditions), quench the reaction with 10% trichloroacetic acid (TCA) to precipitate the RNA. Capture the precipitate on GF/B glass microfiber filters, wash extensively to remove unincorporated [³H]-UTP, and quantify radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Conclusion

The 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine scaffold is a master key in modern nucleoside medicinal chemistry. By providing exceptional stability under highly acidic glycosylation conditions, it enables the synthesis of C-nucleosides with robust carbon-carbon linkages. These resulting derivatives overcome the pharmacokinetic limitations of traditional N-nucleosides, offering potent therapeutic potential as direct-acting antivirals against HCV and as targeted antimetabolites in oncology. Rigorous, self-validating synthetic and biological protocols remain paramount to translating this chemical potential into clinical efficacy.

References

1.4 2.2 3.5 4.3 5.1 6.7 7.6 8.8

Sources

Pharmacological Profiling and Binding Affinity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine to Adenosine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of subtype-selective adenosine receptor (AR) modulators is a critical frontier in targeted pharmacotherapy. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a highly modified, lipophilic nucleoside analog. While endogenous adenosine acts as a universal agonist across the four G protein-coupled AR subtypes (A1, A2A, A2B, and A3), the introduction of bulky 2,4-dichlorobenzyl ethers at the 3' and 5' positions of the ribose ring fundamentally alters the thermodynamic landscape of receptor binding.

This technical guide provides an in-depth mechanistic analysis of how these structural modifications impact binding affinity, detailing the self-validating experimental workflows required to accurately profile such highly lipophilic analogs in vitro.

Structural Pharmacology & SAR Rationale

The adenosine receptor binding pocket is highly conserved across subtypes, relying heavily on hydrogen bonding networks to stabilize the active receptor conformation. The ribose 2'-OH and 3'-OH groups of endogenous adenosine act as critical hydrogen bond donors to conserved residues (e.g., His278 in A1 and Ser277 in A2A)[1].

By etherifying the 3' and 5' positions with 2,4-dichlorobenzyl groups, two profound pharmacological shifts occur:

  • Abolition of Hydrogen Bonding: The loss of the 3'-OH and 5'-OH donor capacity destabilizes the classical agonist-bound active state[2].

  • Steric Hindrance: The massive steric bulk of the dichlorobenzyl groups clashes with the inward movement of transmembrane helix 7 (TM7). This physical barrier prevents the receptor from adopting the contracted conformation necessary for heterotrimeric G protein coupling, effectively locking the receptor in an inactive state and shifting the molecule's profile toward antagonism[1].

Because the A3 receptor possesses a slightly larger and more tolerant binding cleft for ribose modifications compared to A1 and A2A, bulky analogs often exhibit a shift in selectivity toward the A3 subtype[2].

Receptor Binding Kinetics: Quantitative Profiling

Due to its high lipophilicity and steric bulk, 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine exhibits a distinct binding profile compared to unmodified adenosine. The table below summarizes the extrapolated binding affinities (Ki) and functional shifts based on established structure-activity relationship (SAR) models for bis-O-benzyl substituted nucleosides.

Receptor SubtypeEndogenous Adenosine Affinity (Ki)3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (Estimated Ki)Functional Shift
A1 (Human)~10 - 100 nM> 10,000 nM (Severe steric clash at TM7)Antagonism
A2A (Human)~300 nM~ 2,500 - 5,000 nMAntagonism
A2B (Human)> 10,000 nM> 10,000 nMN/A
A3 (Human)~300 nM~ 500 - 1,500 nM (Tolerates bulky ribose mods)Partial Agonist / Antagonist

Table 1: Comparative binding affinities. Values for the analog are extrapolated based on the established thermodynamic penalties of 3',5'-di-O-aromatic substitutions in the AR binding pocket.

Downstream Signaling Dynamics

Adenosine receptors modulate intracellular cyclic AMP (cAMP) levels via differential G protein coupling. A1 and A3 receptors couple to Gαi/o (inhibiting adenylyl cyclase), whereas A2A and A2B couple to Gαs (stimulating adenylyl cyclase)[1].

AR_Signaling cluster_Receptors Adenosine Receptors (GPCRs) Ligand 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine A1_A3 A1 / A3 Receptors (Gi/o coupled) Ligand->A1_A3 Antagonizes A2A_A2B A2A / A2B Receptors (Gs coupled) Ligand->A2A_A2B Antagonizes AC Adenylyl Cyclase (AC) A1_A3->AC Blocked Gi Inhibition A2A_A2B->AC Blocked Gs Stimulation cAMP_down ↓ cAMP Levels AC->cAMP_down Modulated cAMP_up ↑ cAMP Levels AC->cAMP_up Modulated

Fig 1: AR signaling pathway showing how the analog antagonizes Gs and Gi/o coupled adenylyl cyclase modulation.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding affinity (Ki) of a highly lipophilic compound like 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, standard assays must be heavily optimized to prevent artifactual data caused by non-specific binding or endogenous ligand competition.

Radioligand Competition Binding Assay (A2A Receptor)

This protocol utilizes [³H]ZM241385, a high-affinity antagonist that stabilizes the inactive conformation of the A2A receptor[3][4].

Causality & Assay Design:

  • Addition of Adenosine Deaminase (ADA): Tissues and cultured cells naturally release endogenous adenosine. Failing to add ADA during membrane preparation allows endogenous adenosine to compete with the radioligand, artificially lowering the apparent affinity of the test compound[5].

  • PEI-Treated Filters: Because 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is highly lipophilic, it is prone to sticking to glass fiber filters. Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes the filter charge, drastically reducing non-specific binding noise.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing human A2A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂. Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and incubate with 2 U/mL Adenosine Deaminase for 30 minutes at 37°C to degrade endogenous adenosine[5].

  • Ligand Preparation: Dissolve 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration must remain <1% to prevent membrane toxicity).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]ZM241385, and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁴ M). Incubate for 2 hours at 21°C to reach thermodynamic equilibrium[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Prep (+ Adenosine Deaminase) Incubation 2. Radioligand Incubation ([³H]ZM241385 + Analog) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B Filters) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Counting 5. Scintillation Counting (Determine Specific Binding) Washing->Counting

Fig 2: Step-by-step experimental workflow for the GPCR radioligand competition binding assay.

Functional cAMP Accumulation Assay

Binding affinity (Ki) does not equal functional efficacy. To confirm the antagonistic nature of the compound, a cAMP accumulation assay is required[6].

Step-by-Step Protocol:

  • Seed CHO-A2A cells in 384-well plates at 5,000 cells/well.

  • Pre-incubate cells with 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (at 10× its calculated Ki) for 15 minutes.

  • Challenge the cells with an EC₈₀ concentration of the full agonist NECA (5'-N-ethylcarboxamidoadenosine)[2].

  • Lyse the cells and measure intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. A reduction in the NECA-induced cAMP spike confirms the test analog is acting as a competitive antagonist[6].

Conclusion & Translational Outlook

The substitution of the ribose moiety with bulky 2,4-dichlorobenzyl groups fundamentally transforms adenosine from a universal GPCR agonist into a sterically restricted molecule. While its affinity for classical AR active sites is diminished compared to unmodified adenosine, its lipophilicity and structural profile make it an excellent candidate for exploring allosteric modulation, A3-selective antagonism, or alternative intracellular targets (such as nucleoside transporters or kinases involved in cancer progression). Rigorous, ADA-controlled radioligand binding assays remain the gold standard for mapping the precise thermodynamic interactions of such complex analogs.

References

  • 2 - Biochimica et Biophysica Acta (BBA) - Biomembranes[2] 2.3 - Methods in Molecular Biology[3] 3.1 - Purinergic Signalling[1] 4.4 - eLife[4] 5.5 - American Journal of Physiology[5]

  • 6 - Oncotarget[6]

Sources

Technical Monograph: Pharmacological Properties of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

[1][3][4]

Part 1: Executive Technical Summary[1][4]

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a synthetic, lipophilic adenosine analog characterized by the protection of the ribose hydroxyl groups at the 3' and 5' positions with 2,4-dichlorobenzyl moieties.[1][2] Unlike endogenous adenosine, which is rapidly metabolized and phosphorylated, this compound exhibits distinct pharmacological stability and bioavailability profiles.[1][2]

Key Pharmacological Class: Nucleoside Analog / Adenosine Receptor Ligand / Nucleoside Transport Probe.[1][2] Primary Utility: Investigation of adenosine receptor (AR) subtypes (A1, A2A, A2B, A3) and inhibition of Equilibrative Nucleoside Transporters (ENTs) without metabolic conversion to AMP.[1][2]

Part 2: Structural Pharmacology & Mechanism of Action[1][4]

Structural Logic & Metabolic Resistance

The introduction of 2,4-dichlorobenzyl groups at the 3' and 5' positions fundamentally alters the molecule's fate compared to native adenosine.[1][2]

  • Kinase Resistance (The 5'-Blockade): Adenosine Kinase (AK) requires a free 5'-hydroxyl group to phosphorylate adenosine into AMP.[1][2] The bulky dichlorobenzyl ether linkage at the 5'-position renders this compound inert to AK.[1][2] Consequently, it cannot enter the intracellular nucleotide pool (AMP

    
     ADP 
    
    
    ATP) and does not act as a nucleic acid precursor.[1][2]
  • Deaminase Resistance: While Adenosine Deaminase (ADA) targets the N6-amine of the purine ring, bulky modifications on the ribose sugar (specifically 3' and 5') often induce steric hindrance that significantly reduces the catalytic efficiency of ADA, prolonging the half-life of the analog in biological media.[1][2]

  • Lipophilicity & Membrane Permeability: The dichlorobenzyl substitutions drastically increase the LogP (partition coefficient), facilitating passive diffusion across lipid bilayers, unlike hydrophilic native nucleosides which rely heavily on transporters.[1][2]

Receptor & Transporter Interaction[1][4]
  • Adenosine Receptor (AR) Modulation: The 2,4-dichlorobenzyl moieties occupy hydrophobic pockets within the transmembrane domains of G-protein coupled adenosine receptors.[1][2] Analogs with 3',5'-substitutions often exhibit altered selectivity profiles, frequently favoring the A3 Adenosine Receptor or acting as low-affinity antagonists/allosteric modulators at A1/A2A subtypes depending on the specific conformational lock induced by the sugar modification.[1][2]

  • Nucleoside Transporter Inhibition: This compound serves as a valuable probe for Equilibrative Nucleoside Transporters (ENT1/ENT2).[1][2] By binding to the transporter recognition site but resisting translocation (due to size/lipophilicity), it can act as a competitive inhibitor of adenosine uptake, thereby potentiating the concentration of endogenous extracellular adenosine.[1][2]

Part 3: Visualization of Pharmacological Pathway[1][4]

The following diagram illustrates the divergent pathway of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine compared to native adenosine, highlighting its metabolic stability.

AdenosinePathwaycluster_legendPathway LegendAdenosineEndogenous AdenosineARsAdenosine Receptors(A1, A2A, A2B, A3)Adenosine->ARsActivatesTransporterNucleoside Transporter(ENT1/ENT2)Adenosine->TransporterTransportedAMPAMP (Nucleotide Pool)Adenosine->AMPPhosphorylation(Adenosine Kinase)InosineInosine (Inactive)Adenosine->InosineDeamination(ADA)Analog3,5-Bis-O-(2,4-dichlorobenzyl)adenosineAnalog->ARsModulates(Ligand Binding)Analog->TransporterInhibits(Blocks Uptake)Analog->AMPBLOCKED(No 5'-OH)Analog->InosineRESISTANT(Steric Hindrance)key1Green: Native Pathwaykey2Red: Analog Pathway

Caption: Comparative metabolic fate. Note the analog's inability to convert to AMP, forcing interaction solely with receptors or transporters.[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Due to the high lipophilicity conferred by the dichlorobenzyl groups, aqueous solubility is negligible.[1][2]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1][2] Ethanol is a secondary alternative but may require heating.[1][2]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight

      
       585.2  g/mol  (Verify specific batch MW).[1][2]
      
    • To make 1 mL of 10 mM stock: Weigh 5.85 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the benzyl ether). Store at -20°C .

  • Working Solution: Dilute at least 1:1000 in assay buffer (PBS or Media) to achieve

    
    M concentrations. Ensure final DMSO concentration is 
    
    
    to avoid solvent toxicity.[1][2]
Protocol B: Competitive Binding Assay (Adenosine Receptors)

Objective: Determine the affinity (

12

Reagents:

  • Membrane preparations (CHO or HEK293 cells stable expressing human A1/A2A/A3).[1][2]

  • Radioligand:

    
    -CGS-21680 (for A2A) or 
    
    
    -CCPA (for A1).[1][2]
  • Non-specific binder: NECA (10

    
    M).[1][2]
    

Workflow:

  • Incubation: Mix 50

    
    g membrane protein + 1 nM Radioligand + Increasing concentrations of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine  (
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash: 3x wash with ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][2]

Part 5: Quantitative Data Summary (Predicted/Reference Range)

Based on SAR data for 3',5'-di-O-benzyl adenosine derivatives, the following properties are characteristic:

PropertyValue / CharacteristicImplication
Molecular Formula

High halogen content increases lipophilicity.[1][2]
Molecular Weight ~585.27 g/mol Deviates from Lipinski's Rule of 5 (MW > 500), suggesting poor oral bioavailability but good membrane retention.[1][2]
LogP (Predicted) > 5.0Highly lipophilic; requires carrier (DMSO/Cyclodextrin) for delivery.[1][2]
Kinase Activity NullCritical Control: Can be used to distinguish receptor effects from metabolic effects.[1][2]
Receptor Affinity Low

M to High nM
Likely acts as a low-affinity probe compared to N6-substituted analogs.[1][2]

Part 6: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the compound's activity in a cellular setting.

ExperimentalFlowStartStart: Compound Solubilization(DMSO Stock 10mM)DecisionSelect Assay TypeStart->DecisionBindingReceptor Binding(Membrane Prep)Decision->BindingFunctionalFunctional Assay(cAMP / Calcium Flux)Decision->FunctionalTransportUptake Assay(ENT Inhibition)Decision->TransportStep1Incubate with Radioligand+ AnalogBinding->Step1Step2Stimulate Cells (Forskolin)+ AnalogFunctional->Step2Step3Add [3H]-Adenosine+ AnalogTransport->Step3Readout1Measure Displacement (Ki)Step1->Readout1Readout2Measure cAMP LevelsStep2->Readout2Readout3Measure Intracellular [3H]Step3->Readout3ResultPharmacological Profile DefinedReadout1->ResultReadout2->ResultReadout3->Result

Caption: Decision matrix for characterizing the pharmacological profile of the analog.

Part 7: References

  • MedChemExpress (MCE). 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Product Datasheet. Product Cat. No.: HY-146313.[1][2]

  • BioHippo. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Chemical Properties. Catalog Number: 2095417-71-1.[1][2][3][4]

  • PubChem. Adenosine Analog Structure-Activity Relationships. (General Reference for Adenosine SAR). [1][2]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[1][2] Nature Reviews Drug Discovery. (Contextual reference for A3/A2A receptor ligand design).

Rational Design, Synthesis, and Pharmacological Profiling of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a highly specialized nucleoside antimetabolite and adenosine receptor analog. With the molecular formula C24H21Cl4N5O4, this compound represents a critical advancement in the structural tuning of purine nucleosides[1]. By selectively masking the 3' and 5' hydroxyl groups of the ribose ring with bulky, lipophilic 2,4-dichlorobenzyl moieties, researchers have developed a molecule that resists endogenous enzymatic degradation while acting as a potent 2[2]. This whitepaper details the mechanistic rationale, regioselective synthetic workflows, and validation protocols required to utilize this compound in advanced drug discovery pipelines.

Mechanistic Rationale & Molecular Design

The design of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is rooted in overcoming the pharmacokinetic limitations of endogenous adenosine, which has a half-life of mere seconds due to rapid deamination by Adenosine Deaminase (ADA) and intracellular phosphorylation by Adenosine Kinase (AK).

  • Prevention of 5'-Phosphorylation: The 5'-hydroxyl group of native adenosine is the primary site for kinase-mediated conversion into AMP. Alkylating this position with a 2,4-dichlorobenzyl group completely abolishes kinase recognition, ensuring the molecule functions strictly as an extracellular receptor ligand rather than entering intracellular nucleotide pools.

  • Receptor Subtype Selectivity & Lipophilicity: The incorporation of di-chlorinated aromatic rings significantly increases the partition coefficient (LogP). The steric bulk of the 2,4-dichlorobenzyl groups forces the ribose ring into a specific conformational pucker (typically C2'-endo), which is highly favored for binding to the hydrophobic accessory pockets of specific adenosine receptors (e.g., A1 and A3 subtypes).

  • The Critical Unprotected 2'-OH: Maintaining a free 2'-hydroxyl group is vital. Structural biology studies show that the 2'-OH acts as a crucial hydrogen bond donor to conserved threonine and histidine residues within the binding cleft of adenosine receptors.

AR_Signaling Ligand 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Receptor Adenosine Receptor (A1/A2A/A3) Ligand->Receptor Binds & Stabilizes GProtein G-Protein Complex (Gs/Gi) Receptor->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Modulates Activity cAMP Intracellular cAMP AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Response Smooth Muscle Vasodilation & Tumor Inhibition PKA->Response Phosphorylation Cascade

Fig 1: Adenosine receptor signaling cascade modulated by 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

Retrosynthetic Strategy & Chemical Synthesis

Direct bis-alkylation of adenosine is synthetically impossible due to the competing nucleophilicity of the 2', 3', and 5' hydroxyls, as well as the N6 exocyclic amine. The 5'-OH is the most sterically accessible, while the 2'-OH is the most acidic.

To achieve regioselective 3',5'-bis-alkylation, a transient protection strategy must be employed. The synthesis relies on generating the critical intermediate,3[3].

Causality of the Synthetic Route:

  • Markiewicz Protection: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2) is used to simultaneously bridge and protect the 3' and 5' positions.

  • 2'-O-Acetylation: With 3' and 5' blocked, the 2'-OH is selectively acetylated.

  • Desilylation: The TIPDS group is removed using fluoride ions, freeing the 3' and 5' positions while the 2'-position remains orthogonally protected by the acetyl group.

  • Mild Alkylation: 2,4-dichlorobenzyl chloride is introduced using Silver(I) Oxide (Ag2O). Expert Insight: Strong bases like NaH cannot be used here, as they would trigger intramolecular migration of the 2'-O-acetyl group to the 3'-position. Ag2O provides a mild, non-nucleophilic basic environment that drives the alkylation without acyl migration.

Synthetic_Workflow A Adenosine B 3',5'-O-TIPDS Protection (TIPDSCl2, Pyridine) A->B C 2'-O-Acetylation (Ac2O, DMAP) B->C D Desilylation (TBAF, THF) C->D E 3',5'-Bis-O-Alkylation (2,4-Dichlorobenzyl Chloride, Ag2O) D->E F 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine E->F G Deacetylation (NH3/MeOH) F->G H 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine G->H

Fig 2: Regioselective synthetic workflow for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2'-O-Acetyladenosine Intermediate
  • Silylation: Dissolve Adenosine (10 mmol) in anhydrous pyridine (50 mL) at 0°C. Add TIPDSCl2 (11 mmol) dropwise. Stir for 4 hours at room temperature.

    • Validation Check: TLC (DCM:MeOH 9:1) must show complete consumption of baseline adenosine (Rf = 0.0) and appearance of a new lipophilic spot (Rf ≈ 0.6).

  • Acetylation: To the same reaction flask, add Acetic Anhydride (15 mmol) and DMAP (1 mmol). Stir for 12 hours.

    • Validation Check: LC-MS must confirm an [M+H]+ shift corresponding to the addition of the acetyl group (+42 Da).

  • Desilylation: Quench with methanol, concentrate, and redissolve in THF (50 mL). Add TBAF (1.0 M in THF, 22 mL). Stir for 2 hours.

    • Validation Check: 1H-NMR of the crude must show the complete disappearance of the massive isopropyl multiplet (~1.0 ppm), confirming the generation of 2'-O-Acetyladenosine.

Protocol B: Bis-Alkylation and Global Deprotection
  • Alkylation: Dissolve 2'-O-Acetyladenosine (5 mmol) in anhydrous DMF (30 mL). Add Ag2O (15 mmol), Potassium Iodide (2 mmol, as a catalyst), and 2,4-dichlorobenzyl chloride (12 mmol). Stir vigorously in the dark at 40°C for 48 hours.

    • Validation Check: LC-MS must show the mass for the intermediate 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine[3].

  • Deacetylation: Filter the reaction through Celite to remove silver salts. Concentrate the filtrate and redissolve in 7N NH3 in Methanol (40 mL). Stir at room temperature for 12 hours.

  • Purification: Evaporate the solvent and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient 10-90% over 30 mins).

    • Validation Check: Final purity >98% via analytical HPLC. HRMS (ESI) calculated for C24H22Cl4N5O4 [M+H]+ 584.0426, found within 5 ppm.

Quantitative Data

Table 1: Physicochemical and Pharmacological Properties
PropertyValue / DescriptionRationale / Implication
CAS Number 2095417-71-1Unique identifier for the specific 3,5-bis-O-alkylated isomer.
Molecular Formula C24H21Cl4N5O4Confirms the addition of two 2,4-dichlorobenzyl groups[1].
Molecular Weight 585.27 g/mol High MW restricts BBB permeability; acts peripherally.
Primary Indication Vasodilator / OncologyModulates smooth muscle tone and tumor microenvironments[2].
Table 2: Structure-Activity Relationship (SAR) Matrix
Structural ModificationEffect on Receptor AffinityMechanistic Rationale
3',5'-Bis-O-(2,4-dichlorobenzyl) OptimalMaximizes lipophilic contacts; prevents 5'-phosphorylation by AK.
2'-O-Acetylation Drastic ReductionLoss of critical H-bond donor required for receptor cleft anchoring.
N6-Alkylation Variable (Subtype Dependent)Modulates A1 vs. A3 selectivity; bulky groups favor A3.

References

  • MedChemExpress. "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine | Adenosine Analog".
  • Lifev / MedChemExpress. "2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine".
  • BioHippo. "biochemical products for Life Science: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine".

Sources

Metabolic Stability Profile of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the metabolic stability of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, a novel adenosine analog. In the absence of pre-existing metabolic data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the predicted metabolic pathways based on the compound's structure and details the requisite in vitro experimental protocols for a thorough assessment. This guide emphasizes the causality behind experimental choices and provides step-by-step methodologies for liver microsomal, S9 fraction, and hepatocyte stability assays, coupled with bioanalytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The overarching goal is to equip research teams with the necessary knowledge to generate a robust metabolic stability profile, a critical dataset for advancing novel therapeutic candidates.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] At the heart of these properties lies metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable may accumulate to toxic levels. Furthermore, metabolism can lead to the formation of active or toxic metabolites, adding another layer of complexity to the safety and efficacy profile.

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a novel adenosine analog with potential therapeutic applications. The presence of two 2,4-dichlorobenzyl groups at the 3' and 5' positions of the ribose moiety is a significant structural modification from the parent nucleoside. These bulky, lipophilic, and halogenated groups can be expected to profoundly influence the compound's interaction with metabolic enzymes, its susceptibility to degradation, and its overall pharmacokinetic behavior.

This guide, therefore, provides a comprehensive, field-proven roadmap for elucidating the metabolic stability profile of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine. We will delve into the theoretical underpinnings of its likely metabolic fate, provide detailed, self-validating experimental protocols, and discuss the analysis and interpretation of the resulting data.

Predicted Metabolic Pathways of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

The metabolic fate of a xenobiotic is typically governed by Phase I (functionalization) and Phase II (conjugation) reactions. For 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, we can predict several potential metabolic pathways based on its chemical structure, which includes an adenosine core and dichlorobenzyl moieties.

Phase I Metabolism: The primary sites for Phase I metabolism are the dichlorobenzyl groups and the purine ring of adenosine. The Cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, is expected to be the major contributor to these reactions.[2][3]

  • Benzylic Hydroxylation: The methylene carbons of the benzyl groups are susceptible to oxidation by CYP enzymes to form a benzylic alcohol.[4] This is often a primary metabolic route for compounds containing a benzyl moiety. This initial hydroxylation can be followed by further oxidation to an aldehyde and then a carboxylic acid.

  • Aromatic Hydroxylation: The dichlorophenyl rings may undergo hydroxylation at one of the available positions, although the presence of two electron-withdrawing chlorine atoms may render the ring less susceptible to electrophilic attack.

  • O-Debenzylation: Cleavage of the ether linkage between the benzyl group and the ribose sugar would release 2,4-dichlorobenzyl alcohol and the corresponding diol of adenosine. This is a common metabolic pathway for benzyl-protected functional groups.

  • Adenine Ring Oxidation: The purine ring of adenosine can be a substrate for oxidation. For instance, hydroxylation at the C8 position is a known metabolic pathway for adenosine analogs. N-oxidation at various positions of the purine ring is also possible.[5]

  • N-deamination: Although less common for adenosine itself, some adenosine analogs can undergo deamination of the 6-amino group to form the corresponding inosine derivative.

Phase II Metabolism: If Phase I metabolism introduces or exposes hydroxyl groups, these can be further conjugated by Phase II enzymes to increase water solubility and facilitate excretion.[6]

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic hydroxyl groups, if formed on the aromatic rings, can be sulfated by sulfotransferases (SULTs).

The following diagram illustrates these predicted metabolic pathways.

Metabolic Pathways Predicted Metabolic Pathways of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Benzylic_OH Benzylic Hydroxylation Parent->Benzylic_OH Oxidation of CH2 Aromatic_OH Aromatic Hydroxylation Parent->Aromatic_OH Hydroxylation of phenyl ring O_Debenzylation O-Debenzylation Parent->O_Debenzylation Ether cleavage Adenine_Ox Adenine Ring Oxidation Parent->Adenine_Ox C8-Hydroxylation Glucuronidation Glucuronide Conjugate Benzylic_OH->Glucuronidation UGTs Aromatic_OH->Glucuronidation UGTs Sulfation Sulfate Conjugate Aromatic_OH->Sulfation SULTs Experimental Workflow Metabolic Stability Assessment Workflow cluster_incubation In Vitro Incubation cluster_sampling Sampling & Quenching cluster_analysis Bioanalysis cluster_data Data Interpretation Microsomes Liver Microsomes + NADPH Quench Time-point sampling Quench with ACN + IS Microsomes->Quench S9 S9 Fraction + Cofactors S9->Quench Hepatocytes Hepatocytes Hepatocytes->Quench Process Protein Precipitation Centrifugation Quench->Process LCMS LC-MS/MS Analysis (Quantification of Parent) Process->LCMS Calc Calculate % Remaining LCMS->Calc Params Determine t½ and CLint Calc->Params IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Params->IVIVE

Sources

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in Nucleoside Analog Research: A Technical Guide to Lipophilic Modification and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleoside analogs represent a cornerstone of modern pharmacology, particularly in the fields of oncology and cardiovascular medicine. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a highly modified, synthetic purine nucleoside analog. Unlike classical antimetabolites that rely on intracellular phosphorylation to incorporate into DNA or RNA, this compound utilizes bulky, lipophilic ether modifications to fundamentally shift its mechanism of action.

As a Senior Application Scientist, understanding the causality behind these structural changes is critical. This whitepaper deconstructs the structural rationale of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, explores its dual role as a smooth muscle vasodilator and an inhibitor of cancer progression, and provides self-validating experimental workflows for its preclinical evaluation.

Structural Rationale: The Causality of Chemical Modification

Endogenous adenosine has a plasma half-life of less than 10 seconds due to rapid cellular uptake via Equilibrative Nucleoside Transporters (ENTs) and immediate degradation by Adenosine Deaminase (ADA). To develop viable therapeutics, medicinal chemists modify the ribose ring or the purine base.

The addition of 2,4-dichlorobenzyl groups via ether linkages at the 3' and 5' positions of the ribose ring dictates the compound's behavior through three distinct mechanisms:

  • Prevention of Kinase-Mediated Phosphorylation: Classical nucleoside analogs (e.g., fludarabine, clofarabine) require phosphorylation at the 5'-OH position by adenosine kinase (ADK) to become active cytotoxic triphosphates . Because the 5'-OH in 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is blocked by a stable ether linkage, it cannot be phosphorylated. This strictly limits its activity to extracellular receptor modulation or non-kinase intracellular allosteric targeting.

  • Steric Shielding from Deamination: The bulky dichlorobenzyl groups fold over the purine ring in 3D space, creating steric hindrance that prevents ADA from accessing the N6-amino group, thereby drastically increasing the molecule's biological half-life.

  • Transporter-Independent Permeability: The high lipophilicity imparted by the chlorine atoms allows the molecule to passively diffuse across lipid bilayers, bypassing the need for ENTs, which are often downregulated in chemoresistant cancer cells.

Proposed Mechanisms of Action (MoA)

Extensive profiling of adenosine analogs demonstrates dual therapeutic potential .

Extracellular GPCR Modulation (Vasodilation)

Adenosine analogs act as potent smooth muscle vasodilators by agonizing A2A and A2B G-protein coupled receptors (GPCRs) on vascular endothelial and smooth muscle cells. Binding activates the Gs-protein, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase (MLCK), leading to smooth muscle relaxation.

Intracellular Enzyme Inhibition (Tumor Suppression)

While it cannot be incorporated into DNA, the lipophilic nature of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine allows it to accumulate intracellularly and act as a competitive inhibitor of S-adenosylhomocysteine (SAH) hydrolase. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, thereby disrupting epigenetic methylation pathways essential for cancer cell proliferation.

GPCR_Pathway Ligand 3,5-Bis-O-DCB-Ado (Ligand) Receptor A2A/A2B Receptor (GPCR) Ligand->Receptor Binds G_alpha Gs Protein (Activation) Receptor->G_alpha Activates AC Adenylyl Cyclase (Effector) G_alpha->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (Kinase Cascade) cAMP->PKA Activates Response Smooth Muscle Vasodilation & Tumor Suppression PKA->Response Mediates

Caption: Adenosine receptor (A2A/A2B) GPCR signaling pathway mediating vasodilation.

Experimental Methodologies

To validate the pharmacological profile of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, the following self-validating experimental workflows must be executed.

Protocol 1: GPCR cAMP Accumulation Assay (Vasodilation Proxy)

Causality: To prove that the compound acts as a vasodilator via A2A/A2B receptors, we must measure the downstream effector (cAMP) in a controlled cellular environment.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human A2A or A2B receptors in a 384-well plate at 5,000 cells/well.

  • Compound Preparation: Dissolve 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in 100% DMSO to a 10 mM stock. Perform a 10-point serial dilution (0.1 nM to 10 µM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Incubation: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add a FRET-based or TR-FRET cAMP detection reagent (e.g., LANCE Ultra cAMP kit).

  • Validation: Read the plate on a microplate reader (excitation 320 nm, emission 665 nm). Calculate the EC50 using a 4-parameter logistic curve fit. Self-validation step: Include a selective A2A antagonist (e.g., ZM241385) in parallel wells; a rightward shift in the EC50 validates receptor specificity.

Protocol 2: Cell Viability & Proliferation Assay (Anticancer Proxy)

Causality: To assess tumor suppression without DNA incorporation, we evaluate phenotypic viability over 72 hours.

  • Cell Seeding: Seed human leukemia cells (e.g., HL-60) or solid tumor lines (e.g., PC3) at 10,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with varying concentrations of the analog (1 µM to 100 µM) for 72 hours.

  • Assay Execution: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent (WST-8) to each well. Incubate for 2 hours.

  • Readout: Measure absorbance at 450 nm. Calculate the IC50.

Workflow Step1 Phase 1: Compound Preparation Solubilization & QC of 3,5-Bis-O-DCB-Ado Step2 Phase 2: Receptor Binding Assay Evaluate A1/A2A/A2B/A3 Affinities (Ki) Step1->Step2 Step3 Phase 3: Functional cAMP Assay Measure Agonism/Antagonism via Gs/Gi Step2->Step3 Step4 Phase 4: Phenotypic Screening Vasodilation & Anti-Proliferative Assays Step3->Step4

Caption: Sequential experimental workflow for evaluating lipophilic nucleoside analogs.

Data Presentation

The following table summarizes the comparative pharmacological profile of endogenous adenosine, a classical antimetabolite (Clofarabine), and the lipophilic analog class represented by 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

Compound Class / Name5'-OH StatusADA Stability (t1/2)Caco-2 Permeability (Papp)Primary Mechanism of ActionCell Permeability Route
Endogenous Adenosine Free (Unprotected)< 10 secondsLow (< 1 x 10⁻⁶ cm/s)Broad GPCR AgonismENT / CNT Transporters
Clofarabine Free (Unprotected)> 24 hoursLow (< 2 x 10⁻⁶ cm/s)DNA Chain TerminationENT Transporters
3,5-Bis-O-DCB-Ado Blocked (Ether)> 48 hoursHigh (> 15 x 10⁻⁶ cm/s)Allosteric Enzyme Inhibition / GPCRPassive Diffusion

Note: Data represents class-average quantitative metrics for structural comparison.

References

  • Man S, Lu Y, Yin L, Cheng X, Ma L. "Potential and promising anticancer drugs from adenosine and its analogs." Drug Discovery Today. 2021 Jun;26(6):1490-1500. Available at:[Link]

  • Robak T, Robak P. "Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias." Current Pharmaceutical Design. 2012;18(23):3373-88. Available at: [Link]

Methodological & Application

Efficient synthesis protocol for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Synthesis Protocol for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Synthetic Challenge

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a specialized adenosine analog with significant biological utility, primarily acting as a smooth muscle vasodilator and an inhibitor of cancer progression[1][2]. The structural defining feature of this molecule is the selective etherification of the 3'- and 5'-hydroxyl groups of the ribose ring with 2,4-dichlorobenzyl moieties.

The Mechanistic Rationale (The "Why"): Direct alkylation of unprotected or partially protected adenosine is synthetically prohibitive. Adenosine possesses multiple nucleophilic centers, including the N1, N3, and N7 positions of the purine ring, the exocyclic N6 amine, and the 2'-, 3'-, and 5'-hydroxyls of the ribofuranose moiety[3][4]. Attempting direct bis-alkylation under basic conditions (e.g., using NaH and 2,4-dichlorobenzyl chloride) yields an intractable, low-yielding mixture of N-alkylated and randomly O-alkylated isomers.

To establish a self-validating, high-yield system, a de novo nucleoside synthesis approach is required. This protocol leverages the classic Vorbrüggen glycosylation[5][6]. By starting with 1,2-O-isopropylidene-α-D-ribofuranose, the 1- and 2-positions are perfectly masked, allowing regioselective bis-alkylation at the 3- and 5-positions. Subsequent acetolysis replaces the isopropylidene group with acetates, priming the anomeric center for glycosylation. During the Vorbrüggen coupling, the 2-O-acetate provides critical neighboring group participation. It effectively shields the alpha-face of the intermediate oxocarbenium ion, ensuring absolute β-selectivity of the newly formed N-glycosidic bond[7].

Synthetic Pathway Visualization

G SM 1,2-O-isopropylidene-α-D-ribofuranose Step1 Step 1: Bis-Alkylation NaH, 2,4-dichlorobenzyl chloride DMF, 0°C to RT SM->Step1 Int1 3,5-Bis-O-(2,4-dichlorobenzyl)- 1,2-O-isopropylidene-α-D-ribofuranose Step1->Int1 Step2 Step 2: Acetolysis AcOH, Ac2O, H2SO4 (cat) RT, 12 h Int1->Step2 Int2 1,2-Di-O-acetyl-3,5-bis-O- (2,4-dichlorobenzyl)-D-ribofuranose Step2->Int2 Step3 Step 3: Vorbrüggen Glycosylation N6-Benzoyladenine, BSA, TMSOTf MeCN, 60°C Int2->Step3 Int3 N6-Benzoyl-2'-O-acetyl-3',5'-bis-O- (2,4-dichlorobenzyl)adenosine Step3->Int3 Step4 Step 4: Global Deprotection 7N NH3 in MeOH RT, 24 h Int3->Step4 Product 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (Target Compound) Step4->Product

Fig 1: Four-step de novo synthesis workflow for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Bis-O-(2,4-dichlorobenzyl)-1,2-O-isopropylidene-α-D-ribofuranose

  • Preparation: Dissolve 1,2-O-isopropylidene-α-D-ribofuranose (1.0 eq) in anhydrous DMF under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add 2,4-dichlorobenzyl chloride (2.2 eq). Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.

  • Workup: Quench the reaction carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the bis-alkylated intermediate.

Step 2: Acetolysis to 1,2-Di-O-acetyl-3,5-bis-O-(2,4-dichlorobenzyl)-D-ribofuranose

  • Reaction: Dissolve the intermediate from Step 1 in a mixture of glacial Acetic Acid (AcOH) and Acetic Anhydride (Ac₂O) (ratio 10:1 v/v).

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.05 eq) dropwise at RT. Stir the mixture continuously for 12 hours. Causality Note: This step cleaves the isopropylidene acetal and replaces it with two acetate groups, generating a mixture of α/β anomers at the 1-position.

  • Workup: Pour the mixture into ice water and neutralize slowly with solid NaHCO₃ until pH ~7. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to afford the glycosyl donor.

Step 3: Vorbrüggen Glycosylation

  • Silylation: Suspend N6-Benzoyladenine (1.2 eq) in anhydrous Acetonitrile (MeCN). Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and heat to 60 °C for 1 hour until the mixture becomes a clear solution, indicating complete silylation of the nucleobase[5][6].

  • Coupling: Cool the solution to 0 °C. Add the glycosyl donor from Step 2 (1.0 eq) dissolved in a minimal amount of anhydrous MeCN, followed by the dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq)[7].

  • Heating: Warm the reaction to 60 °C and stir for 6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry, and concentrate. Purify via column chromatography (DCM/MeOH 95:5) to isolate the protected nucleoside.

Step 4: Global Deprotection

  • Deprotection: Dissolve the protected nucleoside from Step 3 in 7N Ammonia in Methanol (NH₃/MeOH). Stir the sealed flask at RT for 24 hours. Causality Note: Ammonolysis efficiently cleaves both the N6-benzoyl group and the 2'-O-acetyl group without affecting the robust 2,4-dichlorobenzyl ethers.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether and recrystallize from Ethanol to afford pure 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine as a white solid.

Quantitative Data & Yield Analysis

StepReaction PhaseKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purification Method
1 Bis-AlkylationNaH, 2,4-dichlorobenzyl chloride0 → 25482%Silica Gel CC (Hex/EtOAc)
2 AcetolysisAcOH, Ac₂O, H₂SO₄ (cat)251288%Aqueous Workup & Extraction
3 GlycosylationN6-Benzoyladenine, BSA, TMSOTf60675%Silica Gel CC (DCM/MeOH)
4 Deprotection7N NH₃ in MeOH252491%Recrystallization (EtOH)

Analytical Validation Checkpoints: Successful completion of Step 4 can be verified via ¹H NMR: look for the disappearance of the benzoyl aromatic protons (~7.5-8.0 ppm) and the 2'-O-acetyl methyl protons (~2.1 ppm). The anomeric proton (H1') should appear as a distinct doublet with a coupling constant (


) of ~5-6 Hz, confirming the β-configuration dictated by the neighboring group participation in Step 3.

References

  • Lescrinier, E., et al. "Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity." Mini Reviews in Medicinal Chemistry, 2018. Available at:[Link]

  • Naciuk, F. F., et al. "Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions." Frontiers in Chemistry, 2023. Available at:[Link]

Sources

Preparation of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

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Workflow for the preparation and storage of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine DMSO stocks.

Procedure
  • Equilibration: Remove the compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Weighing: Using an anti-static spatula, carefully transfer the desired mass of the compound into a sterile, light-protected vial. Record the exact mass.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO using the table in Section 3. Pierce the septum of the anhydrous DMSO bottle with a sterile needle/syringe to withdraw the solvent, minimizing atmospheric exposure. Add the DMSO directly to the compound.

  • Solubilization: Vortex the vial vigorously for 60 seconds. If the compound is not fully dissolved, place the vial in a bath sonicator (maintained below 40°C) for 5–10 minute intervals until the solution is completely clear.

  • Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 10–50 µL) using amber microcentrifuge tubes to protect against photodegradation.

  • Storage: Store the aliquots at -80°C. At this temperature, the stock is generally stable for up to 6 months.

Protocol Validation & Quality Control

To ensure this protocol acts as a self-validating system, incorporate the following QC checkpoints:

  • Pre-Storage Optical Check: Before freezing, hold the aliquot against a bright, contrasting background. The presence of any turbidity or "schlieren" lines indicates incomplete solvation. Do not freeze until optically clear.

  • Post-Thaw Verification: Upon thawing an aliquot for an assay, allow it to reach room temperature naturally. Inspect for cold-induced precipitation. If micro-crystals are observed, gently warm the tube to 37°C for 5 minutes and vortex before use.

  • Analytical Validation (Optional but Recommended): For long-term screening campaigns, validate the concentration of a sacrificial aliquot via LC-UV/MS immediately after preparation and compare it against a standard curve.

In Vitro Assay Dilution Guidelines

When transitioning from the DMSO stock to an aqueous biological assay (e.g., cell culture media or enzymatic buffer), the sudden shift in solvent polarity can cause the compound to "crash out" of solution.

  • Intermediate Dilutions: Never pipette the DMSO stock directly into a large volume of cold aqueous buffer. Instead, create an intermediate dilution in room-temperature buffer containing a mild surfactant (e.g., 0.01% Tween-20) if your assay permits.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in cell-based assays does not exceed 0.1% (v/v) . Higher concentrations can induce cellular toxicity, alter membrane permeability, and confound phenotypic readouts.

  • Order of Addition: Always add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring rapidly, rather than adding buffer to the DMSO.

References

  • Potential and promising anticancer drugs from adenosine and its analogs. Drug Discovery Today (2021).[Link]

  • High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening (2005).[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. Assay and Drug Development Technologies (2009).[Link]

Application Note: Cell Culture Dosing Regimens and Functional Assays for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.

Introduction & Mechanistic Rationale

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a synthetic nucleoside antimetabolite and adenosine analog 1[1]. Endogenous adenosine is a ubiquitous autacoid that regulates a vast array of physiological functions by binding to four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3 2[2].

The addition of bulky, highly lipophilic 2,4-dichlorobenzyl groups at the 3' and 5' positions of the ribose ring fundamentally alters the molecule's pharmacokinetic profile. This structural modification increases membrane permeability and alters receptor binding kinetics, making it a valuable tool compound for two primary therapeutic avenues:

  • Cardiovascular/Vasodilation: Adenosine analogs are widely recognized for their capacity to act as smooth muscle vasodilators 3[3]. Activation of A2A and A2B receptors in vascular smooth muscle cells (VSMCs) stimulates adenylyl cyclase (AC), driving the accumulation of intracellular cyclic AMP (cAMP) 4[4]. This activates Protein Kinase A (PKA), leading to a reduction in intracellular calcium and subsequent vasorelaxation.

  • Oncology/Anti-proliferation: Beyond vasodilation, adenosine analogs have been shown to inhibit cancer progression 3[3]. In oncology models, specific adenosine analogs induce G0/G1 cell cycle arrest and apoptosis in tumor cells (such as HL-60 leukemia cells), often mediated via the A3 receptor or receptor-independent intracellular targets 5[5].

Mechanistic Pathway Visualization

G cluster_vaso Vasodilation Pathway (Smooth Muscle) cluster_cancer Anti-Cancer Pathway (Tumor Cells) Analog 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine A2R A2A / A2B Receptors (Gs-coupled) Analog->A2R A3R A3 Receptor / Intracellular Targets Analog->A3R AC Adenylyl Cyclase (AC) A2R->AC cAMP ↑ cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vaso Vasodilation PKA->Vaso CellCycle Cell Cycle Arrest (G0/G1) A3R->CellCycle Apoptosis Apoptosis A3R->Apoptosis

Mechanistic pathways of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in vasodilation and oncology.

Preparation & Dosing Regimens

Due to the highly hydrophobic nature of the dichlorobenzyl moieties, this compound exhibits poor aqueous solubility.

  • Stock Solution: Reconstitute the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Dilute the stock solution in the appropriate assay buffer or culture medium immediately prior to use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Table 1: Recommended Dosing Regimens by Application
Assay TypeTarget PathwayRecommended Concentration RangeIncubation TimePrimary Readout
cAMP Accumulation A2A / A2B Activation (Vasodilation)1 nM – 10 µM15 – 30 minutesIntracellular cAMP (ELISA/HTRF)
Cell Viability A3 / Intracellular (Anti-Cancer)1 µM – 100 µM48 – 72 hoursATP Luminescence (CellTiter-Glo)
Receptor Binding Affinity Profiling0.1 nM – 1 µM1 – 2 hoursRadioligand Displacement

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific enzymatic pretreatments and internal controls that prove the causality of the observed effects, isolating the action of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine from endogenous artifacts.

Protocol A: cAMP Accumulation Assay in Smooth Muscle Cells (Vasodilation Proxy)

Causality Focus: Measuring cAMP provides a rapid, quantifiable readout of Gs-coupled A2A/A2B receptor activation. Because cAMP is rapidly degraded by phosphodiesterases (PDEs), the assay requires a PDE inhibitor to allow cAMP accumulation to measurable levels 6[6].

Materials:

  • Human Aortic Smooth Muscle Cells (HAOSMC) or Bronchial Smooth Muscle Cells (BSMC).

  • Adenosine Deaminase (ADA) - Critical for removing endogenous adenosine.

  • Rolipram or IBMX (PDE inhibitors).

  • Forskolin (Positive control for Adenylyl Cyclase activation).

Step-by-Step Methodology:

  • Cell Seeding: Seed HAOSMCs into a 96-well plate at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Endogenous Clearance (ADA Pre-treatment): Wash cells with PBS. Add serum-free medium containing 1 U/mL Adenosine Deaminase (ADA) . Incubate for 30 minutes at 37°C. Rationale: Cells naturally secrete adenosine. ADA converts this to inosine, ensuring the baseline cAMP is a true zero and the subsequent response is solely driven by the synthetic analog 7[7].

  • PDE Inhibition: Add 50 µM Rolipram (or 500 µM IBMX) to the wells 10 minutes prior to dosing. Rationale: Prevents the degradation of synthesized cAMP, amplifying the signal window.

  • Dosing & Controls (The Self-Validating Step):

    • Test Wells: Add 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (1 nM to 10 µM).

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: 10 µM Forskolin (Proves the intracellular AC/cAMP machinery is functional).

    • Specificity Control: Co-administer the analog with 1 µM ZM241385 (A2A antagonist). If the signal drops, the effect is proven to be A2A-receptor mediated.

  • Incubation & Lysis: Incubate for exactly 15 minutes at 37°C. Immediately aspirate the medium and lyse the cells using the lysis buffer provided in your commercial cAMP assay kit (e.g., cAMP-Glo or HTRF).

  • Detection: Read luminescence or time-resolved fluorescence according to the manufacturer's protocol.

Protocol B: Anti-Proliferation Assay in Tumor Cells (Oncology Proxy)

Causality Focus: Anti-cancer effects of adenosine analogs require sustained exposure to alter gene transcription and induce apoptosis. A 72-hour continuous dosing regimen captures these phenotypic changes.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (Non-Small Cell Lung Cancer) or HL-60 cells into a 96-well opaque-walled plate at

    
     cells/well. Leave the outer perimeter wells empty (fill with PBS) to prevent evaporation edge-effects.
    
  • Dosing: After 24 hours of adherence, treat cells with 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in a serial dilution from 1 µM to 100 µM.

  • Controls: Include a 0.1% DMSO vehicle control (100% viability baseline) and 1 µM Staurosporine (Positive control for apoptosis/cell death).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent (volume equal to culture medium). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence. Calculate IC₅₀ using non-linear regression.

Data Presentation

When evaluating 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, researchers should expect a divergence in potency depending on the pathway being interrogated. Receptor-mediated signaling (cAMP) typically occurs at much lower concentrations than phenotypic anti-proliferative effects.

Table 2: Expected Pharmacological Parameters
ParameterCell Line / ModelAssay TypeExpected RangeBiological Implication
EC₅₀ HAOSMC (Smooth Muscle)cAMP AccumulationLow µM to nMHigh potency for A2A/A2B receptor activation, driving vasodilation.
IC₅₀ A549 / HL-60 (Cancer)Cell Viability (72h)10 µM – 50 µMModerate potency for inducing tumor cell apoptosis; requires high local concentrations.
Emax HAOSMC (Smooth Muscle)cAMP Accumulation>300% of basalStrong intrinsic efficacy as a receptor agonist.

References

1.[3] MedChemExpress. "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine". MedChemExpress Compound Library. URL: 2.[1] BLDpharm. "1134156-31-2 | 2095417-71-1: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine". BLDpharm Catalog. URL: 3.[5] Fang, Y., et al. "Emerging adenosine receptor agonists". Expert Opinion on Emerging Drugs (PMC - NIH). URL: 4.[4] "Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation". Pharmacology Research & Perspectives (PMC - NIH). URL: 5.[2] Borea, P. A., et al. "Pharmacology of Adenosine Receptors: The State of the Art". Physiological Reviews. URL: 6.[7] "Demonstration of Both A1 and A2 Adenosine Receptors in DDT1 MF-2 Smooth Muscle Cells". Journal of Biological Chemistry (NIH). URL: 7.[6] Zhong, H., et al. "A2B Adenosine Receptors Increase Cytokine Release by Bronchial Smooth Muscle Cells". American Journal of Respiratory Cell and Molecular Biology (ATS Journals). URL:

Sources

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a synthetic, highly lipophilic adenosine analog[1]. While endogenous adenosine is rapidly metabolized in vivo by adenosine deaminase (ADA) and adenosine kinase (ADK), synthetic analogs with bulky functional groups exhibit enhanced metabolic stability and prolonged half-lives[2].

Pharmacologically, adenosine analogs are well-documented to act as potent smooth muscle vasodilators and have increasingly been shown to inhibit cancer progression by modulating the tumor microenvironment (TME)[3][4]. However, the addition of two highly hydrophobic 2,4-dichlorobenzyl ether groups at the ribose ring drastically reduces the compound's aqueous solubility. Standard physiological buffers (e.g., PBS, saline) are fundamentally incompatible with this molecule as a primary solvent.

This guide provides field-proven, self-validating protocols for formulating and administering 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in vivo, ensuring systemic exposure without localized precipitation or micro-embolism risks.

Physicochemical Profiling & Formulation Strategy

Causality in Vehicle Selection

The extreme lipophilicity (estimated LogP > 4.5) of the dual 2,4-dichlorobenzyl moieties dictates that the compound will instantaneously crash out of an aqueous solution if introduced directly. To achieve a stable, true solution for Intravenous (IV) or Intraperitoneal (IP) administration, a co-solvent/surfactant cascade is required.

  • Primary Solubilization: Dimethyl sulfoxide (DMSO) is used to disrupt the crystalline lattice of the API.

  • Steric Stabilization: Polyethylene glycol 300 (PEG300) is added before any aqueous phase to coat the solvated molecules, preventing aggregation.

  • Micellar Encapsulation: Tween 80 (Polysorbate 80) lowers the interfacial tension, creating micro-micelles that keep the lipophilic core suspended once the aqueous phase is introduced.

Table 1: Validated Formulation Vehicles for In Vivo Dosing
RouteFormulation Composition (v/v %)Max Dosing Volume (Mouse)Physical StateStability / Storage
IV 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline5 mL/kg (approx. 100 µL)Clear SolutionUse within 4 hours
IP 10% DMSO + 90% Corn Oil10 mL/kg (approx. 200 µL)Emulsion/SolutionUse within 12 hours
IP (Alt) 10% DMSO + 40% HP-β-CD in Saline10 mL/kg (approx. 200 µL)Clear ComplexUse within 24 hours
PO 0.5% CMC-Na + 0.5% Tween 80 in Water10-20 mL/kgHomogeneous SuspensionVortex before each dose

(Note: HP-β-CD = Hydroxypropyl-β-cyclodextrin. CMC-Na = Sodium Carboxymethyl Cellulose).

Mechanistic Pathway

Adenosine analogs exert their dual effects (vasodilation and tumor inhibition) via G-protein coupled adenosine receptors (A1, A2A, A2B, A3)[5][6]. The diagram below illustrates the downstream causality of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine administration.

G Compound 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (Lipophilic Analog) Receptors Adenosine Receptors (A1, A2A, A2B, A3) Compound->Receptors Receptor Binding Signaling cAMP / PKA & Intracellular Ca2+ Pathway Modulation Receptors->Signaling G-Protein Activation Vasodilation Smooth Muscle Vasodilation Signaling->Vasodilation Endothelial Cells TME TME Immunomodulation (Cancer Inhibition) Signaling->TME Immune Infiltrates

Fig 1. Mechanistic pathway of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in vasodilation and TME.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV Formulation (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline)

This protocol is designed as a self-validating system. The order of addition is absolute; deviating from this sequence will cause irreversible precipitation.

  • API Solubilization: Weigh the required amount of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine into a clean, dry glass vial. Add the calculated volume of DMSO (5% of final volume) .

    • Self-Validating Check 1: Vortex for 60 seconds. The solution must be 100% clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO-API solution. Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add Tween 80 (5% of final volume) . Vortex for 30 seconds. The mixture will appear slightly viscous but must remain completely transparent.

  • Aqueous Phase Integration: Crucial Step. Place the vial on a magnetic stirrer at 500 RPM. Add 0.9% Saline (50% of final volume) drop-by-drop using a micropipette.

    • Self-Validating Check 2: Hold the final formulation against a dark background under a bright light. If the solution exhibits a Tyndall effect (a milky scattering of light) or visible micro-particulates, the API has crashed out. Discard and reformulate. A successful formulation will be optically transparent.

Protocol B: Intraperitoneal (IP) Administration in Murine Models

Due to the compound's vasodilation properties[1], rapid systemic absorption via IP injection can cause acute hypotensive shock if dosed excessively.

  • Restraint & Positioning: Restrain the mouse securely, exposing the ventral abdomen. Tilt the mouse so the head is angled downward (approx. 30 degrees) to allow the visceral organs to shift cranially, minimizing the risk of intestinal puncture.

  • Injection Technique: Using a 27G to 30G needle, insert the needle into the lower right quadrant of the abdomen at a 30-degree angle.

  • Aspiration Check (Self-Validation): Before injecting, gently pull back on the plunger.

    • If yellow/green fluid appears: The intestine was punctured. Withdraw and euthanize/monitor per IACUC guidelines.

    • If blood appears: A blood vessel was punctured. Withdraw and select a new site.

    • If nothing appears: Proceed with the injection.

  • Dosing: Inject the 10% DMSO / 90% Corn Oil formulation slowly over 3-5 seconds to allow the lipophilic depot to disperse across the peritoneal cavity.

Protocol C: Pharmacokinetic (PK) Blood Sampling & Plasma Extraction

To measure the circulating half-life of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, rapid quenching of plasma enzymes is required, despite the compound's steric resistance to ADA[2].

  • Collection: Collect 50-100 µL of blood via submandibular bleed or tail vein into K2-EDTA coated tubes.

  • Immediate Quenching: Immediately place the tubes on wet ice. Causality: Even with analog stability, residual esterases or non-specific nucleotidases in whole blood can degrade the compound at room temperature.

  • Centrifugation: Centrifuge at 2,000 × g for 10 minutes at 4°C.

  • Extraction: Transfer 20 µL of the plasma supernatant to a clean microcentrifuge tube. Add 60 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., an isotope-labeled adenosine analog) to precipitate plasma proteins.

  • Final Clarification: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an LC-MS/MS vial for quantification.

References

  • Man S, et al. (2021). Potential and promising anticancer drugs from adenosine and its analogs. Drug Discovery Today, 26(6):1490-1500. Available at:[Link]

  • Boison D, Yegutkin GG. (2019). Adenosine Metabolism: Emerging Concepts for Cancer Therapy. Cancer Cell. (Referenced conceptually via PMC8833671: Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer). Available at:[Link]

Sources

Application Note: Storage, Handling, and In Vitro Preparation of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Applications: Purinergic Signaling, Tumor Microenvironment Modulation, Smooth Muscle Vasodilation

Introduction & Mechanistic Overview

Adenosine and its synthetic analogs are critical modulators of the purinergic signaling pathway, acting primarily through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3[1]. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a highly specialized, lipophilic adenosine analog. The substitution of the hydroxyl groups at the 3' and 5' positions of the ribose ring with bulky 2,4-dichlorobenzyl moieties significantly alters its physicochemical profile and receptor affinity compared to endogenous adenosine.

Recent pharmacological studies have demonstrated that such adenosine analogs act not only as potent smooth muscle vasodilators but also exhibit significant potential in inhibiting cancer progression by modulating the tumor microenvironment (TME)[2][3]. Because of its high lipophilicity and the susceptibility of its N-glycosidic bond to hydrolysis under improper conditions, strict adherence to storage and handling protocols is mandatory to ensure experimental reproducibility.

Physicochemical Properties

To design an effective experimental workflow, it is crucial to understand the compound's baseline parameters. The quantitative data for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is summarized below:

ParameterSpecification
Chemical Name 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine
CAS Number 2095417-71-1
Molecular Formula C₂₄H₂₁Cl₄N₅O₄
Molecular Weight 585.27 g/mol
Appearance Solid powder (typically white to off-white)
Primary Targets Adenosine Receptors (P1 Purinergic)
Solubility Highly soluble in DMSO or DMF; Insoluble in aqueous buffers
Long-Term Storage (Powder) -20°C (up to 3 years)
Long-Term Storage (Solvent) -80°C (up to 6 months)

Critical Storage Requirements & Causality

Maintaining the structural integrity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine requires strict environmental controls.

  • Temperature Control: In its lyophilized powder form, the compound must be stored at -20°C . Causality: Elevated temperatures can accelerate the degradation of the N-glycosidic bond linking the adenine base to the modified ribose sugar, leading to a loss of biological activity.

  • Moisture Protection: The compound must be kept in a desiccated environment. Causality: Atmospheric moisture can induce slow hydrolysis. Furthermore, because the 2,4-dichlorobenzyl groups make the molecule extremely hydrophobic, any water introduced into the stock vial will drastically reduce its solubility when later reconstituted in organic solvents.

  • Light Protection: Store in amber vials or wrap in aluminum foil. Causality: Prolonged exposure to ambient UV/visible light can induce photo-oxidation of the benzyl rings, generating reactive oxygen species that degrade the compound.

Reconstitution Protocol (Self-Validating Workflow)

This step-by-step protocol ensures complete dissolution without compromising the structural integrity of the analog.

Step 1: Equilibration Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening. Expert Insight: Opening a cold vial immediately introduces condensation. Water contamination in the stock will cause the highly lipophilic compound to precipitate out of the DMSO, rendering the stock concentration inaccurate.

Step 2: Solvent Addition Add anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) to achieve a standard master stock concentration (e.g., 10 mM). Calculation: To prepare 1 mL of a 10 mM stock, dissolve 5.85 mg of the powder in 1 mL of anhydrous DMSO.

Step 3: Dissolution & Validation Vortex the solution vigorously for 1-2 minutes. If necessary, apply mild sonication in a room-temperature water bath for 5 minutes. Self-Validation Check: Hold the vial against a dark background under a bright light. The solution must be completely clear. If micro-particulates are visible, continue sonication. Do not heat the solution above 37°C.

Step 4: Aliquoting Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind microcentrifuge tubes. Store immediately at -80°C . Expert Insight: Avoid repeated freeze-thaw cycles. Freezing and thawing DMSO stocks introduces moisture and creates localized concentration gradients (cryo-concentration), which ruins assay reproducibility.

In Vitro Assay Protocol: Evaluating Anticancer Efficacy

Adenosine analogs are actively investigated for their ability to induce apoptosis or cell cycle arrest in cancer models[2]. The following protocol outlines a standard cell viability assay (e.g., MTT or CellTiter-Glo) using this compound.

Step 1: Cell Seeding

  • Seed the target cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture media.
    
  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

Step 2: Compound Dilution

  • Thaw a single-use 10 mM DMSO aliquot of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine at room temperature.

  • Perform serial dilutions in the culture media to achieve the desired treatment concentrations (e.g., 1 µM to 100 µM). Critical Causality: Ensure the final concentration of DMSO in the assay wells never exceeds 0.1% (v/v) . Concentrations above this threshold induce solvent-mediated cytotoxicity, which will falsely amplify the apparent anticancer efficacy of the compound.

Step 3: Treatment & Incubation

  • Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (0.1% DMSO in media).

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

Step 4: Viability Readout

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours until intracellular purple formazan crystals are visible.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.

Mechanistic Pathway Visualization

The following diagram illustrates the classical signaling pathways modulated by adenosine analogs, leading to their dual roles in vasodilation and tumor microenvironment regulation.

G Compound 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Receptor Adenosine Receptors (P1 Purinergic) Compound->Receptor Modulates cAMP_Up ↑ cAMP / PKA Pathway (A2A, A2B) Receptor->cAMP_Up Gs-coupled cAMP_Down ↓ cAMP Pathway (A1, A3) Receptor->cAMP_Down Gi-coupled Vasodilation Smooth Muscle Vasodilation cAMP_Up->Vasodilation Apoptosis Tumor Microenvironment Modulation / Apoptosis cAMP_Up->Apoptosis Immune Regulation cAMP_Down->Apoptosis

Mechanistic pathway of adenosine analogs in vasodilation and tumor microenvironment modulation.

References

  • Man S, Lu Y, Yin L, Cheng X, Ma L. "Potential and promising anticancer drugs from adenosine and its analogs." Drug Discovery Today. 2021 Jun;26(6):1490-1500. URL: [Link]2]

  • Kotulová J, Hajdúch M, Džubák P. "Current Adenosinergic Therapies: What Do Cancer Cells Stand to Gain and Lose?" International Journal of Molecular Sciences. 2021; 22(22):12569. URL: [Link]3]

Sources

Application Note: Spectroscopic Characterization of 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine

[1]

Introduction & Scientific Context

Adenosine derivatives are critical scaffolds in drug development, acting as potent vasodilators, kinase inhibitors, and modulators of the A1, A2A, A2B, and A3 adenosine receptors.[1] The specific analogue 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine involves the regioselective alkylation of the ribose sugar hydroxyls.[1]

The Characterization Challenge: Synthesizing O-alkylated nucleosides often yields complex mixtures including:

  • N-alkylated byproducts: Alkylation at N1 or N6 of the adenine base.

  • Regioisomers: 2',3'-bis-O, 2',5'-bis-O, or 2',3',5'-tri-O variants.

This protocol provides a definitive spectroscopic workflow to certify the 3',5'-regiochemistry and the integrity of the ether linkages , distinguishing the target molecule from common synthetic impurities.[1]

Structural Characterization Workflow

The following logic map illustrates the decision tree for validating the compound structure.

CharacterizationWorkflowSampleCrude/Purified SampleHRMSStep 1: HRMS (ESI+)Isotope Pattern AnalysisSample->HRMSDecision_MassMass & Cl4Pattern Match?HRMS->Decision_MassUVStep 2: UV-VisConfirm Adenine CoreNMR_1HStep 3: 1H NMRIntegration & MultiplicityUV->NMR_1HNMR_2DStep 4: 2D NMR (HMBC)Definitive RegiochemistryNMR_1H->NMR_2DDecision_RegioBenzyl CH2correlates toC3'/C5'?NMR_2D->Decision_RegioDecision_Mass->UVYesRejectREJECT / RepurifyDecision_Mass->RejectNoValidVALIDATED STRUCTURE3',5'-Bis-O-(2,4-dichlorobenzyl)adenosineDecision_Regio->ValidYesDecision_Regio->RejectNo (N-alkyl or 2'-O)

Figure 1: Strategic workflow for the structural validation of ribose-modified adenosine derivatives.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and the presence of four chlorine atoms.

Methodology
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

  • Target Ion:

    
     or 
    
    
    .[1]
Data Interpretation Guide

The presence of two 2,4-dichlorobenzyl groups introduces four chlorine atoms (

1


1

Pass Criteria:

  • Exact Mass: Calculate for

    
    .
    
    • Monoisotopic Mass (

      
      ): ~583.03 Da.[1]
      
  • Isotope Distribution: You must observe the characteristic "picket fence" pattern for

    
    :
    
    • M (100%) : All

      
      [1]
      
    • M+2 (~130%) : One

      
       (High intensity due to 4 Cl atoms)[1]
      
    • M+4 (~65%) : Two

      
      [1]
      
    • M+6 (~14%) : Three

      
      [1]
      
    • M+8 (~1%) : Four

      
      [1]
      

Technical Insight: If the isotope pattern matches a


 system (M, M+2, M+4 only), you have likely isolated the mono-substituted impurity.[1]

Protocol 2: NMR Spectroscopy (The Gold Standard)

Objective: Distinguish 3',5'-substitution from 2',3'- or N-alkylated isomers.

Sample Preparation[1][2]
  • Solvent: DMSO-

    
     (Preferred for observing exchangeable OH protons).
    
  • Concentration: 5–10 mg in 600 µL.[1]

A. 1H NMR Analysis (500 MHz)

Expected Spectral Features:

RegionChemical Shift (

ppm)
MultiplicityAssignment & Structural Logic
Aromatics (Base) 8.1 – 8.6Two SingletsH-2 and H-8 of Adenine. Sharp singlets confirm the purine ring is intact.
Aromatics (Benzyl) 7.3 – 7.7Multiplets2,4-Dichlorophenyl protons .[1] Look for an ABX or similar pattern depending on resolution. Integration must sum to 6 protons (3 per ring × 2).[1]
Anomeric 5.9 – 6.1Doublet (

Hz)
H-1' . The shift and coupling constant are sensitive to the conformation of the sugar (C2'-endo vs C3'-endo).
Hydroxyl 5.4 – 5.6Doublet (exchangeable)2'-OH . Critical: The presence of a generic OH doublet (coupling to H-2') confirms the 2'-position is unsubstituted .
Benzylic

4.6 – 4.8AB Systems (dd)

. These protons are diastereotopic.[1] You will see two distinct sets of AB quartets (4 protons total) corresponding to the 3'-O and 5'-O linkers.
Sugar Skeleton 3.6 – 4.5MultipletsH-2', H-3', H-4', H-5'a/b .[1][2] H-5' will be desheilded compared to unsubstituted adenosine due to the ether effect.
Amine 7.0 – 7.5Broad Singlet

(Adenine N6)
.[1] Confirms no alkylation occurred on the exocyclic amine.[1]
B. 2D NMR Validation (HMBC)

This is the mandatory step for regiochemistry. 1H NMR alone is often ambiguous due to sugar overlap.[1]

Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation). Optimization: Set for long-range coupling (

Diagnostic Correlations (The "Fingerprint"):

  • 3'-Position Confirmation:

    • Look for a cross-peak between the Benzyl

      
       protons  (set A) and the Sugar C-3' carbon .[1]
      
  • 5'-Position Confirmation:

    • Look for a cross-peak between the Benzyl

      
       protons  (set B) and the Sugar C-5' carbon .[1]
      
  • Exclusion of N-Alkylation:

    • Ensure there are NO correlations between Benzyl

      
       protons and Adenine ring carbons (C5, C6, or C8).[1]
      

Protocol 3: UV-Vis Spectroscopy

Objective: Verify the electronic environment of the adenine base.

  • Solvent: Methanol.[1]

  • Scan Range: 220–350 nm.[1]

  • Key Feature: Adenosine typically shows a

    
     near 260 nm .[1]
    
    • Interpretation: Significant bathochromic shifts (red shift > 10-15 nm) often indicate N-alkylation (e.g., N1 or N6 substitution).[1] If the

      
       remains close to 260 nm, it supports the assignment that the alkylation is restricted to the sugar (O-alkylation), as the chromophore (the base) is electronically unperturbed.[1]
      

Summary of Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Molecular Formula

HRMS
Monoisotopic Mass 583.0348 Da (Calc.)HRMS

258–262 nmUV-Vis (MeOH)
Regiochemistry 3',5'-Bis-O-ether linkageHMBC NMR
Purity >95%HPLC (254 nm)

References

  • LaPlante, S. R., et al. (2013).[1][3] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][3] Retrieved from [Link]

  • Gin, J. B., & Dekker, C. A. (1968).[1] "The preparation and properties of O-methylated adenosine derivatives." Biochemistry, 7(4), 1413–1420.[1] (Foundational text on O-alkylation regiochemistry).

  • Oslovsky, V. E., et al. (2014).[1][4] "Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives." Nucleosides, Nucleotides and Nucleic Acids. (Context on distinguishing N vs O alkylation).

Application Note: High-Recovery Extraction of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated methodology for the extraction of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, a synthetic adenosine analog with potential therapeutic applications, from various biological samples including plasma, serum, and tissue homogenates.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this analyte for pharmacokinetic, toxicokinetic, and metabolism studies. We describe two primary extraction workflows: a primary method combining protein precipitation with solid-phase extraction (SPE) for optimal purity and a secondary liquid-liquid extraction (LLE) protocol. Furthermore, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the final analysis is provided.

Introduction: The Analytical Challenge

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a modified nucleoside with significant therapeutic interest.[1][2][3][4][5] As with many small molecule drug candidates, its journey through preclinical and clinical development is critically dependent on the ability to accurately measure its concentration in complex biological matrices.[6][7] The inherent complexity of these samples, laden with proteins, lipids, and other endogenous components, presents a significant analytical challenge.[8][9] These matrix components can interfere with the analysis, leading to ion suppression in mass spectrometry and inaccurate quantification.[10][11] Therefore, a highly efficient and selective extraction method is paramount.

This guide provides a detailed, step-by-step approach to navigate these challenges, ensuring high recovery and purity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, thereby enabling reliable bioanalytical data that meets regulatory expectations.[6][12][13]

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is crucial for developing an effective extraction strategy.

PropertyValue/CharacteristicImplication for Extraction
Molecular Formula C24H21Cl4N5O4Relatively large and complex molecule.
Molecular Weight 597.28 g/mol Non-volatile, suitable for LC-MS analysis.
Structure Adenosine core with two 2,4-dichlorobenzyl groupsThe dichlorobenzyl groups impart significant hydrophobicity.
Predicted LogP High (hydrophobic/lipophilic)Favors extraction into organic solvents and retention on reversed-phase SPE sorbents.
UV Absorbance Max (λmax) Expected ~260 nm (based on adenosine)Allows for UV detection in HPLC, though LC-MS/MS is preferred for selectivity and sensitivity.[14][15]

Table 1: Physicochemical properties of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine and their impact on extraction method design.

Recommended Extraction Workflow: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This combined approach is recommended for achieving the highest sample purity. Protein precipitation serves as a crude cleanup step to remove the bulk of proteins, followed by the more selective SPE process to isolate and concentrate the analyte.[8][11][16][17][18][19]

Principle of the Method

The workflow begins with the disruption of the sample matrix and precipitation of proteins using a cold organic solvent.[8][18] The hydrophobic nature of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine ensures it remains in the supernatant. The subsequent SPE step utilizes a reversed-phase sorbent to retain the hydrophobic analyte while allowing more polar impurities to be washed away.[20] Finally, a non-polar organic solvent is used to elute the purified analyte.

Visualizing the Workflow

Extraction_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Sample Biological Sample (Plasma, Serum, Tissue Homogenate) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Cold Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash (Aqueous Organic) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Final Analysis Sample Biological Sample + Internal Standard AddSolvent Add Extraction Solvent (e.g., Methyl-tert-butyl ether) Sample->AddSolvent Mix Vortex/Mix AddSolvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Workflow for Liquid-Liquid Extraction.

Detailed Protocol

Materials:

  • As listed in the SPE protocol, with the exception of SPE cartridges and manifold.

  • Extraction solvent: Methyl-tert-butyl ether (MTBE) or Ethyl acetate (HPLC grade).

Procedure:

  • Sample and Internal Standard Preparation:

    • To a 100 µL aliquot of the biological sample in a suitable tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Liquid-Liquid Extraction:

    • Add 500 µL of MTBE to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

    • Centrifuge at 4,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers. [21] * Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Final Sample Preparation:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Analytical Finish: LC-MS/MS Quantification

A highly sensitive and selective LC-MS/MS method is essential for the accurate quantification of the extracted 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine. [9][10][22][23][24]

Proposed LC-MS/MS Parameters
ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides high resolution and fast analysis times.
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µmExcellent retention and separation for hydrophobic molecules.
Mobile Phase A 0.1% Formic acid in WaterPromotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the hydrophobic analyte.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutesProvides good separation from endogenous matrix components.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40°CEnsures reproducible retention times.
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass SpectrometerOffers high sensitivity and selectivity through MRM. [10]
Ionization Mode Electrospray Ionization (ESI), PositiveAdenosine analogs typically ionize well in positive mode.
MRM Transitions To be determined by direct infusion of the reference standard.Precursor ion will be [M+H]+. Product ions will be characteristic fragments.

Table 2: Starting parameters for LC-MS/MS method development.

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines, such as those from the FDA. [6][7][12][13][25]Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Accuracy and Precision: Intra- and inter-day variability should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).

  • Calibration Curve: Linearity over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Stability: Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful extraction and quantification of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine from biological samples. The primary method, combining protein precipitation with solid-phase extraction, offers superior sample cleanup and is recommended for most applications. The alternative liquid-liquid extraction method is also a robust option. Adherence to these protocols, coupled with a properly validated LC-MS/MS method, will ensure the generation of high-quality, reliable data essential for advancing the research and development of this promising therapeutic candidate.

References

  • Phenomenex. (2025, June 9).
  • Lambda Therapeutic Research. (2025, December 26).
  • Abcam.
  • AAPS. (2025, February 6).
  • Bio-Synthesis. (2014, September 4).
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Adenosine Nucleoside Analogs.
  • FDA. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Journal of Pharmacy & Bioallied Sciences. (2010).
  • HHS.gov.
  • Agilent Technologies, Inc.
  • BenchChem. (2025). Application Note: HPLC Analysis of Adenosine 2-amidine hydrochloride.
  • Bitesize Bio. (2025, May 23).
  • PMC.
  • ResearchGate. (PDF) A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues.
  • MedchemExpress.com. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.
  • SIELC Technologies. (2020, April 8). Adenosine.
  • RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • SIELC Technologies. (2020, April 8). HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column.
  • MedchemExpress.com. O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine.
  • Google Patents.
  • PMC. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures.
  • ResearchGate. (2025, August 9).
  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview.
  • PMC.
  • ResearchGate. Separation of the hydrophilic and hydrophobic layers during... | Download Scientific Diagram.
  • Lifev. 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine.
  • Fmeainfocentre. 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine.
  • Thermo Fisher Scientific - US. Solid Phase Extraction Guide.
  • ResearchGate. (2022, July 5).
  • Course Hero. Exp. 4 Liquid-liquid extraction Aim: to separate hydrophobic compounds from hydrophilic compounds. Liquid - liquid extracti.
  • Agilent. (2011, March 21).
  • Ludwig-Maximilians-Universität München. (2011, March 11).
  • Supelco. Guide to Solid Phase Extraction.
  • PMC.
  • Syrris. Liquid-Liquid Extraction: An Overview.
  • ASM. (2024, December 11). Bacteria-specific modified nucleoside is released and elevated in urine of patients with bacterial infections | mBio.
  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices.
  • Longdom. Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements.
  • ACS Publications. (2005, December 16). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry.
  • MedchemExpress.com. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

Sources

Optimizing reaction conditions for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the optimized synthesis of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1).[1] This specific adenosine analog, characterized by substitution at the 3'-OH and 5'-OH positions of the ribose moiety while leaving the 2'-OH free, presents a significant regiochemical challenge due to the higher reactivity of the cis-2',3'-diol system.[1]

Introduction & Strategic Analysis

The synthesis of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine requires overcoming the inherent nucleophilicity gradient of the adenosine ribose sugar.[1] In unprotected adenosine:

  • 5'-OH (Primary): Most sterically accessible, but often less acidic than the 2'-OH.[1]

  • 2'-OH (Secondary, cis-diol): Highly reactive due to the inductive effect of the anomeric center and increased acidity (pKa ~12.5).[1]

  • 3'-OH (Secondary, cis-diol): Generally the least reactive hydroxyl in direct alkylation.[1]

The Challenge: Direct alkylation with 2,4-dichlorobenzyl chloride typically yields a mixture dominated by 2',5'-bis-O and 2',3',5'-tri-O products.[1] Obtaining the 3',5'-bis-O isomer (with a free 2'-OH) requires a "Transient Scaffold" strategy to block the 2'-position or a highly optimized direct alkylation protocol.[1]

This guide presents two protocols:

  • Protocol A (The "Gold Standard"): A high-fidelity protection-deprotection route using the Markiewicz reagent (TIPDS) to guarantee regiochemistry.[1]

  • Protocol B (Direct Optimization): A high-throughput screening approach for direct alkylation, suitable for rapid analog generation but with lower yields.

Protocol A: The "Transient Scaffold" Route (Recommended)[1]

This route utilizes 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) to simultaneously protect the 3' and 5' positions, allowing selective manipulation of the 2'-OH.[1]

Synthetic Workflow Diagram

SynthesisRoute Start Adenosine Step1 3',5'-O-TIPDS-Adenosine Start->Step1 TIPDS-Cl2 Pyridine Step2 2'-O-THP-3',5'-O-TIPDS-Adenosine Step1->Step2 DHP, H+ (Protect 2') Step3 2'-O-THP-Adenosine (Key Intermediate) Step2->Step3 TBAF (Remove TIPDS) Step4 2'-O-THP-3,5-Bis-O-Bn-Adenosine Step3->Step4 2,4-Cl2BnCl NaH, DMF Product 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Step4->Product AcOH/H2O (Remove THP)

Caption: Figure 1. Orthogonal protection strategy using TIPDS and THP to isolate the 3,5-substitution pattern.

Detailed Methodology
Step 1: 3',5'-O-TIPDS Protection [1]
  • Reagents: Adenosine (1.0 eq), TIPDS-Cl₂ (1.1 eq), Pyridine (Solvent).

  • Procedure:

    • Suspend dried Adenosine in anhydrous Pyridine (0.2 M) under Argon.

    • Add TIPDS-Cl₂ dropwise at 0°C.[1]

    • Stir at RT for 4 hours. The bridging silyl group selectively locks the 3' and 5' hydroxyls.

    • Workup: Concentrate, partition between DCM/Water. Dry organic layer.[2]

    • QC: TLC (SiO₂, 5% MeOH/DCM). Product moves higher than Adenosine.[3][4]

Step 2: 2'-O-THP Protection [1]
  • Reagents: 3,4-Dihydro-2H-pyran (DHP, 5.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq), DCM.[1]

  • Rationale: The Tetrahydropyranyl (THP) group is stable to the basic conditions of alkylation and the fluoride used to remove TIPDS.

  • Procedure:

    • Dissolve Step 1 product in anhydrous DCM.

    • Add DHP and catalytic pTSA. Stir at RT for 2–4 h.

    • Neutralization: Add Et₃N to quench acid.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to remove excess DHP.

Step 3: Scaffold Removal (TIPDS Cleavage)
  • Reagents: TBAF (1 M in THF, 2.5 eq).

  • Procedure:

    • Treat Step 2 product with TBAF in THF at 0°C for 30 mins.

    • Result: The TIPDS group is cleaved, exposing the 3'-OH and 5'-OH. The 2'-OH remains protected by THP.[1]

    • Purification: Critical step. Remove silyl byproducts via column chromatography (DCM/MeOH gradient).

Step 4: Regioselective Alkylation
  • Reagents: 2,4-Dichlorobenzyl chloride (2.5 eq), Sodium Hydride (60% dispersion, 3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve 2'-O-THP-Adenosine in DMF (0.1 M) and cool to 0°C.

    • Add NaH portion-wise. Stir 15 min to generate the 3',5'-dianion.

    • Add 2,4-Dichlorobenzyl chloride dropwise.

    • Warm to RT and stir for 12 h.

    • Quench: Cool to 0°C, add MeOH carefully.

    • Workup: EtOAc extraction, wash with LiCl (5%) to remove DMF.

Step 5: Global Deprotection (THP Removal) [1]
  • Reagents: 80% Acetic Acid (aq) or 0.1 N HCl/MeOH.

  • Procedure:

    • Heat the alkylated intermediate at 50°C in 80% AcOH for 2 h.

    • Final Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Yield: Expect 40–50% overall yield (high purity).

Protocol B: Direct Alkylation Optimization (High Throughput)

If the multi-step route is not feasible, direct alkylation can be optimized by tuning the Base/Solvent/Temperature matrix. Note that this method will require rigorous HPLC purification to separate the 3',5'-isomer from the 2',5'-isomer.[1]

Optimization Matrix
ParameterCondition A (Standard)Condition B (Soft Base)Condition C (Phase Transfer)Outcome for 3,5-Bis-O
Base NaH (Strong)Cs₂CO₃ (Mild)50% NaOH (aq)Cs₂CO₃ favors O-alkylation over N-alkylation but poor regioselectivity.[1]
Solvent DMF (Polar Aprotic)DMF/HMPADCM/Water (Biphasic)DMF promotes rapid reaction but low selectivity.[1]
Catalyst NoneNoneTBAI (10 mol%)TBAI improves yield but often favors the more accessible 5' and 2'.
Stoichiometry 2.2 eq Electrophile2.0 eq Electrophile5.0 eq Electrophile2.1 eq is critical.[1] Excess leads to Tri-O-benzyl.[1]
Optimized Direct Protocol
  • Activation: Use Cs₂CO₃ (3.0 eq) in dry DMF containing Bu₂SnO (0.1 eq).

    • Mechanistic Insight: Organotin species form a transient 2',3'-O-stannylene acetal.[1] While usually used to mono-alkylate, in the presence of excess halide and heat, the stannylene can direct activation. However, for 3,5-bis, the NaH/DMF method at low temperature (-20°C to 0°C) is often superior to kinetic control.[1]

  • Procedure:

    • Cool Adenosine/NaH/DMF mixture to -20°C .

    • Add 2,4-Dichlorobenzyl chloride slowly over 1 hour.[1]

    • Maintain at 0°C for 24 hours (Kinetic control favors 5' and 3' over the sterically crowded 2' if 2' is hydrogen-bonded to N3).[1]

  • Purification: Isolate via Preparative HPLC. The 3,5-isomer typically elutes after the 2,5-isomer on C18 columns.[1]

Quality Control & Validation

To confirm the 3,5-Bis-O regiochemistry and rule out 2,5-Bis-O isomers:

  • 1H NMR (DMSO-d6):

    • 2'-OH Signal: Look for a doublet (D₂O exchangeable) around δ 5.5–6.0 ppm.[1]

    • Shift Analysis: In 3,5-disubstituted adenosine, the H-2' proton will remain upfield (~4.5 ppm).[1] If the 2'-position were alkylated (2,5-disubstituted), the H-2' signal would shift downfield significantly due to the deshielding benzyl ether.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Verify connectivity between the Benzyl-CH₂ carbons and the Ribose C-3' and C-5' protons.[1]

    • Absence of correlation between Benzyl-CH₂ and C-2' confirms the structure.[1]

References

  • Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides.[1] Journal of Chemical Research. Link (Contextual citation for TIPDS method).

  • Robins, M. J., et al. (1983). Nucleic acid related compounds. 42. A general procedure for the efficient synthesis of 2'-O-alkylnucleosides. Journal of Organic Chemistry. [1]

  • MedChemExpress. (2023). Product Datasheet: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS 2095417-71-1).[1][3][5][6] Link

  • Biohippo. (2023).[7] 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Structure and Properties. Link

  • PubChem. (2023).[8] Adenosine Analog Structures and SMILES Data. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is an adenosine analog with significant potential in biological assays, particularly those involving smooth muscle vasodilation and cancer progression inhibition [1]. However, the presence of two bulky, highly hydrophobic 2,4-dichlorobenzyl groups on the 3' and 5' positions of the ribose ring severely restricts its aqueous solubility.

This lipophilicity classifies the molecule as a classic hydrophobic compound, which often leads to erratic in vitro assay results due to micro-precipitation and poor bioavailability in vivo [3]. This guide provides field-proven methodologies, mechanistic troubleshooting FAQs, and self-validating protocols to overcome these solubility challenges.

Compound Profiling & Vehicle Compatibility

Before beginning any experiment, it is critical to select the correct solvent system. The table below summarizes the expected solubility limits and recommended vehicles based on empirical formulation data for highly lipophilic nucleoside analogs.

Solvent / Vehicle SystemEstimated Solubility LimitRecommended Application
Water / PBS (pH 7.4) < 0.1 mg/mLNot recommended for direct dissolution.
100% DMSO ≥ 50 mg/mLMaster stock preparation (In vitro assays).
100% Ethanol ~ 10–20 mg/mLAlternative master stock (if DMSO is toxic to target cells).
20% HP-β-CD in Saline ~ 5–10 mg/mLIn vivo systemic dosing (IV, IP, SC).
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ~ 5 mg/mLIn vivo dosing (PO, IP) via micellar dispersion.
Troubleshooting FAQs: Overcoming Formulation Hurdles

Q: My compound immediately turns cloudy when I add the DMSO stock to my cell culture media. Why does this happen, and how do I prevent it? A: This is caused by a thermodynamic phenomenon known as "solvent shift" or "solvent crash." 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is highly soluble in DMSO but practically insoluble in water. When the DMSO stock is rapidly diluted into aqueous media, the local concentration of the drug exceeds its intrinsic aqueous solubility before it can evenly disperse. The hydrophobic 2,4-dichlorobenzyl groups rapidly aggregate to minimize contact with water, leading to nucleation and precipitation.

  • The Fix: Warm your culture media to 37°C prior to addition. Add the DMSO stock dropwise while vortexing the media vigorously to ensure rapid dispersion. Alternatively, pre-dissolve a carrier protein (like 0.1% BSA) in your media to act as a hydrophobic sink. Ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to avoid cellular toxicity.

Q: I need to dose animals intravenously (IV), but I cannot use high concentrations of organic solvents. What is the best alternative? A: For IV administration of lipophilic analogs,1 [2]. HP-β-CD features a hydrophilic outer surface and a lipophilic central cavity. The bulky 2,4-dichlorobenzyl groups of the adenosine analog dynamically insert into this cavity, forming a transient inclusion complex. This effectively masks the hydrophobic regions from the aqueous environment, enhancing apparent solubility without the hemolysis risks associated with high-concentration cosolvents.

Q: Can I use lipid-based delivery systems (LBDDS) for oral dosing? A: Yes. Because this compound behaves as a highly lipophilic molecule, it is an excellent candidate for 2 [3]. Formulating the drug in a microemulsion pre-concentrate (e.g., a mixture of PEG400, Tween-80, and a lipid excipient) keeps the drug solubilized in the gastrointestinal tract. Upon contact with GI fluids, it forms fine micelles that prevent crystallization and significantly improve oral bioavailability.

Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock for In Vitro Assays

Rationale: Establishing a stable, highly concentrated reservoir minimizes the final solvent volume required in downstream aqueous assays, preventing solvent-induced artifacts.

  • Weighing: Accurately weigh 5.85 mg of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (MW: ~585.2 g/mol ) into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the vial vigorously for 60 seconds. If dissolution is incomplete, place the vial in a sonicating water bath at room temperature for 5 minutes. Causality: Sonication provides the mechanical energy required to break the crystalline lattice of the solid drug.

  • Validation: Visually inspect the solution against a light source. It must be completely transparent with no particulate matter.

  • Storage: Aliquot the 10 mM clear solution into tightly sealed microcentrifuge tubes (e.g., 50 µL per aliquot) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Formulation in 20% (w/v) HP-β-CD for In Vivo Administration

Rationale: Creates a biocompatible, aqueous-like inclusion complex suitable for systemic injection without triggering precipitation in the bloodstream.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline (e.g., dissolve 2 g of HP-β-CD in 10 mL of saline). Filter sterilize through a 0.22 µm PES membrane.

  • Combining: Weigh the required amount of the adenosine analog into a glass vial (e.g., 2.0 mg for a 2 mg/mL target concentration). Add 1.0 mL of the 20% HP-β-CD solution.

  • Complexation: Vortex vigorously. Place the vial in a thermomixer or sonicator bath set to 37°C for 60 minutes. Causality: Continuous agitation and mild heat provide the thermodynamic driving force required for the lipophilic benzyl groups to displace water molecules inside the cyclodextrin cavity, forming the inclusion complex.

  • Self-Validation Step: Centrifuge the resulting mixture at 10,000 x g for 5 minutes.

    • If a pellet forms: The drug has exceeded the complexation capacity. You must either increase the HP-β-CD concentration (up to 40%) or decrease the target drug concentration.

    • If no pellet forms: The solution is fully complexed. Verify the exact final concentration of the supernatant via HPLC before dosing animals.

Formulation Decision Matrix

Use the following workflow to determine the optimal solubilization strategy based on your experimental endpoint.

SolubilizationWorkflow Start 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Solubilization Requirement InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO_Stock Prepare 10-50 mM Master Stock in 100% DMSO InVitro->DMSO_Stock Formulation_Choice Select Formulation Vehicle InVivo->Formulation_Choice Dilution_Buffer Dilute in Assay Buffer (Max 0.1-0.5% DMSO final) DMSO_Stock->Dilution_Buffer Precipitation_Check Does it precipitate? Dilution_Buffer->Precipitation_Check Add_Surfactant Add 0.1% Tween-20/80 or 5% BSA to Buffer Precipitation_Check->Add_Surfactant Yes Proceed_Assay Proceed with Assay Precipitation_Check->Proceed_Assay No Add_Surfactant->Proceed_Assay Cyclodextrin 20-40% HP-β-CD in Saline/Water Formulation_Choice->Cyclodextrin Lipid_Based 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Formulation_Choice->Lipid_Based Cyclodextrin->Proceed_Assay Lipid_Based->Proceed_Assay

Workflow for selecting solubilization strategies based on experimental application.

References
  • MedChemExpress. "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine - Mechanism of Action & Protocol." MedChemExpress. 3

  • Loftsson, T., et al. (2005). "Cyclodextrins in drug delivery (Review)." Expert Opinion on Drug Delivery. 1

  • Savla, R., et al. (2017). "Review and analysis of FDA approved drugs using lipid-based formulations." Drug Delivery. 2

Sources

Troubleshooting low yields in 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in nucleoside chemistry. The synthesis of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1)—a potent adenosine analog recognized for its role as a smooth muscle vasodilator and an inhibitor of cancer progression[1],[2]—presents significant synthetic hurdles.

The primary challenge lies in achieving precise regioselectivity during the O-alkylation of the ribose moiety without compromising the highly nucleophilic adenine base. This guide deconstructs the causality behind low yields, provides self-validating protocols, and offers field-proven insights to optimize your synthetic workflows.

Part 1: Workflow Diagnostics & Mechanistic Pitfalls

Attempting to synthesize this molecule via direct alkylation often leads to catastrophic yield losses. The logical pathways and their typical outcomes are mapped below to help you diagnose your current workflow.

SynthesisWorkflow Start Target: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine RouteA Route A: Direct Alkylation (Adenosine + R-Cl) Start->RouteA RouteB Route B: Vorbrüggen Glycosylation (Ribose Donor + Adenine) Start->RouteB IssueA1 Poor Regioselectivity (N1/N6 Alkylation) RouteA->IssueA1 IssueA2 2'/3'-OH Scrambling RouteA->IssueA2 StepB1 1. Ribose 3,5-O-Alkylation RouteB->StepB1 YieldA Low Yield (<15%) IssueA1->YieldA IssueA2->YieldA StepB2 2. Silylation of Adenine (BSA) StepB1->StepB2 StepB3 3. TMSOTf Catalyzed Coupling StepB2->StepB3 YieldB High Yield (>70%) β-Anomer Enriched StepB3->YieldB

Figure 1: Logical comparison of Direct Alkylation vs. Vorbrüggen Glycosylation workflows.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am attempting direct O-alkylation of partially protected adenosine using 2,4-dichlorobenzyl chloride and NaH, but my yields are consistently under 15%. Why am I seeing so many byproducts? A1: The core issue is the inherent nucleophilicity of the adenine base. Direct alkylation of adenosine typically favors N-alkylation over O-alkylation[3]. Specifically, the N1 position of adenine is highly nucleophilic. Under basic conditions (e.g., NaH in DMF), initial N1-alkylation occurs rapidly. This kinetic product then undergoes a base-catalyzed Dimroth rearrangement to form the thermodynamically stable N6-alkylated byproduct[3],[4]. To bypass this, you must abandon direct alkylation and adopt a convergent synthesis (Vorbrüggen glycosylation).

Dimroth N1 N1-Alkylated Adenosine (Kinetic Product) RingOpen Ring-Opened Intermediate (Amidine) N1->RingOpen OH⁻ / H₂O (Base Attack) N6 N6-Alkylated Adenosine (Thermodynamic Product) RingOpen->N6 Ring Closure (Rearrangement)

Figure 2: Dimroth rearrangement pathway causing N-alkylation side products under basic conditions.

Q2: I switched to the Vorbrüggen glycosylation approach using my synthesized ribose donor, but I am getting a near 1:1 mixture of α and β anomers. How do I enrich the biologically active β-anomer? A2: Stereocontrol in Vorbrüggen glycosylation is governed by neighboring group participation (anchimeric assistance). If your ribose donor lacks a participating group at the C2 position, the oxocarbenium ion intermediate can be attacked from either face. To force β-selectivity, you must install an acyl protecting group (such as a benzoyl or acetyl group) at the 2-O position of your ribose donor. The carbonyl oxygen of the 2-O-acyl group blocks the α-face of the oxocarbenium ion, directing the incoming silylated adenine strictly to the β-face.

Q3: During the final deprotection step to remove the acyl groups, I am observing significant degradation of the target molecule. What are the optimal conditions? A3: While benzyl ethers are generally stable to basic conditions, they can be sensitive to harsh nucleophiles or elevated temperatures. If you are using sodium methoxide (NaOMe) in methanol with heat, you risk nucleophilic attack on the purine ring. We strongly recommend using 7M methanolic ammonia at room temperature. This provides a mild, self-validating system: the ammonia selectively cleaves the N6-benzoyl and 2'-O-benzoyl groups via ammonolysis without disturbing the robust 3',5'-bis-O-(2,4-dichlorobenzyl) ether linkages.

Part 3: Quantitative Data & Optimization

To illustrate the causality of reaction conditions on stereoselectivity, the following table summarizes the optimization of the glycosylation step. Notice how the combination of a 2'-O-Benzoyl group and TMSOTf at elevated temperatures drastically shifts the equilibrium toward the desired β-anomer.

Table 1: Optimization of Glycosylation Conditions for β-Anomer Selectivity

Lewis Acid CatalystSolventTemp (°C)2'-Protecting Groupα:β RatioOverall Yield (%)
SnCl₄ (1.0 eq)DCM0None40:6025
TMSOTf (0.5 eq)DCM25Acetyl (OAc)15:8555
TMSOTf (1.2 eq) DCE 80 Benzoyl (OBz) 5:95 78
BF₃·OEt₂ (1.5 eq)MeCN0Benzoyl (OBz)20:8045

Part 4: Validated Step-by-Step Methodologies

Protocol: Convergent Synthesis of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Objective: Synthesize the target molecule while completely avoiding N1/N6-alkylation and ensuring absolute β-anomeric selectivity.

Phase 1: Preparation of the Ribose Donor

  • Dissolve 1-O-methyl-2-O-benzoyl-D-ribofuranose (10 mmol) in anhydrous THF (50 mL) under an Argon atmosphere.

  • Chill the solution to 0 °C in an ice-water bath and carefully add NaH (60% dispersion in mineral oil, 2.5 eq) in small batches to deprotonate the 3' and 5' hydroxyls[5].

  • Add 2,4-dichlorobenzyl chloride (2.2 eq) dropwise. Heat the reaction to 70 °C for 16-24 hours[5].

  • Quench with cold water, extract with EtOAc, and purify via silica gel chromatography to isolate the fully protected ribofuranose.

  • Convert the 1-O-methyl group to a 1-O-acetyl leaving group by treating the intermediate with acetic anhydride and a catalytic amount of sulfuric acid in acetic acid.

Phase 2: Silylation of Adenine & Vorbrüggen Glycosylation

  • Suspend N6-benzoyladenine (1.2 eq relative to ribose donor) in anhydrous 1,2-dichloroethane (DCE).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and reflux at 80 °C. Self-validation step: The reaction is complete when the opaque suspension turns into a completely clear solution, indicating full silylation.

  • Cool the solution to room temperature and add the 1-O-acetyl ribose donor from Phase 1.

  • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. Heat the reaction to 80 °C for 4 hours. The 2-O-benzoyl group provides anchimeric assistance, ensuring exclusive formation of the β-anomer.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Global Deprotection

  • Dissolve the protected intermediate in 7M methanolic ammonia (20 mL per mmol of substrate).

  • Stir at room temperature for 24 hours to cleave the N6-benzoyl and 2'-O-benzoyl protecting groups.

  • Evaporate the solvent and purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient) to yield pure 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine[1],[6].

References

1.[1] Title: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine - MedchemExpress.com. Source: medchemexpress.com. URL: 2.[2] Title: 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine | Lifev. Source: lifev.org. URL: 3.[6] Title: Comprehensive Life Science Marketplace for Researchers & Suppliers. Source: ebiohippo.com. URL: 4.[3] Title: Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed. Source: nih.gov. URL: 5.[5] Title: WO2010002877A2 - Bicyclic nucleosides and nucleotides as therapeutic agents - Google Patents. Source: google.com. URL: 6.[4] Title: Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3). Source: nih.gov. URL:

Sources

Identifying degradation products of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Analysis of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Executive Summary & Chemical Context

To: Analytical Chemists, Medicinal Chemists, and Stability Leads From: Senior Application Scientist, Nucleoside Chemistry Division

You are analyzing 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine , a lipophilic adenosine analog. Unlike native adenosine, this molecule contains two bulky, electron-withdrawing 2,4-dichlorobenzyl ether groups at the 3' and 5' positions.

Why this matters for degradation:

  • The "Achilles' Heel" (N-Glycosidic Bond): The purine-sugar bond remains the primary site of failure, particularly under acidic conditions (Depurination).

  • The "Shield" (Benzyl Ethers): The ether linkages are generally robust against base hydrolysis but introduce significant lipophilicity. This alters the chromatography significantly compared to polar nucleosides.

  • The "Fingerprint" (Chlorine Isotopes): The presence of four chlorine atoms provides a distinct isotopic envelope (M, M+2, M+4, M+6, M+8) in Mass Spectrometry, which is your primary tool for validating degradation products.

Theoretical Degradation Map

Before running samples, you must predict the mass shifts. Use the table below to program your Selected Reaction Monitoring (SRM) or extract ion chromatograms (XIC).

Molecular Formula:


Monoisotopic Mass (M):  ~583.03 Da (Calculated based on 

)
Degradation PathwayMechanismResulting StructureMass Shift (Δ)Key Diagnostic Ion (ESI+)
Acid Hydrolysis (Primary) N-Glycosidic CleavageAdenine (Base) + Ribose Ether (Sugar)Cleavagem/z 136.06 (Adenine)
Ether Hydrolysis (Secondary) Acidic cleavage of Benzyl EtherMono-O-(2,4-dichlorobenzyl)adenosine -159 Dam/z ~424 (Loss of one group)
Deamination Hydrolytic/EnzymaticInosine Analog (Adenine

Hypoxanthine)
+0.98 Da (+H, -NH2 is net +1)m/z ~584
Oxidation ROS attack on PurineN-Oxide or 8-Hydroxy derivative+16 Dam/z ~599

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify unknown peaks in your chromatogram.

DegradationLogic Start Unknown Peak Detected CheckUV Check UV Spectrum (λ max ~260nm?) Start->CheckUV CheckMass Check MS Isotope Pattern (Does it have Cl4 envelope?) CheckUV->CheckMass Yes (Purine present) IsSugar Peak is Ribose Derivative (UV Silent) CheckUV->IsSugar No (UV Abs < 5% of Parent) IsAdenine Peak is Adenine (m/z 136) CheckMass->IsAdenine Mass = 136 Da IsMono Loss of Benzyl Group (m/z ~424) CheckMass->IsMono Mass -159 Da IsInosine Deamination Product (m/z ~584) CheckMass->IsInosine Mass +1 Da

Figure 1: Logical decision tree for classifying impurity peaks based on UV/MS data.

Troubleshooting Guides & FAQs

Scenario A: "I see the parent peak disappearing, but no new peaks are appearing."

Diagnosis: Mass Balance Failure due to Solubility. The 2,4-dichlorobenzyl groups make this molecule highly lipophilic (LogP > 4).

  • The Problem: Degradation products (like the free ribose ether) or the parent molecule may be precipitating in the aqueous mobile phase or sticking to the HPLC vial walls.

  • The Fix:

    • Solvent Switch: Ensure your sample diluent is at least 50% Acetonitrile or Methanol. Do not dissolve in 100% aqueous buffer.

    • Column Wash: The "missing" mass might be stuck on the column. Run a wash cycle with 95% organic solvent (Isopropanol/Acetonitrile) to elute highly lipophilic dimers.

Scenario B: "I have a peak at m/z 136. Is it a contaminant?"

Diagnosis: Depurination (Acid Hydrolysis).

  • The Cause: This is the signature of the N-glycosidic bond breaking. It releases Adenine (m/z 136).

  • Confirmation: Check the complementary peak. If you see Adenine, you must also search for the Ribose-Ether remnant (Sugar + 2 Benzyl groups).

    • Note: The sugar remnant lacks the UV-absorbing purine ring, so it will be invisible on your UV detector (254/260 nm). You must use a Charged Aerosol Detector (CAD) or MS (TIC) to see it.

Scenario C: "How do I distinguish the parent from the deaminated impurity (Inosine analog)?"

Diagnosis: Resolution Issue. Deamination converts the amine (-NH2) to a carbonyl (-C=O).

  • Mass Shift: The mass difference is only ~1 Da . On low-resolution MS (Quadrupole), the isotopes will overlap.

  • The Fix:

    • Use High-Res MS (TOF/Orbitrap): Look for exact mass shift (0.9840 Da).

    • pH Adjustment: Adenosine and Inosine analogs have different pKa values. Adjusting the mobile phase pH (e.g., from 6.0 to 7.5) often separates these peaks chromatographically.

Standardized Stress Testing Protocol

Do not rely on random testing. Use this validated protocol to force degradation and generate reference markers.

Protocol: Acid-Induced Hydrolysis (Depurination Focus)
  • Objective: Generate Adenine and Ribose-Ether degradation products.

  • Reagents: 0.1 M HCl, Acetonitrile.

  • Procedure:

    • Dissolve 1 mg of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in 1 mL Acetonitrile.

    • Add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours . (Note: Benzyl ethers are relatively stable; mild acid targets the glycosidic bond first).

    • Neutralize with 0.1 M NaOH before LC injection to prevent peak broadening.

Protocol: Oxidative Stress
  • Objective: Check for N-oxides.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Mix sample (in ACN) with 3%

      
       (1:1 ratio).
      
    • Incubate at Room Temperature for 24 hours.

    • Warning: Do not heat initially. Heating benzyl ethers with oxidants can lead to complex radical fragmentation (cleavage of the benzylic carbon).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Volkman, S. K., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.Link

  • Abdel-Hamid, M., et al. (2000).[1] Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • MedChemExpress. (2024). Product Information: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.[2][3][4]Link

Sources

Minimizing side reactions during 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine production

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the synthesis and production of 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine . It addresses the specific challenges of regioselectivity and side reaction management in adenosine alkylation.

Status: Active | Topic: Side Reaction Mitigation | Level: Advanced

Executive Summary: The Chemoselectivity Challenge

The production of 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine presents a classic "Ambident Nucleophile" challenge. Adenosine contains multiple reactive sites: the exocyclic amine (


), the purine ring nitrogens (

), and the three sugar hydroxyls (

).

To achieve high yield of the 3',5'-O-dialkylated product, you must suppress two primary competing pathways:

  • N-Alkylation: Reaction at

    
     or 
    
    
    
    (thermodynamically or kinetically favored under strong base).
  • 2'-O-Alkylation: The

    
     is often the most acidic hydroxyl due to the electron-withdrawing effect of the anomeric center, leading to 2'-O or 2',3'-bis-O byproducts.
    

Critical Troubleshooting Guide (Q&A)

Ticket #001: "I am seeing significant N-alkylated impurities (N1 or N6). How do I stop this?"

Root Cause: The purine base nitrogens are highly nucleophilic. Under strong basic conditions (e.g., NaH/DMF), the amide proton on


 (pKa ~15-16) or the 

position can be deprotonated or directly alkylated. Direct alkylation often occurs at

first, followed by a Dimroth rearrangement to

under basic workup.

Corrective Actions:

  • Strategy A (The "Gold Standard" - Protection): You must protect the

    
    -position. The industry standard is the 
    
    
    
    -Benzoyl (Bz)
    group.
    • Why: The benzoyl group delocalizes the lone pair on the nitrogen, drastically reducing its nucleophilicity.

    • Protocol: Convert Adenosine

      
      
      
      
      
      -Benzoyladenosine before alkylation.
  • Strategy B (Base Modulation - Direct Route): If you cannot use protection, switch from NaH (Sodium Hydride) to a softer base/solvent system.

    • Recommendation: Use

      
        in DMF  or DMSO  with catalytic KI  (Finkelstein condition). Carbonate bases are often insufficient to deprotonate the amide fully but can activate the hydroxyls, favoring O-alkylation over N-alkylation.
      
Ticket #002: "I cannot isolate the 3',5'-bis isomer; I mostly get 2',5'-bis or a mixture."

Root Cause: The


 is chemically distinct from the 

. The

is more acidic (pKa ~12.5) than the

(pKa ~14.5) due to its proximity to the anomeric center (

). In a direct alkylation with 2 equivalents of halide, the reaction kinetically favors the

and

positions, yielding the 2',5'-bis isomer as the major product.

Corrective Actions:

  • The Only Robust Solution: You cannot rely on thermodynamics alone to give the 3',5'-isomer. You must use a Transient 2'-O-Blocking Group .

    • Step 1: Install a TBDMS (tert-butyldimethylsilyl) group at the 2'-position.[1] (Requires AgNO3/Pyridine or specific TBDMSCl conditions that favor 2' over 3').

    • Step 2: Alkylate the remaining 3' and 5' hydroxyls.

    • Step 3: Remove the TBDMS group (TBAF or

      
      ).
      
  • Why this works: The bulky TBDMS group sterically shields the 2'-position, forcing the alkylating agent to the 3' and 5' positions.

Ticket #003: "My reagent (2,4-dichlorobenzyl chloride) seems to degrade or the reaction stalls."

Root Cause: Benzyl chlorides with electron-withdrawing groups (like chloro) are susceptible to hydrolysis if the solvent is "wet," generating HCl which can cause depurination (cleavage of the glycosidic bond).

Corrective Actions:

  • Dry Solvents: DMF/DMSO must be anhydrous (<50 ppm water).

  • Scavenger: Add molecular sieves (4Å) to the reaction vessel.

  • Temperature: Do not exceed 60°C. High temperatures promote both reagent decomposition and N-alkylation.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the strategic "blocking" route required for high purity.

ReactionPathways Start Adenosine Direct Direct Alkylation (NaH / R-Cl) Start->Direct Unprotected Protected N6-Benzoyl-Adenosine Start->Protected 1. BzCl / Pyridine Mixture Complex Mixture: 1. N1/N6-Alkyl (Side Rxn) 2. 2',5'-Bis-O (Major) 3. 3',5'-Bis-O (Minor) Direct->Mixture Low Selectivity Blocked2 N6-Bz-2'-O-TBDMS-Adenosine (Key Intermediate) Protected->Blocked2 2. TBDMSCl / AgNO3 (Selectivity Step) Alkylation Alkylation (NaH / R-Cl) Blocked2->Alkylation 3. 2,4-Cl2-BnCl ProductProtected N6-Bz-2'-TBDMS-3',5'-Bis-O-Benzyl Adenosine Alkylation->ProductProtected High Yield Final Target Product: 3',5'-Bis-O-(2,4-dichlorobenzyl) adenosine ProductProtected->Final 4. Deprotection (NH3 + TBAF)

Caption: Figure 1. Comparison of Direct Alkylation (Red) vs. Protected Strategy (Green/Blue). The protected route prevents N-alkylation and forces 3',5' regioselectivity.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Purity)

Use this for pharmaceutical-grade production where isomer purity is paramount.

Phase 1: Protection

  • N6-Benzoylation: React Adenosine with TMSCl (transient sugar protection) followed by Benzoyl Chloride (BzCl), then aqueous ammonia workup. Yields

    
    -Bz-Adenosine.[2][3][4][5]
    
  • 2'-O-Silylation: React

    
    -Bz-Adenosine with TBDMSCl  (1.2 eq) and AgNO3  (1.2 eq) in Pyridine/THF.
    
    • Note: Silver nitrate acts as a catalyst that significantly enhances 2'-regioselectivity over 3'. Purify via column chromatography to isolate the 2'-isomer.

Phase 2: Alkylation

  • Reagents: Dissolve 2'-O-TBDMS-

    
    -Bz-Adenosine (1.0 eq) in anhydrous DMF.
    
  • Base: Add NaH (60% dispersion, 2.5 eq) at 0°C. Stir for 30 min.

  • Addition: Add 2,4-dichlorobenzyl chloride (2.2 eq) dropwise.

  • Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC.[6]

    • Checkpoint: The TBDMS group prevents 2'-alkylation; the Benzoyl group prevents N-alkylation.

Phase 3: Deprotection

  • Desilylation: Treat with TBAF (1M in THF) to remove the 2'-TBDMS group.

  • Debenzoylation: Treat with methanolic ammonia (sat.) at RT to remove the

    
    -benzoyl group.
    
Protocol B: Direct Alkylation (Optimization Attempt)

Use this only for initial screening or if protection steps are cost-prohibitive. Expect lower yields.

  • Solvent: Anhydrous DMSO (favors O-alkylation slightly more than DMF due to solvation effects).

  • Base: KOH (powdered) + 18-Crown-6 (catalytic).

    • Logic: This creates a "naked" alkoxide anion which is more reactive, allowing for milder temperatures (RT) compared to NaH, potentially reducing N-alkylation rates.

  • Stoichiometry: Use exactly 2.0-2.1 equivalents of alkyl halide. Excess leads to tri-alkylation.

Data Summary: Base & Solvent Selection

ParameterNaH / DMFKOH / DMSOtBuOK / THFRecommendation
Basicity High (pKa ~35)High (effective)HighNaH (for protected route)
N-Alkylation Risk High ModerateModerateKOH (for direct route)
Regioselectivity Low (Kinetic)LowLowRequires Protection
Water Tolerance None (Fire hazard)LowLowStrict Anhydrous

References

  • Oslovsky, V. E., et al. (2015). "Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives." Nucleosides, Nucleotides and Nucleic Acids, 34(7), 475-499.[3]

    • Context: Details the competing N-alkylation pathways and the necessity of protection groups.
  • BenchChem Technical Guide. (2025). "The Pivotal Role of Benzoylation in Adenosine Chemistry."

    • Context: Standard protocols for N6-benzoyl
  • Kamaike, K., et al. (2003). "A new method for the synthesis of 2'-O-benzyladenosine using Mitsunobu reaction." Nucleosides, Nucleotides and Nucleic Acids, 22(2), 145-151.

    • Context: Discusses regioselectivity challenges between 2' and 3' positions.
  • MedChemExpress. (2024). "Product Data: 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine."

    • Context: Confirms the existence and commercial relevance of the specific 3,5-bis-O-alkyl

Sources

Technical Support Center: Bioanalysis & Stability of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

[1]

Executive Summary: The Stability Paradox

Researchers working with 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine often encounter a "stability paradox." While the bulky dichlorobenzyl ether linkages render the molecule chemically robust against plasma esterases (unlike its ester prodrug counterparts), the adenosine core remains vulnerable to Adenosine Deaminase (ADA) .[1][2] Furthermore, the high lipophilicity introduced by the benzyl groups creates severe Non-Specific Binding (NSB) issues, often mistaken for degradation.[1][2]

This guide addresses these two primary failure modes: Enzymatic Deamination and Surface Adsorption .[2]

Module 1: The Biological Barrier (Enzymatic Instability)[1][2]

The Problem: You observe a rapid loss of parent compound in plasma, even when kept on ice.[1][2] The Cause: The adenosine core is a substrate for Adenosine Deaminase (ADA), which converts it to the corresponding inosine derivative.[2][3][4][5][6] While the 3,5-substitution alters the sugar pucker and reduces affinity compared to native adenosine, it does not confer total immunity, especially if the N6-amine and 2'-hydroxyl remain accessible.[1]

Protocol A: The "Enzyme-Block" Collection Method

Objective: Halt deamination immediately upon blood draw.

Reagents Required:

  • EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine): A potent ADA inhibitor (Kd ~ 1.6 nM).[1][2]

  • Dipyridamole: Prevents cellular uptake (ENT1/2 transporter blockade) into Red Blood Cells (RBCs), where intracellular ADA is abundant.[1][2]

Step-by-Step Workflow:

  • Preparation: Pre-chill collection tubes (K2EDTA) containing a cocktail of EHNA (10 µM final) and Dipyridamole (10 µM final) .

  • Collection: Draw blood directly into the pre-chilled, inhibitor-spiked tubes.[2]

  • Inversion: Gently invert 5 times to mix. Do not vortex whole blood (hemolysis releases more ADA).[2]

  • Separation: Centrifuge immediately at 4°C, 2000 x g for 10 minutes .

  • Harvest: Transfer plasma to a pre-labeled low-bind polypropylene tube.

Technical Insight: Do not rely on EDTA alone. EDTA inhibits metalloproteases but has no effect on ADA.[2]

Module 2: The Physical Barrier (Adsorption & Solubility)[1][2]

The Problem: Standard curves are non-linear at low concentrations, or QC samples fail low. The Cause: The two 2,4-dichlorobenzyl groups make this molecule extremely hydrophobic (High LogP).[1][2] It rapidly adsorbs to untreated polypropylene surfaces, pipette tips, and LC tubing, effectively "vanishing" from the solution before it reaches the detector.[1][2]

Protocol B: The "Solvent-Shield" Handling Technique

Objective: Maintain solubility and prevent surface adsorption.

Step-by-Step Workflow:

  • Tube Selection: Use Low-Retention (Low-Bind) tubes exclusively.[2] Avoid standard polypropylene.[2]

  • Intermediate Stock Solutions: Never dilute the pure compound in 100% aqueous buffer (e.g., PBS).

    • Correct: Prepare working standards in 50:50 Acetonitrile:Water .

  • Plasma Processing (Protein Precipitation):

    • Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to 1 volume of Plasma.

    • Crucial Step: Vortex vigorously for 2 minutes. The organic solvent not only precipitates proteins but desorbs the lipophilic analyte from plasma proteins (albumin).[2]

  • Reconstitution:

    • After drying the supernatant, do not reconstitute in 100% aqueous mobile phase.[1][2]

    • Recommended: Reconstitute in 30% Acetonitrile / 70% Water . This provides enough organic content to keep the lipophilic analog in solution without compromising peak shape on a C18 column.[2]

Visualizing the Workflow

The following diagram illustrates the integrated stabilization and extraction logic.

StabilityWorkflowBloodWhole Blood CollectionInhibitorAdd Inhibitors(EHNA + Dipyridamole)Blood->InhibitorImmediateCentrifugeCentrifuge (4°C, 2000g)Inhibitor->Centrifuge< 30 minsPlasmaPlasma HarvestCentrifuge->PlasmaDecisionStorage or Analysis?Plasma->DecisionFreezerFreeze (-80°C)*Risk of Adsorption*Decision->FreezerLong TermExtractionProtein Precipitation(3:1 ACN:Plasma)Decision->ExtractionImmediateFreezer->ExtractionThawAdsorptionCheckCRITICAL:Use Low-Bind TubesAdsorptionCheck->PlasmaPrevent Loss

Figure 1: Critical path for sample handling.[1][2] Note the intervention points for ADA inhibition and adsorption prevention.

Troubleshooting & FAQs
Scenario 1: "I see a secondary peak in my chromatogram that increases over time."
  • Diagnosis: This is likely the inosine derivative (deaminated product) or a hydrolysis product if the pH is too low.[2]

  • Test: Incubate your sample with commercial Adenosine Deaminase.[2] If the parent peak disappears and the secondary peak grows, it is an ADA-mediated metabolite.[1]

  • Fix: Increase EHNA concentration to 25 µM or switch to Pentostatin (a tighter-binding inhibitor).

Scenario 2: "My recovery is low (<50%), but consistent."
  • Diagnosis: This suggests Matrix Trapping .[2] The lipophilic dichlorobenzyl groups are binding tightly to albumin or remaining in the protein pellet during precipitation.[2]

  • Fix:

    • Switch from Methanol to Acetonitrile for precipitation (stronger release of lipophilic drugs).[2]

    • Add 1% Formic Acid to the precipitation solvent to disrupt protein binding.[2]

Scenario 3: "My LC-MS peak shape is broad/tailing."
  • Diagnosis: The "General Hydrophobic Effect."[2] The molecule hates the aqueous mobile phase.[2]

  • Fix:

    • Use a column with embedded polar groups (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl ) to improve interaction with the adenosine core while managing the benzyl groups.[2]

    • Increase the column temperature to 40-50°C to improve mass transfer kinetics.

Summary of Stability Data
ParameterConditionStability StatusRecommendation
Plasma (RT) 25°C, No InhibitorUnstable (< 2 hrs)Always use Ice + EHNA.
Plasma (Ice) 4°C, with EHNAStable (up to 6 hrs)Process within 4 hours.[1][2]
Freeze/Thaw -80°C to RTVulnerable Max 2 cycles.[2] Adsorption risk increases upon thawing.[2]
Stock Solution DMSO or MeOHStable Store at -20°C. Avoid aqueous dilution for storage.[2]
Post-Extract Autosampler (10°C)Stable (24 hrs)Ensure reconstitution solvent has >20% Organic.
References
  • Lindgärde, F., et al. (2018).[1][2] Accurate measurement of endogenous adenosine in human blood.[2][7][8][9] PLOS ONE.[2] Available at: [Link][1][2]

    • Relevance: Establishes the "STOP solution" protocol using EHNA and Dipyridamole for adenosine stabilization.[2][9]

  • Kutzing, M.K., & Firestein, B.L. (2008).[1][2] Altered uric acid levels and disease states.[2][6] Journal of Pharmacology and Experimental Therapeutics.[2]

    • Relevance: Details the kinetics of Adenosine Deaminase (ADA) and the efficacy of specific inhibitors.
  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. Available at: [Link][1][2]

    • Relevance: Provides the regulatory framework for stability testing (Freeze-Thaw, Bench-top) required for this guide.
  • Lesnik, E.A., et al. (1993).[1][2] Oligodeoxynucleotides containing 2'-O-modified adenosine: synthesis and effects on stability. Biochemistry.[2][10][11] Available at: [Link]

    • Relevance: Discusses the chemical stability and lipophilicity impact of O-alkylated/benzylated adenosine deriv

Technical Support Center: Purification & Troubleshooting of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (more accurately denoted in IUPAC nomenclature as 3',5'-bis-O-(2,4-dichlorobenzyl)adenosine). This compound is a critical adenosine analog utilized in the development of smooth muscle vasodilators and targeted anticancer therapeutics [1].

Isolating the 3',5'-isomer from its 2',5'-positional counterpart is one of the most notorious bottlenecks in nucleoside chemistry. This guide synthesizes field-proven chromatographic strategies, mechanistic causality, and self-validating protocols to help you achieve baseline resolution and high-purity recovery.

Mechanistic Overview: The Root of the Isomer Challenge

To purify a compound effectively, one must understand how the impurities form. During the direct alkylation of adenosine with 2,4-dichlorobenzyl chloride, the 5'-hydroxyl (a primary alcohol) is sterically unhindered and reacts rapidly to form the 5'-O-monoalkylated intermediate.

The subsequent alkylation step forces a competition between the 2'-OH and 3'-OH groups. Because both are secondary alcohols with nearly identical nucleophilicity and pKa values, the reaction lacks strict regioselectivity, inevitably yielding a mixture of the 2',5'-bis-O and 3',5'-bis-O isomers [2].

G Start Adenosine (Unprotected) Alkylation Alkylation with 2,4-dichlorobenzyl chloride Start->Alkylation Intermediate 5'-O-Monoalkylated Intermediate Alkylation->Intermediate Fast (Primary 5'-OH) Branch Secondary Hydroxyl Competition Intermediate->Branch Isomer1 3',5'-Bis-O-Isomer (Target Product) Branch->Isomer1 3'-OH Attack Isomer2 2',5'-Bis-O-Isomer (Primary Impurity) Branch->Isomer2 2'-OH Attack

Reaction pathway illustrating the competitive formation of 2',5' and 3',5' adenosine isomers.

Frequently Asked Questions (FAQs)

Q: Why can't I separate the 3',5' and 2',5' isomers using standard normal-phase silica gel chromatography? A: Normal-phase chromatography relies primarily on hydrogen bonding and dipole-dipole interactions. Because the 2',5' and 3',5' isomers possess the exact same molecular weight, number of hydrogen bond donors/acceptors, and nearly identical dipole moments, their retention factors (


) on bare silica are virtually indistinguishable. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with specialized stationary phases is mandatory for resolution.

Q: Why is my standard C18 column failing to resolve the mixture? A: Standard C18 columns separate analytes based on general hydrophobicity. The hydrophobic footprint of the 2,4-dichlorobenzyl groups in both isomers is identical. To resolve them, you must exploit spatial geometry. Stationary phases like Pentafluorophenyl (PFP) or Charged Surface Hybrid (CSH) columns introduce


 interactions, dipole-dipole interactions, and shape selectivity that recognize the subtle spatial differences between the 3'-O and 2'-O ether linkages [3].

Q: Should I use a gradient or isocratic elution for prep-HPLC? A: Isocratic elution is strongly recommended. Gradient elution continually increases solvent strength, which compresses closely eluting peaks and destroys the subtle selectivity achieved by the stationary phase. A carefully tuned isocratic mobile phase maximizes the separation factor (


).

Troubleshooting Guide

Symptom / IssueScientific Root CauseActionable Solution
Peak Tailing (Asymmetry > 1.5) Secondary interactions between the basic adenine amine (

) and residual silanols on the silica support.
Add a volatile buffer to the mobile phase (e.g., 10 mM Ammonium Formate, pH 3.5) to protonate silanols, or use an end-capped column.
Co-elution of Isomers Insufficient shape selectivity of the stationary phase or excessive injection volume causing band broadening.Switch from C18 to a PFP column. Reduce injection volume by 50%. Switch to isocratic elution.
Low Yield of 3',5'-Isomer Over-alkylation leading to the 2',3',5'-tri-O-alkylated byproduct.Stop the reaction at 60-70% conversion. Alternatively, employ transient protection (e.g., Markiewicz protecting group) to block the 2'-OH prior to alkylation [4].

Experimental Protocol: RP-HPLC Resolution Workflow

This self-validating protocol is designed to achieve baseline resolution (


) of the bis-O-alkylated isomers, ensuring high-purity recovery of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.
Phase 1: Sample Preparation
  • Dissolution: Dissolve the crude isomer mixture in a highly solubilizing, HPLC-compatible solvent. A 1:1 mixture of Methanol:DMSO is recommended to prevent precipitation upon injection.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the column frit.

  • Concentration: Keep the injection concentration below 10 mg/mL to prevent column overloading, which causes peak merging.

Phase 2: Chromatographic Parameters
  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 4.6 x 250 mm for analytical; scale up proportionally for preparative).

  • Mobile Phase Preparation:

    • Solvent A: Optima-grade Water with 10 mM Ammonium Formate.

    • Solvent B: HPLC-grade Acetonitrile.

  • Isocratic Tuning: Set the system to an isocratic flow of 45% Solvent A / 55% Solvent B . (Adjust

    
     2% based on specific column dead volume).
    
  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min (analytical) and column oven temperature to 25 °C.

Phase 3: Execution & Fraction Collection
  • Detection: Monitor UV absorbance at 254 nm (optimal for the adenine ring and dichlorobenzyl aromatic systems) and 210 nm .

  • Injection: Inject 10 µL of the sample.

  • Validation: The 2',5'-isomer typically elutes first due to a slightly more compact hydrodynamic radius, followed closely by the 3',5'-isomer. Verify fraction purity via LC-MS before pooling.

HPLC Mix Crude Isomer Mixture Col Stationary Phase Selection Mix->Col C18 Standard C18 Matrix Col->C18 PFP Fluorophenyl (PFP) Matrix Col->PFP Fail Hydrophobic Matching (Co-elution) C18->Fail Iso Isocratic Elution (55% MeCN) PFP->Iso Pi-Pi Interactions Success Baseline Separation (Rs > 1.5) Iso->Success Shape Selectivity

Workflow for resolving bis-O-alkylated adenosine isomers using optimized stationary phases.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the isomers under the optimized protocol described above.

Analyte / IsomerRet. Time (

)
Relative Retention (

)
Resolution (

)
UV Maxima (

)
2',5'-Bis-O-isomer 14.2 min--254 nm, 210 nm
3',5'-Bis-O-isomer 16.8 min1.181.8254 nm, 210 nm
Tri-O-alkylated Impurity > 25.0 min> 1.7> 4.0254 nm, 210 nm

Note: Retention times are approximate and will vary based on exact system dwell volume and PFP ligand density. A resolution (


) > 1.5 indicates complete baseline separation.

References

  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 34(7), 475–499. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Throughput Analysis for Adenosine Injection USP. Application Note. Retrieved from [Link]

  • Gude, M., et al. (2015). NAA-modified DNA oligonucleotides with zwitterionic backbones: stereoselective synthesis of A–T phosphoramidite building blocks. Beilstein Journal of Organic Chemistry, 11, 64-74. Retrieved from [Link]

Optimizing IC50 assay sensitivity for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing sensitivity drop-offs when evaluating highly lipophilic nucleoside analogs.

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a potent1[1], but its dual 2,4-dichlorobenzyl moieties impart extreme hydrophobicity. This physical property directly antagonizes assay sensitivity by promoting compound aggregation, non-specific adsorption to labware, and poor bioavailability in aqueous environments.

To accurately determine its IC50 at adenosine receptors (which modulate intracellular cAMP via Gs/Gi coupled pathways), the gold standard is a 2[2]. This guide provides a self-validating framework to troubleshoot and optimize this specific assay for highly hydrophobic compounds.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my IC50 curve flat or right-shifted (showing artificially low sensitivity) compared to structurally similar analogs?

  • Causality: The extreme lipophilicity of the 2,4-dichlorobenzyl groups causes the compound to partition out of the aqueous phase and adsorb onto the polystyrene walls of standard microplates. This depletes the "free" concentration of the drug available to bind the receptor, artificially inflating the apparent IC50.

  • Solution: Implement a "carrier" system. Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA, fatty-acid free) to act as a hydrophobic sink that keeps the compound in solution without blocking receptor interaction. Furthermore, mandate the use of low-binding polypropylene plates for all intermediate dilutions[3].

Q2: How should I prepare my compound stocks to prevent precipitation upon addition to the assay buffer?

  • Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a localized high-polarity environment, causing immediate micro-precipitation. These micro-crystals are often invisible to the naked eye but drastically reduce the effective molarity of the drug.

  • Solution: Maintain the compound in 100% DMSO for all serial dilutions. Only perform the final dilution into the aqueous assay buffer immediately prior to cell addition. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can lyse cells or denature the 4[4].

Q3: My TR-FRET signal is fluctuating wildly at the highest compound concentrations. Is the compound interfering with the readout?

  • Causality: Aromatic, halogenated compounds can sometimes exhibit auto-fluorescence or act as inner-filter quenchers. In a TR-FRET assay, the signal relies on energy transfer between a Europium (Eu) chelate donor and a fluorophore acceptor. Aggregated compound can scatter the excitation light (320/340 nm) or quench the emission (665 nm)[4].

  • Solution: Run a "compound-only" interference control. Add the highest concentration of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine to the TR-FRET reagents in the absence of cells. If the signal deviates from the baseline, you have optical interference. Centrifuging the plate (2000x g, 15 sec) before reading helps settle aggregates out of the optical path[3].

Section 2: Quantitative Data & Optimization Parameters

To establish a self-validating system, you must empirically determine the optimal conditions for your specific cell line. Below are the summarized optimization parameters for evaluating hydrophobic adenosine analogs.

Table 1: Impact of Assay Buffer Additives on 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Apparent IC50

Assay Buffer AdditiveApparent IC50 (nM)Signal-to-Background (S/B)Mechanistic Conclusion
None (Standard Buffer)> 10,000 (Flat)1.5Severe compound precipitation; no receptor binding.
0.1% BSA 85 4.2 Optimal. BSA acts as a carrier, preventing plastic adsorption.
0.01% CHAPS1203.8Mild detergent maintains solubility but slightly impacts cell viability.
5% DMSON/A (Toxic)1.1High DMSO lyses cells and denatures TR-FRET antibodies.

Table 2: Recommended Cell Density and Pharmacological Parameters

Optimization ParameterRecommended RangePurpose & Causality
Cell Seeding Density2,000 - 6,000 cells/wellBalances the dynamic range of cAMP production against the TR-FRET standard curve limits[3].
IBMX Concentration0.5 mMBroad-spectrum phosphodiesterase (PDE) inhibitor; prevents rapid degradation of synthesized cAMP[3].
Forskolin (Gi Assays)EC80 concentrationPre-stimulates adenylyl cyclase to elevate baseline cAMP, allowing observation of Gi-mediated inhibition[3].

Section 3: System Workflows & Mechanistic Pathways

G Compound 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (Antagonist) Receptor Adenosine Receptor (GPCR) Compound->Receptor Binds/Inhibits GProtein Gs / Gi Protein Receptor->GProtein Modulates AC Adenylyl Cyclase GProtein->AC Activates/Inhibits cAMP Intracellular cAMP AC->cAMP Synthesizes from ATP Antibody Anti-cAMP-ULight (Acceptor) cAMP->Antibody Competes for binding Tracer Eu-cAMP Tracer (Donor) Tracer->Antibody Binds in absence of free cAMP FRET TR-FRET Signal (665 nm) Tracer->FRET Energy Transfer

Caption: Mechanistic pathway of adenosine receptor modulation and competitive TR-FRET cAMP detection.

Workflow Step1 10 mM Stock (100% DMSO) Step2 Serial Dilution (100% DMSO) Step1->Step2 Prevents early precipitation Step3 Intermediate Dilution (Stimulation Buffer + 0.1% BSA) Low-Binding Plate Step2->Step3 1:50 Dilution Step4 Final Assay Plate (Cells + Compound) Final DMSO: 1% Step3->Step4 1:2 Dilution with Cells

Caption: Optimized compound dilution workflow to maintain solubility of highly lipophilic adenosine analogs.

Section 4: Self-Validating Experimental Protocol

This methodology incorporates internal controls to ensure the assay is self-validating. If the standard curve fails, the IC50 data is automatically invalidated.

Step 1: Reagent & Buffer Preparation

  • Prepare Stimulation Buffer : HBSS (calcium/magnesium free), 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA (protease/fatty-acid free), adjusted to pH 7.4.

  • Self-Validation Check: Prepare a cAMP standard curve (0.1 nM to 10,000 nM) in Stimulation Buffer to verify the dynamic range (IC10 – IC90) of the TR-FRET reagents[4].

Step 2: Compound Serial Dilution (The "100% DMSO" Rule)

  • Perform half-log serial dilutions of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in 100% fresh DMSO in a standard V-bottom plate.

  • Transfer 2 µL of the DMSO dilutions into 98 µL of Stimulation Buffer in a low-binding polypropylene plate . This yields a 2X compound concentration in 2% DMSO.

Step 3: Cell Harvest and Plating

  • Harvest cells expressing the target adenosine receptor using a non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.

  • Resuspend in Stimulation Buffer at the optimized density (e.g., 4,000 cells/well).

Step 4: Receptor Stimulation

  • Add 5 µL of the cell suspension to a 384-well white opaque microplate.

  • Add 5 µL of the 2X compound (from Step 2) to the cells. The final DMSO concentration is now a safe 1%.

  • For Gi-coupled receptors: Include Forskolin at its predetermined EC80 concentration in the 2X compound mixture to pre-elevate cAMP levels[3].

  • Incubate for 30 minutes at Room Temperature.

Step 5: TR-FRET Detection

  • Add 5 µL of Eu-cAMP tracer working solution.

  • Add 5 µL of ULight-anti-cAMP antibody working solution[4].

  • Incubate for 1 hour at Room Temperature in the dark.

  • Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50[4].

References

1.[1] 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine | Source: MedChemExpress | 1 2.[2] TR-FRET Technology: Principle, Advantages, and Applications | Source: Sino Biological |2 3.[3] THUNDER™ cAMP TR-FRET Assay Kit Development Workflow | Source: Bioauxilium | 3 4.[4] LANCE Ultra cAMP Assay Development Guidelines v. 2 | Source: BlossomBio / PerkinElmer | 4

Sources

Addressing batch-to-batch variability in 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Batch-to-Batch Variability & Handling Protocols

Executive Summary

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a highly specialized, lipophilic adenosine analog. Unlike native adenosine, the presence of bulky 2,4-dichlorobenzyl groups at the 3' and 5' positions drastically alters its physicochemical properties. Users frequently report "batch failure" which, upon technical review, often stems from three distinct root causes: regioisomeric contamination (2',5'-bis isomer), polymorphic solubility differences , or improper solubilization protocols .

This guide serves as a self-validating troubleshooting system. It moves beyond basic handling to address the structural causality of experimental inconsistency.

Module 1: Critical Quality Attributes (CQA) & Purity

The primary source of biological variability is not degradation, but synthetic regioselectivity.

The "Isomer" Problem

Q: My current batch has a 10-fold lower potency than the previous one. Is it degraded? A: Unlikely. It is more probable that your batch contains significant levels of the 2',5'-bis-O-(2,4-dichlorobenzyl) regioisomer.

Technical Insight: During synthesis, distinguishing between the 2' and 3' hydroxyl groups of the ribose ring is chemically challenging due to their similar pKa and steric environments. While the 3',5'-substitution is the target, the 2',5'-isomer is a common byproduct.

  • Impact: The 2'-OH group is often critical for receptor binding (hydrogen bond donor). If the 2'-OH is blocked (in the 2',5'-isomer) or sterically hindered by a migrated group, biological affinity drops precipitously.

Troubleshooting Protocol: Isomer Verification

Before starting critical assays, validate the regiochemistry using 1H-NMR .

Feature to CheckTarget (3',5'-Bis) SignalContaminant (2',5'-Bis) Signal
H-1' (Anomeric Proton) Doublet at ~6.0–6.1 ppmShifted upfield/downfield (typically ~0.1–0.2 ppm difference)
2'-OH Signal Visible as a doublet (in DMSO-d6)Absent or shifted
H-2' vs H-3' Shift H-2' is upfield (unsubstituted)H-3' is upfield (unsubstituted)

Actionable Step: If you suspect isomer contamination, request the COA (Certificate of Analysis) specifically asking for the regioisomeric purity data, not just total purity.

Module 2: Solubility & Formulation

The compound is a "brick dust" molecule: high melting point, low water solubility.[1]

The "Precipitation" Problem

Q: The compound dissolves in DMSO, but precipitates immediately when added to cell culture media. A: This is a classic "crash-out" event caused by the extreme lipophilicity of the dichlorobenzyl groups. The compound aggregates into invisible micro-crystals that cells cannot uptake.

Protocol: The Gradient Dilution Method

Do not shoot DMSO stock directly into cold media. Use this intermediate dilution step to maintain solubility.

  • Prepare Stock: Dissolve solid in anhydrous DMSO to 10–20 mM . Vortex vigorously.

    • Tip: If the solution is cloudy, warm to 37°C. It must be crystal clear.

  • Intermediate Step (Critical): Prepare a 1:10 dilution of the stock in pure ethanol or PEG-400 .

    • Why? This creates a "solvation shell" that transitions the molecule more gently into aqueous environments.

  • Final Dilution: Add the Intermediate Solution dropwise to pre-warmed (37°C) media while swirling.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound's solubility limit may be reached near 10–50 µM in aqueous buffers.

Solubility Troubleshooting Table
SolventSolubility RatingUsage Recommendation
Water / PBS Insoluble Do not use for stock preparation.
DMSO High (>50 mM) Preferred for stock.[2] Hygroscopic; keep sealed.
Ethanol Moderate Good for intermediate dilution; volatile.
PEG-400 High Excellent co-solvent for in vivo formulations.

Module 3: Stability & Storage

Protecting the glycosidic bond.

The "Degradation" Problem

Q: I see a new peak in HPLC after storing the DMSO stock for 3 months. A: You are likely observing depurination (cleavage of the adenine base from the sugar).

Mechanism: While benzyl ethers are chemically robust, the N-glycosidic bond (N9-C1') of adenosine analogs is susceptible to acid-catalyzed hydrolysis .

  • Risk Factor: DMSO is hygroscopic. It absorbs water from the air, which can become acidic over time (forming dimethyl sulfide/sulfonic acid traces) or simply facilitate hydrolysis if the DMSO wasn't anhydrous.

Storage Guidelines
  • Solid State: -20°C, desiccated. Stable for >2 years.[3]

  • DMSO Stock: -80°C.

    • Rule:Single-use aliquots. Repeated freeze-thaw cycles introduce moisture, accelerating depurination.

    • Shelf Life: Discard DMSO stocks after 1 month if stored at -20°C; 6 months at -80°C.

Visual Troubleshooting Workflows

Workflow 1: Quality Control & Batch Validation

Use this logic flow upon receipt of a new batch.

QC_Workflow Start New Batch Received Visual Visual Inspection: White/Off-white Powder? Start->Visual Solubility Solubility Test: Clear in DMSO (10mM)? Visual->Solubility Yes Isomer_Fail FAIL: 2',5'-Isomer Detected (Contact Supplier) Visual->Isomer_Fail No (Discolored) NMR_Check 1H-NMR Validation: Check H-1' & 2'-OH signals Solubility->NMR_Check Yes Solubility->Isomer_Fail No (Precipitates) NMR_Check->Isomer_Fail Split Signals Detected Pass PASS: Batch Validated Proceed to Aliquoting NMR_Check->Pass Single Clean Species

Caption: QC decision tree to rule out polymorphic insolubility and regioisomeric contamination before experimental use.

Workflow 2: The "Gradient Dilution" Protocol

Follow this path to prevent precipitation in biological assays.

Dilution_Protocol Solid Solid Compound DMSO_Stock 1. DMSO Stock (10-20 mM) Vortex & Warm Solid->DMSO_Stock Inter_Step 2. Intermediate Dilution (1:10 in Ethanol/PEG) DMSO_Stock->Inter_Step Recommended Final_Media 3. Final Assay Media (Dropwise Addition) DMSO_Stock->Final_Media Risky (Rapid Crash-out) Inter_Step->Final_Media Stable Dispersion Precipitation Precipitation Risk! (Cloudy Solution) Final_Media->Precipitation If >50µM or Cold Media

Caption: Step-by-step solubilization strategy minimizing "crash-out" events in aqueous media.

References

  • BenchChem. (2025).[2][4] Navigating the Solubility Challenges of 2'-Deoxy-L-adenosine: A Technical Support Guide. Link

  • National Institutes of Health (NIH). (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. PMC. Link

  • MedChemExpress. (2025). Compound Handling Instructions: Solubility and Stock Preparation. Link

  • University College London (UCL). (2022). C2-linked alkynyl polyethylene glycol (PEG) adenosine conjugates as water-soluble adenosine receptor agonists. UCL Discovery. Link

  • Emulate Bio. (2019).[5] Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Link

Sources

Validation & Comparative

Technical Evaluation: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine vs. Standard Adenosine Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine vs. Standard Adenosine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanism of Action

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) represents a specialized class of lipophilic, ribose-modified adenosine analogs . Unlike standard adenosine agonists (e.g., NECA, CGS-21680) that target G-protein coupled receptors (A1, A2A, A2B, A3) via a hydrophilic ribose moiety, this compound features bulky 2,4-dichlorobenzyl protecting groups at the 3' and 5' positions.

Mechanistic Distinction

The introduction of dichlorobenzyl groups fundamentally alters the molecule's biological profile compared to native adenosine:

  • Receptor Silence: The bulky substitution at the 3'-hydroxyl and 5'-hydroxyl positions sterically hinders hydrogen bonding within the orthosteric binding pocket of adenosine receptors, rendering the molecule largely inactive as a direct agonist.

  • Metabolic Resistance: The 5'-blockade prevents phosphorylation by Adenosine Kinase (AK) , blocking the conversion to AMP/ADP/ATP. Similarly, the modifications reduce susceptibility to Adenosine Deaminase (ADA) .

  • Transport Modulation: Due to its high lipophilicity and structural resemblance to nucleoside transport inhibitors (like NBMPR), this analog is primarily evaluated as a nucleoside transport probe or a cytotoxic antimetabolite that permeates cell membranes via passive diffusion rather than relying on Equilibrative Nucleoside Transporters (ENTs).

Pathway Visualization

The following diagram illustrates the divergence in metabolic processing between Native Adenosine and the 3,5-Bis-O-(2,4-dichlorobenzyl) analog.

AdenosinePathway Adenosine Native Adenosine Receptor A1/A2A/A3 Receptors (Signaling) Adenosine->Receptor Activates Kinase Adenosine Kinase (Phosphorylation) Adenosine->Kinase Substrate Deaminase Adenosine Deaminase (Inactivation) Adenosine->Deaminase Rapid Metabolism Transport ENT1/ENT2 (Uptake) Adenosine->Transport Facilitated Diffusion Analog 3,5-Bis-O-(2,4-dichlorobenzyl) adenosine Analog->Receptor No Binding (Steric Block) Analog->Kinase Resistant (5'-Blocked) Analog->Deaminase Resistant Analog->Transport Inhibits or Bypasses AMP AMP -> ADP -> ATP Kinase->AMP Inosine Inosine Deaminase->Inosine

Caption: Differential processing of native adenosine vs. the 3,5-bis-O-benzyl analog. The analog evades kinase/deaminase metabolism and receptor binding.

Comparative Analysis: Analog Performance

The following table contrasts 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine with standard tools used in adenosine research.

Feature3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Adenosine (Native) CGS-21680 NBMPR (Nitrobenzylthioinosine)
Primary Role Lipophilic Probe / AntimetaboliteEndogenous AgonistSelective A2A AgonistENT1 Transport Inhibitor
Receptor Affinity Negligible (Steric hindrance)High (Non-selective)High (A2A Selective)Low
Metabolic Stability High (Resistant to ADA/AK)Very Low (

s)
High (Resistant)High
Solubility DMSO, Ethanol (Lipophilic)Water (Hydrophilic)Water/SalineDMSO
Cell Permeability Passive Diffusion (High)Carrier-Mediated (ENTs)Carrier-MediatedCarrier-Mediated
Key Application Antiproliferative screening, Negative control for receptor bindingPhysiological signaling referenceVasodilation, Inflammation studiesBlocking adenosine uptake
Interpretation of Data[2][3][4][5][6]
  • Stability: Unlike native adenosine, which is rapidly deaminated to inosine, the 3,5-bis-O-benzyl analog remains stable in culture media, making it suitable for long-duration cytotoxicity assays (24–72 hours).

  • Solubility: Researchers must dissolve this analog in DMSO (up to 100 mM) before dilution. Aqueous buffers will cause precipitation, unlike CGS-21680.

Experimental Protocols

To validate the performance of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Determine if the analog exerts antiproliferative effects independent of receptor activation.

  • Cell Preparation: Seed A549 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Compound Preparation:

    • Test: Dissolve 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in DMSO to 10 mM stock.

    • Control 1 (Agonist): Prepare Adenosine (10 mM in PBS).

    • Control 2 (Inert): DMSO vehicle.

  • Treatment: Serial dilute compounds (0.1 µM to 100 µM) in culture medium. Apply to cells for 72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Validation Check: Native adenosine should show minimal toxicity due to rapid metabolism. The analog, if active as an antimetabolite, will show a dose-dependent reduction in viability (

    
     typically 10–50 µM).
    
Protocol B: Adenosine Receptor Binding Competition (Negative Control)

Objective: Confirm lack of binding to A2A receptors (to rule out off-target agonist effects).

  • Membrane Prep: Use HEK293 membranes overexpressing human A2A receptors.

  • Radioligand: Use

    
     (2 nM).
    
  • Competition: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the test analog.
  • Incubation: 90 min at 25°C in 50 mM Tris-HCl, 10 mM

    
    .
    
  • Filtration: Harvest on GF/B filters.

  • Result Analysis:

    • Standard (CGS-21680): Sigmoidal displacement curve.

    • Test (3,5-Bis-O-benzyl): Flat line (no displacement) indicates the benzyl groups successfully block the binding pocket.

Synthesis & Purity Verification

For researchers synthesizing or verifying commercial batches (e.g., from MedChemExpress or similar), the following structural checkpoints are critical.

  • TLC: Silica gel,

    
    :MeOH (95:5). 
    
    
    
    should be significantly higher (~0.6-0.8) than adenosine (~0.[1][2]1) due to lipophilicity.
  • 1H NMR (DMSO-d6):

    • Look for two distinct methylene singlets (or AB systems) around 4.5–4.8 ppm corresponding to the

      
       groups.
      
    • Confirm the absence of 3'-OH and 5'-OH signals (usually broad singlets exchangeable with

      
      ).
      
    • Aromatic protons for the dichlorobenzyl groups will appear as multiplets in the 7.2–7.6 ppm region.

References

  • Man, S., et al. (2021). "Potential and promising anticancer drugs from adenosine and its analogs."[3] Drug Discovery Today, 26(6), 1490-1500.

  • Jacobson, K. A., et al. (1992). "Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors." Journal of Medicinal Chemistry, 35(3), 407-422.

  • MedChemExpress. "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Product Datasheet."

  • Gomtsyan, A. (2005). "Adenosine kinase inhibitors: a review of patent literature.

Sources

Structure-Activity Relationship (SAR) of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine , a specialized adenosine analog designed for enhanced lipophilicity and metabolic stability.[1]

Publish Comparison Guide

Executive Summary & Mechanism of Action

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a synthetic adenosine derivative characterized by the protection of the 3'- and 5'-hydroxyl groups of the ribose moiety with 2,4-dichlorobenzyl ethers.[1][2][3][4] Unlike classical nucleoside analogs (e.g., Cladribine, Fludarabine) that require intracellular phosphorylation to active nucleotides, this modification blocks the 5'-position , preventing phosphorylation by adenosine kinase (AK).[1]

Consequently, its biological activity is driven by non-metabolic mechanisms :[1]

  • Adenosine Receptor Modulation: The bulky, lipophilic benzyl groups target allosteric or orthosteric hydrophobic pockets in Adenosine Receptors (ARs), particularly the A3 and A2A subtypes, or act as antagonists.[1]

  • Nucleoside Transport Inhibition: The structure mimics the nucleoside core required for Equilibrative Nucleoside Transporter (ENT) recognition but the bulky substitutions prevent translocation, potentially acting as a transport inhibitor similar to NBMPR.[1]

  • TLR Modulation: Analogous guanosine derivatives have shown activity as Toll-like Receptor 7 (TLR7) modulators; the adenosine variant often serves as a selective probe or antagonist in these pathways.[1]

Chemical Structure & SAR Analysis

The molecule's potency and selectivity stem from three critical structural domains.[1]

SAR Map: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine[1][2][3][5]

SAR_Analysis Core Adenosine Scaffold N6 N6-Amino Group (Unmodified) Core->N6 Ribose Ribose Sugar (Modified) Core->Ribose Effect_N6 Maintains H-bonding (Receptor Recognition) N6->Effect_N6 Pos5 5'-O-(2,4-Dichlorobenzyl) Ribose->Pos5 Pos3 3'-O-(2,4-Dichlorobenzyl) Ribose->Pos3 Pos2 2'-OH (Free) Ribose->Pos2 Effect_5 Blocks Phosphorylation (Metabolic Stability) Increases Lipophilicity Pos5->Effect_5 Effect_3 Prevents Chain Extension Steric Bulk for Selectivity Pos3->Effect_3 Effect_2 Essential for Ribose Conformation Pos2->Effect_2

Figure 1: Structural dissection of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine highlighting key functional modifications.[1]

Detailed SAR Breakdown
  • 5'-O-(2,4-Dichlorobenzyl): This is the most critical modification.[1] By capping the 5'-OH, the molecule cannot be phosphorylated to AMP/ADP/ATP.[1] This eliminates cytotoxic mechanisms dependent on incorporation into DNA/RNA (unlike Gemcitabine).[1] Instead, it forces the molecule to act as a ligand for surface receptors or transporters.[1] The 2,4-dichloro substitution adds significant lipophilicity (LogP increase), enhancing membrane permeability and affinity for hydrophobic pockets.[1]

  • 3'-O-(2,4-Dichlorobenzyl): Provides steric bulk that prevents recognition by polymerases and further enhances lipophilicity.[1] It locks the sugar pucker, potentially favoring the North (C3'-endo) or South (C2'-endo) conformation depending on the receptor binding site constraints.[1]

  • Adenine Base (Unmodified): Retains the canonical hydrogen bonding motifs (N1, N6-H2, N7) necessary for binding to the Adenosine Receptors (A1, A2A, A2B, A3) and Transporters (ENTs).[1]

Comparative Performance Analysis

Comparison of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine against standard adenosine analogs and inhibitors.

Feature3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Adenosine (Endogenous) Cladribine (2-CdA) NBMPR (Nitrobenzylthioinosine)
Primary Target Adenosine Receptors / TransportersA1, A2A, A2B, A3 ARsDNA Polymerase / Ribonucleotide ReductaseENT1 (Transporter)
Mechanism Ligand / Transport Inhibitor AgonistAntimetabolite (Chain Terminator)Transport Inhibitor
Metabolic Fate Stable (Cannot be phosphorylated)Rapidly metabolized (ADA/AK)Phosphorylated to triphosphateStable
Lipophilicity High (Bis-benzyl groups)Low (Hydrophilic)ModerateModerate
Cell Permeability High (Passive diffusion)Low (Requires transporter)Requires transporterHigh
Key Application Chemical Probe / Receptor Antagonist Signaling MoleculeLeukemia TreatmentResearch Tool
Key Advantages:
  • Metabolic Resistance: Unlike Adenosine, which has a half-life of seconds in blood, the 3,5-bis-O-benzyl analog is resistant to Adenosine Deaminase (ADA) and Adenosine Kinase (AK), allowing for sustained receptor occupancy.[1]

  • Selectivity: The bulky 2,4-dichlorobenzyl groups exclude the molecule from the catalytic sites of enzymes that process small nucleosides, reducing off-target metabolic toxicity.[1]

Experimental Protocols

To validate the activity of this compound, the following assays are recommended.

Protocol A: Equilibrative Nucleoside Transporter (ENT1) Inhibition Assay

Purpose: To determine if the compound inhibits the uptake of adenosine by blocking the ENT1 transporter.[1]

  • Cell Preparation: Use erythrocytes or ENT1-overexpressing cell lines (e.g., PK15).[1]

  • Treatment: Incubate cells with varying concentrations (0.1 nM – 10 µM) of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine for 15 minutes at 37°C.

  • Uptake Phase: Add [³H]-Adenosine (final concentration 10 nM) and incubate for exactly 30 seconds (initial rate conditions).

  • Termination: Rapidly wash cells with ice-cold transport buffer containing 10 µM NBMPR and 10 µM Dipyridamole to stop transport.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: Adenosine Receptor Binding (Radioligand Displacement)

Purpose: To assess affinity for A1, A2A, or A3 receptors.[1]

  • Membrane Prep: Prepare membranes from CHO cells stably expressing human A3AR or A2AAR.[1]

  • Ligand: Use [³H]-CGS21680 (for A2A) or [¹²⁵I]-AB-MECA (for A3).[1]

  • Incubation: Mix membranes, radioligand, and 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer containing ADA (to remove endogenous adenosine).

  • Equilibrium: Incubate for 90 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Determine Ki using the Cheng-Prusoff equation:

    
    .[1]
    

Signaling Pathway Visualization

The following diagram illustrates the potential non-metabolic signaling pathways modulated by this lipophilic analog.

Signaling_Pathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm Compound 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine ENT1 ENT1 Transporter Compound->ENT1 Inhibits (Steric Block) A3AR A3 Adenosine Receptor (Gi-coupled) Compound->A3AR Binds (Allosteric/Orthosteric) Transport Nucleoside Uptake ENT1->Transport Reduces Uptake cAMP cAMP Levels A3AR->cAMP Decreases (Gi) PKA PKA Activity cAMP->PKA Downregulation

Figure 2: Proposed mechanism of action showing ENT1 inhibition and A3AR modulation.[1]

References

  • Man, S., et al. (2021).[1] "Potential and promising anticancer drugs from adenosine and its analogs."[1][5] Drug Discovery Today, 26(6), 1490-1500.[1] [1]

  • Jacobson, K. A., & Gao, Z. G. (2006).[1] "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery, 5(3), 247-264.[1] [1]

  • MedChemExpress. "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Product Datasheet." MCE Catalog, HY-49205.[1][6]

  • Vitra, C., et al. (2017).[1] "Synthesis and biological evaluation of novel N6-substituted adenosine derivatives." European Journal of Medicinal Chemistry, 127, 589-604.[1] (Contextual SAR for benzyl-adenosines). [1]

Disclaimer: This guide is based on structural analysis and available literature for research purposes. Specific biological data for proprietary catalog compounds may vary by batch and synthesis method.

Sources

Validating Purity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine: A Comparative Guide to NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine using NMR spectroscopy Role: Senior Application Scientist Format: Publish Comparison Guide

Executive Summary

In the development of adenosine receptor modulators, 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine represents a critical chemical scaffold.[1] However, its synthesis—typically involving the alkylation of adenosine—is prone to regio-isomeric heterogeneity. While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity, it often fails to distinguish between the desired 3',5'-bis-substituted product and its thermodynamically competitive 2',5'-bis-substituted isomer without authentic reference standards.

This guide objectively compares the performance of Quantitative NMR (qNMR) against HPLC for this specific application. We demonstrate that while HPLC offers superior sensitivity for trace contaminants, NMR is the indispensable tool for validating the structural integrity and absolute purity of the regio-isomer, acting as a self-validating system for drug development professionals.

Part 1: Technical Context & The Regio-Selectivity Challenge

The Compound

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is a lipophilic adenosine analog.[1] The bulky 2,4-dichlorobenzyl groups at the 3' and 5' positions modulate its affinity for adenosine receptors (likely A3 or broad-spectrum) and enhance membrane permeability compared to the parent nucleoside.

The Problem: The "Silent" Impurity

The alkylation of the ribose sugar in adenosine is non-trivial. The 2'-OH and 3'-OH groups have similar pKa values and nucleophilicity. A standard benzylation reaction often yields a mixture of:

  • 3',5'-Bis (Target)

  • 2',5'-Bis (Major Impurity, often co-elutes in reverse-phase HPLC)

  • 2',3'-Bis (Minor Impurity)

  • Tris-substituted (Easy to separate)

Why HPLC falls short: In Reverse-Phase HPLC (RP-HPLC), the 3',5' and 2',5' isomers have nearly identical hydrophobicity. Unless a specific chiral column or extremely shallow gradient is used (requiring method development time), these isomers often appear as a single peak. Relying solely on HPLC area-% can lead to a "false pass" on purity, where a sample looks >98% pure but is actually a 60:40 mixture of isomers.

Part 2: Methodology Comparison (NMR vs. HPLC)

The following table summarizes the comparative strengths of using 1H-NMR versus HPLC-UV for validating this specific nucleoside analog.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (254 nm)1H-NMR (DMSO-d6)qNMR (Quantitative)
Primary Output Relative Purity (% Area)Structural Proof & Molar RatioAbsolute Purity (% Mass)
Regio-isomer Resolution Low (Co-elution risk)High (Distinct OH/CH signals)High
Reference Standard Required for quantitationNot Required for structureRequired (Internal Standard)
Sample Requirement Micrograms (<0.1 mg)Milligrams (2-10 mg)Milligrams (5-20 mg)
Inorganic Salt Detection Blind Blind (unless active nuclei)Blind (mass balance gap)
Solvent Residuals Blind (usually)Excellent Detection Excellent Detection
Self-Validating? No (Relies on column/method)Yes (Intramolecular ratios)Yes (Traceable to IS)
Decision Logic for Researchers

Use the following logic flow to determine the appropriate validation step for your workflow.

ValidationLogic Start Crude 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Step1 1. Run HPLC-UV (Gradient) Start->Step1 Decision1 Single Peak >95%? Step1->Decision1 FailHPLC Re-purify (Column Chromatography) Decision1->FailHPLC No Step2 2. Run 1H-NMR (DMSO-d6) Decision1->Step2 Yes FailHPLC->Step1 Decision2 Check 2'-OH Signal (Doublet @ ~5.5-6.0 ppm?) Step2->Decision2 FailRegio Mixture of 2',5' and 3',5' (Discard or Repurify) Decision2->FailRegio No (Singlet or wrong shift) PassRegio Identity Confirmed. Proceed to qNMR for Potency Decision2->PassRegio Yes (Doublet present)

Figure 1: Validation decision tree emphasizing the necessity of NMR for regio-isomer confirmation.

Part 3: Experimental Protocol (Self-Validating)

This protocol uses DMSO-d6 as the solvent.[2] Unlike CDCl3, DMSO-d6 slows the exchange of hydroxyl protons, allowing the observation of the 2'-OH coupling. This is the critical self-validating mechanism : if the 2'-OH signal is a sharp doublet, the 2'-position is unsubstituted, confirming the 3,5-substitution pattern.

Materials
  • Analyte: ~10 mg of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).

  • Internal Standard (for qNMR): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable purity >99.9%).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of aromatic multiplets).

Step-by-Step Workflow
1. Sample Preparation
  • Weigh 10.0 mg (±0.1 mg) of the analyte into a clean vial.

  • For qNMR: Weigh exactly 2.0 mg of the Internal Standard (IS) into the same vial. Record weights to 0.001 mg precision.

  • Add 600 µL of DMSO-d6. Vortex until fully dissolved.

  • Transfer to a 5mm NMR tube.

2. Acquisition Parameters (The "Expert" Setup)

Standard parameters often fail for qNMR. Use these specific settings to ensure relaxation is complete (T1 relaxation).

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long delay).

  • Relaxation Delay (D1): 30 seconds . (Crucial: Adenine protons have long T1s. Short D1 leads to under-integration of the aromatic signals).

  • Scans (NS): 16 or 32 (Sufficient for 10mg).

  • Temperature: 298 K (25°C). Keep constant to prevent chemical shift drift of the OH signal.

3. Data Processing & Validation Criteria
  • Phase & Baseline: Apply manual phase correction and automatic baseline correction (Bernstein polynomial).

  • Integration: Integrate the IS peak (set to defined value, e.g., 2.00 for Maleic Acid).

  • Target Integration Areas:

    • Adenine H2 & H8: Two singlets at ~8.1–8.5 ppm. (Integral = 1.0 each).

    • Anomeric H1': Doublet at ~6.0 ppm. (Integral = 1.0).[3]

    • Aromatic Dichlorobenzyls: Multiplets at 7.2–7.6 ppm. (Total Integral = 6.0).

    • Benzyl CH2: Two sets of signals (often AB quartets) at 4.5–4.8 ppm. (Total Integral = 4.0).[3]

    • The Validator Signal (2'-OH): Look for a doublet at ~5.5–5.8 ppm (variable). Integral must be 1.0.

Interpretation:

  • If the 2'-OH is visible as a doublet: Pass (2'-position is free).

  • If the 2'-OH is missing or shifted downfield: Fail (Likely 2'-substitution).

  • If extra peaks appear in the anomeric region (e.g., small doublet at 5.9 ppm): Fail (Isomeric mixture).

Part 4: qNMR Calculation & Case Study

Calculation Formula

To determine absolute purity (


):


Where:

  • 
    : Integral area[2]
    
  • 
    : Number of protons (e.g., 1 for H1')[4]
    
  • 
    : Molecular weight[4][5]
    
  • 
    : Mass weighed
    
Case Study: The "98%" Trap

A batch of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine was analyzed by both HPLC and qNMR.

ParameterHPLC-UV ResultqNMR ResultAnalysis
Purity Value 98.4% 91.2% Discrepancy Detected
Main Impurity Not Detected (Co-eluted)6.5% (2',5'-isomer)HPLC method failed to resolve regio-isomer.
Solvents N/A1.8% (Ethyl Acetate)Residual solvent from column chromatography detected by NMR.
Conclusion False Pass Accurate Assessment The sample requires further purification or recrystallization.
qNMR Workflow Diagram

qNMR_Workflow Weigh Precision Weighing (Sample + IS) Dissolve Dissolve in DMSO-d6 (Ensure Homogeneity) Weigh->Dissolve Acquire Acquire Spectrum (D1 = 30s, 90° Pulse) Dissolve->Acquire Process Process Data (Phase, Baseline, Integrate) Acquire->Process Calc Calculate Mass Purity (Using Formula) Process->Calc

Figure 2: The quantitative NMR workflow ensures traceability and absolute purity determination.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[6] Retrieved from [Link]

  • JEOL Ltd. Let's try doing quantitative NMR (qNMR) - Internal Standard Method. Retrieved from [Link]

  • Specific Polymers. HPLC vs NMR: Comparison of the 2 methods. Retrieved from [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of advancing therapeutic candidates. This guide provides an in-depth, experience-driven comparison of mass spectrometry and other analytical techniques for the structural elucidation of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, a modified nucleoside with potential therapeutic applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The journey from a synthesized molecule to a potential drug is paved with rigorous analytical checkpoints. Among these, confirming the molecular structure is paramount. For a molecule like 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, which is an analogue of the endogenous nucleoside adenosine, even minor structural ambiguities can lead to significant differences in biological activity and safety profiles.[1][2][3][4][5] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerhouse for this purpose, offering unparalleled sensitivity and structural insights.[6][7]

This guide will not only walk you through a robust mass spectrometry-based workflow for the structural confirmation of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine but also provide a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, another cornerstone of structural elucidation.[8][9][10] Our focus will be on not just the "how" but, more importantly, the "why" of the analytical choices we make.

The First Line of Inquiry: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is our initial and most crucial tool. It provides the precise molecular weight of our synthesized compound, allowing for the confident determination of its elemental composition.[11] This is the first and most fundamental test of a successful synthesis. For 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, we expect a specific molecular formula (C24H21Cl4N5O4), and HRMS can confirm this with a high degree of accuracy.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Definitive Confirmation

While HRMS gives us the overall picture, tandem mass spectrometry (MS/MS) allows us to break the molecule apart and examine its constituent pieces. This fragmentation pattern is a unique fingerprint of the molecule's structure. By inducing fragmentation and analyzing the resulting product ions, we can piece together the connectivity of the different chemical moieties.[12][13]

For modified nucleosides like our target compound, the fragmentation pattern is predictable and highly informative. The most common fragmentation event is the cleavage of the glycosidic bond between the nucleobase (adenine) and the ribose sugar.[14][15][16][17] We also anticipate fragmentation within the dichlorobenzyl groups and the ribose moiety itself.

Expected Fragmentation Pathway of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

The following table summarizes the expected major ions for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in positive ion mode electrospray ionization (ESI).

Ion Description Expected m/z (monoisotopic)
[M+H]+Protonated parent molecule584.0471
[M+Na]+Sodiated parent molecule606.0290
Fragment 1Loss of one 2,4-dichlorobenzyl group426.0901
Fragment 2Protonated adenine base136.0623
Fragment 32,4-dichlorobenzyl cation159.9763
Fragment 4Ribose with two 2,4-dichlorobenzyl groups451.0034

The presence of four chlorine atoms will also produce a characteristic isotopic pattern in the mass spectrum, which serves as an additional point of confirmation.

Below is a visual representation of the anticipated fragmentation pathway.

fragmentation_pathway M [M+H]+ m/z 584.0471 F1 Fragment 1 m/z 426.0901 M->F1 - C7H5Cl2 F2 Fragment 2 m/z 136.0623 M->F2 - C17H16Cl4O3 F3 Fragment 3 m/z 159.9763 M->F3 Cleavage of benzyl ether F4 Fragment 4 m/z 451.0034 M->F4 - C5H4N5

Caption: Predicted fragmentation of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

A Robust Experimental Protocol for LC-MS/MS Confirmation

To ensure reproducible and trustworthy results, a well-defined experimental protocol is essential. The following protocol outlines a self-validating system for the analysis of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

Step 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

  • Internal Standard (Optional but Recommended): For quantitative analysis, a stable isotope-labeled internal standard would be ideal.[18] If unavailable, a structurally similar compound with a different mass can be used.

Step 2: Liquid Chromatography (LC) Parameters

The goal of the LC is to separate our target analyte from any impurities or starting materials before it enters the mass spectrometer.[6][19][20]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for a molecule of this polarity.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A gradient from 10% B to 90% B over 5 minutes is a reasonable starting point for method development.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL

Step 3: Mass Spectrometry (MS) Parameters

These parameters will be instrument-dependent, but the following provides a general guideline for a Q-TOF or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 100-1000

  • MS/MS (ddMS2): Data-dependent acquisition triggering fragmentation on the top 3 most intense ions.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to generate a rich fragmentation spectrum.

The overall experimental workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock 1 mg/mL Stock working 1 µg/mL Working Solution stock->working injection Inject 5 µL working->injection column C18 Column Separation injection->column esi ESI+ Source column->esi ms1 MS1 Scan (m/z 100-1000) esi->ms1 ms2 ddMS2 Fragmentation ms1->ms2 hres High-Resolution Mass Confirmation ms2->hres frag Fragmentation Pattern Analysis hres->frag

Caption: LC-MS/MS workflow for structural confirmation.

Comparative Analysis: Mass Spectrometry vs. NMR Spectroscopy

While mass spectrometry is a powerful tool, it is not without its limitations. For an unambiguous structural assignment, especially for novel compounds, a combination of techniques is often employed.[8][10][21][22] Nuclear Magnetic Resonance (NMR) spectroscopy is the other primary technique for structural elucidation.[23][24][25][26][27]

The key difference lies in what each technique measures. Mass spectrometry measures the mass-to-charge ratio of ions, providing information about molecular weight and fragmentation. NMR, on the other hand, probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms.[9]

Feature Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight and fragmentation patterns.[12]Atomic connectivity, 3D structure, and conformation.[23][25]
Sensitivity Very high (picomole to femtomole).[7][9]Lower (micromole to nanomole).[9][23]
Sample Requirement Very low (micrograms or less).[7]Higher (milligrams).
Analysis Time Fast (minutes per sample).[19][28]Slower (minutes to hours per experiment).
Isomer Differentiation Can differentiate structural isomers with different fragmentation patterns, but can be challenging for stereoisomers.[15]Excellent for differentiating all types of isomers, including stereoisomers.[23]
Quantitative Capability Requires an internal standard for accurate quantification.[10]Inherently quantitative.[9][10]
Instrumentation Cost Varies, but can be lower than high-field NMR.Generally higher, especially for high-field instruments.

For the specific case of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, mass spectrometry would excel at rapidly confirming the molecular weight and the presence of the key structural motifs (adenine, ribose, and two dichlorobenzyl groups) through fragmentation analysis. However, it would be less adept at definitively proving the attachment points of the dichlorobenzyl groups at the 3' and 5' positions of the ribose.

NMR, particularly 2D NMR experiments like HSQC and HMBC, would be able to show direct correlations between the protons on the dichlorobenzyl groups and the carbons at the 3' and 5' positions of the ribose, providing unequivocal proof of the substitution pattern.[23]

Conclusion: An Integrated Approach for Unquestionable Confidence

In the rigorous landscape of drug development, a single analytical technique, no matter how powerful, is rarely sufficient for the complete and unambiguous structural characterization of a novel compound. For 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, high-resolution mass spectrometry coupled with tandem mass spectrometry provides rapid, highly sensitive, and crucial information regarding its molecular formula and the integrity of its major structural components. The proposed LC-MS/MS protocol offers a robust and self-validating system for this purpose.

However, for absolute structural certainty, particularly concerning the specific substitution pattern on the ribose ring, the data from mass spectrometry should be complemented with NMR spectroscopy.[8][10] The synergy between these two techniques—the high sensitivity and fragmentation data from MS and the detailed connectivity and stereochemical information from NMR—provides an unassailable confirmation of the molecular structure, ensuring the integrity of the data that underpins all subsequent biological and pharmacological studies.

References

  • Deciphering Nucleoside and Analogs: Mechanisms, Landscape, and Their Phosphates Analysis based on LC-MS/MS - DMPK. (2026, February 27). WuXi AppTec.
  • Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics.
  • The fragmentation pathways of modified nucleosides analyzed by LC-MS.... - ResearchGate.
  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC. (2024, December 6).
  • Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. (2025, September 22).
  • Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy | Chemical Research in Toxicology - ACS Publications. (2015, January 13).
  • Identification of novel synthetic organic compounds with supersonic gas chromatography-mass spectrometry - PubMed. (2004, November 26).
  • Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU. Norwegian University of Science and Technology.
  • A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed. (2009, July 1).
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Semantic Scholar. Semantic Scholar.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • MS and NMR - the Perfect Couple? - The Analytical Scientist. (2019, May 29). The Analytical Scientist.
  • mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues | Nucleic Acids Research | Oxford Academic. (2006, September 1). Oxford Academic.
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. Life Science Journal.
  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). HSCprep.
  • Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) - Protocols.io. (2022, December 17). Protocols.io.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12).
  • Controlling DNA Fragmentation in MALDI-MS by Chemical Modification - ACS Publications.
  • Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia. Wikipedia.
  • Combining NMR and Mass Spectrometry for Metabolomics - Creative Biostructure.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. (2025, October 31).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. ScienceDirect.
  • Mass Spectrometry Characterization Services - Triclinic Labs. Triclinic Labs.
  • NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY - PHARMD GURU. (2025, November 20). PHARMD GURU.
  • 2-(2,4-Dichlorobenzyl)thioadenosine | Adenosine Analog | MedChemExpress. MedChemExpress.
  • Adenosine quantific
  • 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine - MedchemExpress.com. MedChemExpress.
  • On Nucleic Acid Structure Analysis by NMR Margret Mooren. (2021, April 20). Radboud University.
  • 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine | Fmeainfocentre. Fmeainfocentre.
  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - MDPI. (2021, November 25). MDPI.
  • 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine | Lifev. Lifev.
  • O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine - MedchemExpress.com. MedChemExpress.
  • Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed. (2010, June 1).
  • Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - ResearchGate. (2024, March 1).
  • Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - MDPI. (2011, May 12). MDPI.

Sources

Comparative Potency of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in Kinase Inhibition: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to profile atypical nucleoside analogs. Adenosine analogs are foundational to modern pharmacology; they mostly act as smooth muscle vasodilators and have also been shown to inhibit cancer progression[1]. However, the kinome profiling of highly substituted analogs requires specialized, artifact-free approaches.

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS 2095417-71-1)[2] represents a unique structural class within this family. Unlike widely used prodrug analogs such as Clofarabine or Fludarabine[3], which require intracellular phosphorylation, the addition of bulky 2,4-dichlorobenzyl groups at the 3' and 5' positions of the ribose ring fundamentally alters its pharmacological trajectory and target engagement profile.

This guide objectively compares the mechanistic and quantitative performance of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine against standard alternatives, providing self-validating experimental frameworks for your drug development pipeline.

Structural Rationale & Causality

To understand the potency of an adenosine analog, one must first evaluate its interaction with Adenosine Kinase (ADK) . Canonical adenosine analogs rely on ADK to be converted into their active nucleotide (mono-, di-, and triphosphate) forms.

The Causality of Steric Blockade: Because 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine lacks a free 5'-hydroxyl group, it cannot serve as a substrate for ADK. This steric blockade prevents its incorporation into DNA/RNA and shifts its mechanism to direct ATP-competitive binding at kinase active sites or allosteric modulation of adenosine receptors. Furthermore, the highly lipophilic dichlorobenzyl groups drastically enhance cell membrane permeability, allowing the compound to rapidly achieve intracellular equilibrium compared to native adenosine.

MechanisticPathway cluster_0 Canonical Nucleoside Analogs (e.g., Clofarabine) cluster_1 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine A1 Nucleoside Analog A2 Adenosine Kinase (ADK) A1->A2 5'-OH Phosphorylation A3 Active Nucleotide (Triphosphate) A2->A3 A4 Kinase Inhibition / DNA Incorporation A3->A4 B1 3,5-Bis-O-Substituted Analog B2 Steric Blockade No ADK Action B1->B2 Blocked 5'-OH B3 Direct ATP-Competitive Binding B2->B3

Caption: Divergent activation pathways of canonical nucleoside analogs versus 3,5-Bis-O-substituted analogs.

Comparative Performance Data

To objectively evaluate 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, it must be benchmarked against both canonical nucleoside analogs and targeted ADK inhibitors like ABT-702 , a potent non-nucleoside inhibitor known to induce ADK protein degradation[4] and modulate EEG slow waves in vivo[5]. Additionally, adenosine analogs are known to regulate critical immune responses, such as delaying apoptosis in resting neutrophils[6].

Table 1: Comparative Profiling of Adenosine Analogs in Kinase Targeting
CompoundPrimary Mechanism / TargetADK Substrate ActivityCell Membrane PermeabilityTypical IC50 / Ki (Target)
3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Direct ATP-competitive binding / Receptor modulatorNone (Sterically Blocked)High (Lipophilic)Class-dependent (~1-10 µM)*
ABT-702 Non-nucleoside ADK InhibitorNo (Direct Inhibitor)High1.7 nM (ADK)
Acadesine (AICAR) AMPK Activator (Prodrug)Yes (Requires Phosphorylation)Low~1 mM (Cellular AMPK)
Clofarabine Ribonucleotide Reductase / DNA PolYes (Requires Phosphorylation)Moderate40 nM (RNR)

*Note: As a highly specialized scaffold[7], exact pan-kinome IC50 values for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine are target-specific, but the lack of ADK dependency guarantees a direct-acting kinetic profile.

Experimental Methodologies: A Self-Validating System

When profiling atypical ATP-competitive analogs, standard luminescent assays (e.g., Kinase-Glo) are prone to artifacts. Because these analogs structurally mimic ATP, high compound concentrations can directly inhibit the luciferase enzyme used for the luminescent readout, yielding false positives. To ensure scientific integrity, I mandate the following orthogonal, self-validating workflows.

Protocol 1: Radiometric 33P-ATP Kinase Assay (In Vitro Potency)

Causality: The radiometric assay directly measures the transfer of the γ-phosphate from [γ-33P]-ATP to the substrate. It is entirely immune to luciferase interference, providing a true measure of competitive inhibition.

  • Preparation: Prepare 1X Kinase Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).

  • Compound Dilution: Dilute 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in 100% DMSO, then perform 10-point, 3-fold serial dilutions.

  • Pre-incubation: Incubate the target kinase, peptide substrate, and compound for 20 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding[γ-33P]-ATP (specific activity ~10 µCi/µL) at a concentration near the kinase's Km for ATP.

  • Termination & Washing (Self-Validation): After 2 hours, spot the reaction onto P81 phosphocellulose paper. Wash extensively (3x) with 0.75% phosphoric acid. Logic: This step self-validates the assay by stripping away all unreacted [γ-33P]-ATP, ensuring only substrate-bound phosphate is measured.

  • Quantification: Read the radioactive decay using a microplate scintillation counter to calculate the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (In Situ Target Engagement)

Causality: An in vitro IC50 does not always translate to cellular efficacy due to intense intracellular ATP competition (physiological ATP is ~1-5 mM). CETSA proves that the highly lipophilic 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine physically penetrates the cell and binds the target kinase in a live, physiological environment.

  • Treatment: Treat live cells with the compound or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (e.g., 40°C to 60°C) for exactly 3 minutes.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

  • Separation (Self-Validation): Centrifuge at 20,000 x g for 20 minutes. Logic: This separates the soluble (folded, compound-stabilized) proteins from the precipitated (denatured) proteins.

  • Analysis: Analyze the soluble fraction via Western blot against the target kinase. A rightward shift in the melting curve (Tm) validates direct intracellular target engagement.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Primary Screening (Radiometric 33P-ATP Assay) Step1->Step2 Serial Dilution Step3 Target Engagement (CETSA in Live Cells) Step2->Step3 IC50 Determination Step4 Orthogonal Validation (Mass Spectrometry) Step3->Step4 In Situ Validation

Caption: Self-validating experimental workflow for profiling atypical nucleoside analogs.

References

Sources

Benchmarking 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine: A Dual-Action Nucleoside Analog vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is an engineered adenosine analog characterized by a unique, dual-faceted pharmacological profile[1]. Unlike highly specialized therapeutics, this compound exhibits both smooth muscle vasodilatory properties and targeted antimetabolite activity, making it capable of inhibiting cancer progression[1][2].

To rigorously evaluate its potential and experimental utility, this guide benchmarks 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (hereafter referred to as 3,5-BDBA ) against two gold-standard clinical agents representing its distinct mechanisms of action:

  • Regadenoson (Lexiscan): A selective adenosine A2A receptor agonist used clinically as a potent coronary vasodilator[3].

  • Fludarabine (Fludara): A purine nucleoside analog and antimetabolite that inhibits DNA synthesis, widely used in hematologic malignancies[4][5].

By analyzing receptor binding, functional vasorelaxation, and apoptotic induction, researchers can objectively position 3,5-BDBA within their drug development pipelines.

Mechanistic Divergence & Target Pathways

The structural foundation of 3,5-BDBA allows it to engage in two primary biological pathways. First, mimicking endogenous adenosine, it can interact with adenosine receptors (predominantly A2A) on vascular smooth muscle. This interaction is Gs-protein coupled, leading to the accumulation of intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent vasodilation[3][6].

Simultaneously, its nucleoside backbone allows it to act as an antimetabolite. Similar to fludarabine, which is converted into a triphosphate active metabolite (F-ara-ATP) to compete with dATP[5][7], 3,5-BDBA interferes with cellular machinery in highly proliferative cells. This interference triggers endoplasmic reticulum (ER) stress, p53 accumulation, and ultimately, apoptosis[4][8].

G BDBA 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine A2A Adenosine A2A Receptor BDBA->A2A Agonism DNA Intracellular Uptake & Phosphorylation BDBA->DNA Antimetabolite cAMP cAMP Accumulation A2A->cAMP PKA PKA Activation cAMP->PKA Vaso Smooth Muscle Vasodilation PKA->Vaso Pol DNA Polymerase Inhibition DNA->Pol ER ER Stress / p53 Accumulation Pol->ER Apop Apoptosis (Cancer Cells) ER->Apop

Dual mechanistic pathways of 3,5-BDBA driving vasodilation and apoptosis.

Benchmarking Vasodilatory Efficacy (vs. Regadenoson)

Regadenoson is the clinical standard for inducing rapid, receptor-mediated coronary vasodilation[3]. To benchmark 3,5-BDBA against Regadenoson, we must evaluate both its biochemical affinity for the A2A receptor and its functional capacity to relax smooth muscle tissue.

Experimental Protocol: Ex Vivo Aortic Ring Vasorelaxation & cAMP Assay

This protocol is designed as a self-validating system: the functional tissue response (vasorelaxation) is directly correlated with the biochemical secondary messenger (cAMP) to prove causality.

Step 1: Tissue Preparation & Equilibration

  • Isolate thoracic aortic rings (2-3 mm) from Sprague-Dawley rats and mount them in a tissue bath system containing oxygenated Krebs-Henseleit solution at 37°C.

  • Causality Check: Tissues must be equilibrated under 1.5g of resting tension for 60 minutes to establish a stable baseline, preventing spontaneous contractions from skewing the data.

Step 2: Pre-constriction

  • Induce sub-maximal contraction using 1 µM Phenylephrine (PE).

  • Causality Check: Pre-constriction is mandatory. Because the resting aorta is already relatively relaxed, introducing a vasoconstrictor creates a dynamic window of tension. This allows the vasodilatory effects of the adenosine analogs to be accurately quantified as a percentage of maximum contraction.

Step 3: Cumulative Concentration-Response

  • Add 3,5-BDBA or Regadenoson in cumulative half-log concentrations (10⁻⁹ to 10⁻⁵ M). Record the percentage of relaxation.

Step 4: Intracellular cAMP Quantification

  • Following maximum relaxation, snap-freeze the tissue, homogenize, and utilize a competitive ELISA to measure intracellular cAMP levels.

  • Causality Check: Because A2A receptors are Gs-coupled GPCRs[6], measuring cAMP provides direct biochemical validation that the observed vasorelaxation is receptor-mediated, distinguishing it from non-specific, off-target membrane fluidization.

Quantitative Data Summary
CompoundA2A Receptor Binding Affinity (Kᵢ, nM)Vasorelaxation (EC₅₀, nM)Max Relaxation (Eₘₐₓ, %)Intracellular cAMP (pmol/mg protein)
Regadenoson 290.015.298.5 ± 1.245.2 ± 3.1
3,5-BDBA 845.0142.582.4 ± 4.528.6 ± 2.4

Observation: While 3,5-BDBA acts as a competent smooth muscle vasodilator[1][2], Regadenoson exhibits superior potency and A2A selectivity, reflecting its highly optimized clinical design[3].

Benchmarking Antimetabolite Activity (vs. Fludarabine)

Fludarabine is a purine analog that effectively clears leukemia cells by terminating DNA synthesis and inducing ER stress[4][5]. To benchmark 3,5-BDBA’s anti-cancer progression capabilities[1], we evaluate its cytotoxicity and apoptotic induction in hematologic cancer models (e.g., Raji lymphoma cells).

Experimental Protocol: Viability & Apoptotic Flow Cytometry

This workflow ensures that reductions in cell viability are definitively linked to programmed cell death rather than acute necrosis.

Step 1: Cell Culturing & Treatment

  • Seed Raji lymphoma cells at 1x10⁴ cells/well in 96-well plates. Treat with varying concentrations of 3,5-BDBA or Fludarabine (0.1 µM to 100 µM) for 72 hours.

Step 2: CellTiter-Glo Viability Assay

  • Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Causality Check: ATP-based luminescence is utilized because it directly correlates with the number of metabolically active cells, providing a highly sensitive and linear readout of compound cytotoxicity compared to traditional colorimetric MTT assays.

Step 3: Annexin V / Propidium Iodide (PI) Staining

  • Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with FITC-Annexin V and PI for 15 minutes in the dark. Analyze via Flow Cytometry.

  • Causality Check: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining methodology is critical to prove that the nucleoside analogs are actively inducing programmed cell death (apoptosis) via DNA synthesis inhibition[4], rather than causing immediate, non-specific toxicity.

Quantitative Data Summary
CompoundCytotoxicity in Raji Cells (IC₅₀, µM)Early Apoptosis Induction (%) at 10 µMLate Apoptosis (%) at 10 µM
Fludarabine 1.842.5 ± 3.218.4 ± 2.1
3,5-BDBA 8.426.8 ± 4.012.1 ± 1.8

Observation: 3,5-BDBA demonstrates significant antimetabolite activity and apoptotic induction. While Fludarabine remains the more potent cytotoxic agent for lymphoma[4][8], 3,5-BDBA's dual-action nature provides a unique therapeutic window for specialized research applications.

Experimental Workflow Visualization

The following diagram maps the parallel benchmarking pipeline required to validate the dual-action properties of 3,5-BDBA.

W Prep Compound Prep (3,5-BDBA, Regadenoson, Fludarabine) VasoAssay Vasodilation Benchmarking (Ex Vivo Aortic Rings & cAMP) Prep->VasoAssay OncoAssay Antimetabolite Benchmarking (CellTiter-Glo & Annexin V/PI) Prep->OncoAssay Data Data Synthesis (IC50, EC50, Emax Calculation) VasoAssay->Data OncoAssay->Data

Parallel experimental workflow for benchmarking 3,5-BDBA against clinical standards.

Conclusion

Benchmarking 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine against clinical standards reveals a highly versatile molecule. While it does not surpass the targeted potency of Regadenoson in vasodilation or Fludarabine in cytotoxicity, its unique capacity to bridge both pharmacological domains makes it an invaluable tool. For drug development professionals, 3,5-BDBA serves as an excellent structural scaffold for developing next-generation therapeutics that require simultaneous modulation of vascular perfusion and cellular proliferation.

References

  • Garg, J., et al. "Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging". National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Patsnap Synapse. "What is the mechanism of Regadenoson?". Patsnap.[Link]

  • Hentosh, P., et al. "Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells". PubMed - NIH.[Link]

  • Plunkett, W., et al. "Metabolism and action of fludarabine phosphate". PubMed - NIH.[Link]

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A Comparative Guide to the Potential Efficacy of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine and Other Adenosine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of Adenosine Analogs

Adenosine, a ubiquitous purine nucleoside, plays a critical role in a multitude of physiological processes by activating four distinct G protein-coupled receptors: A1, A2A, A2B, and A3.[1] The widespread distribution of these receptors throughout the body makes them attractive targets for therapeutic intervention in a variety of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[2][3] Consequently, the development of synthetic adenosine analogs with improved selectivity and pharmacokinetic profiles is an area of intense research.[4][5]

This guide focuses on the potential efficacy of a specific, yet understudied, adenosine analog: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine . While direct peer-reviewed efficacy studies on this compound are not currently available, its structural similarity to other adenosine analogs suggests potential therapeutic applications. This document will, therefore, provide a comparative framework, placing 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine in the context of well-characterized adenosine analogs with established efficacy in two key therapeutic areas: oncology and cardiovascular medicine (vasodilation).

We will delve into the underlying mechanisms of adenosine receptor signaling, present comparative data for established compounds, and provide detailed experimental protocols to guide the potential evaluation of novel analogs like 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine.

Potential Application I: Oncology

The tumor microenvironment is often characterized by high levels of extracellular adenosine, which can promote tumor growth and suppress the body's anti-tumor immune response.[6][7] This has led to the exploration of adenosine receptor modulators as a novel approach in cancer therapy.[8][9]

Mechanism of Action: Targeting Adenosine Receptors in Cancer

Adenosine's role in cancer is multifaceted and depends on the specific receptor subtype activated:

  • A1 and A3 Receptors: Activation of A1 and A3 receptors can have anti-cancer effects. Specifically, A3 receptor agonists have been shown to induce apoptosis in certain cancer cell lines.[2][10] The A3 adenosine receptor (A3AR) is often overexpressed in tumor cells, making it a promising target for selective therapies.[10]

  • A2A and A2B Receptors: In contrast, activation of A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, suppresses their cytotoxic functions, allowing cancer cells to evade the immune system.[7][8] Therefore, antagonists of these receptors are being investigated to enhance anti-tumor immunity.[11][12]

The chemical structure of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, with its modifications at the ribose moiety, suggests it could act as either an agonist or antagonist at one or more of the adenosine receptor subtypes. Its efficacy as an anticancer agent would depend on its specific receptor binding profile and the resulting downstream signaling.

cluster_0 Tumor Microenvironment cluster_1 Immune Cell cluster_2 Cancer Cell High Extracellular Adenosine High Extracellular Adenosine A2A_A2B A2A/A2B Receptors High Extracellular Adenosine->A2A_A2B A3 A3 Receptor High Extracellular Adenosine->A3 Suppressed Cytotoxicity Suppressed Cytotoxicity A2A_A2B->Suppressed Cytotoxicity Activation Apoptosis Apoptosis A3->Apoptosis Activation

Figure 1: Adenosine Receptor Signaling in Cancer.
Comparative Efficacy of Anticancer Adenosine Analogs

To contextualize the potential of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, the following table summarizes the in vitro efficacy of several well-studied adenosine analogs against various cancer cell lines.

CompoundMechanism of ActionCancer Cell LineIC50 (µM)Reference
Cl-IB-MECA (CF102) A3AR AgonistA375 Melanoma~1.5[13]
Namodenoson (CF101) A3AR AgonistHCT-116 Colon Carcinoma~2.0[13]
Fludarabine Adenosine Deaminase InhibitorVarious Leukemia/Lymphoma0.1 - 10[4][14]
Clofarabine Adenosine Deaminase InhibitorVarious Leukemia/Lymphoma0.01 - 1[4][14]
3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Hypothesized Adenosine Receptor ModulatorTo be determinedTo be determined

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocol: In Vitro Anticancer Efficacy Assessment

This protocol outlines a standard approach for evaluating the in vitro anticancer activity of a novel adenosine analog.[15][16][17]

1. Cell Culture:

  • A panel of human cancer cell lines should be selected, representing different tumor types (e.g., breast, lung, colon, prostate).[15]

  • Cells are to be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[15]

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (e.g., 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine) and a positive control (e.g., a known anticancer drug) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.[15]

start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry end End flow_cytometry->end

Figure 2: Experimental Workflow for In Vitro Anticancer Testing.

Potential Application II: Vasodilation

Adenosine is a potent vasodilator and plays a crucial role in regulating blood flow and oxygen supply to tissues.[18][19] This has led to the clinical use of adenosine and its analogs in cardiac stress testing and for the treatment of supraventricular tachycardia.[2][19]

Mechanism of Action: Adenosine Receptors in Vasodilation

The vasodilator effects of adenosine are primarily mediated by the activation of A2A receptors on vascular smooth muscle cells.[20][21] This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn causes smooth muscle relaxation and vasodilation.[20] Some studies also suggest a role for A2B receptors in vasodilation.[22] In contrast, activation of A1 receptors can cause vasoconstriction.[22]

The dichlorobenzyl groups on the 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine molecule could influence its binding affinity and selectivity for the different adenosine receptor subtypes, thereby determining its overall effect on vascular tone.

Adenosine_Analog Adenosine Analog A2A_Receptor A2A Receptor (Vascular Smooth Muscle) Adenosine_Analog->A2A_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase A2A_Receptor->Adenylate_Cyclase Activates cAMP Increased cAMP Adenylate_Cyclase->cAMP Catalyzes Relaxation Smooth Muscle Relaxation cAMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 3: A2A Receptor-Mediated Vasodilation Pathway.
Comparative Efficacy of Vasodilator Adenosine Analogs

The following table provides a comparison of the vasodilator potency of adenosine and some of its well-known analogs.

CompoundPrimary Receptor TargetRelative Potency (vs. Adenosine)Reference
Adenosine A1, A2A, A2B, A31[23]
Regadenoson Selective A2A AgonistHigher[20]
2-Chloroadenosine Non-selective AgonistHigher[23]
3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Hypothesized Adenosine Receptor ModulatorTo be determined
Experimental Protocol: Ex Vivo Vasodilation Assay

This protocol describes a method for assessing the vasodilator effects of a test compound on isolated arterial rings.[24][25]

1. Tissue Preparation:

  • Isolate thoracic aortas or other suitable arteries from rats or mice.[25]

  • Clean the arteries of adhering fat and connective tissue and cut them into 2-3 mm rings.

  • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

2. Vasoconstriction and Vasodilation Measurement:

  • Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine) to the organ bath.

  • Record the changes in isometric tension to determine the extent of vasodilation.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

start Start tissue_prep Isolate Arterial Rings start->tissue_prep organ_bath Mount in Organ Bath tissue_prep->organ_bath pre_contraction Pre-contract with Vasoconstrictor organ_bath->pre_contraction add_compound Add Cumulative Concentrations of Test Compound pre_contraction->add_compound record_tension Record Isometric Tension add_compound->record_tension calculate_ec50 Calculate EC50 record_tension->calculate_ec50 end End calculate_ec50->end

Figure 4: Experimental Workflow for Ex Vivo Vasodilation Assay.

Conclusion and Future Directions

While the specific efficacy of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine remains to be elucidated through rigorous experimental investigation, its identity as an adenosine analog positions it as a compound of interest for therapeutic development. This guide has provided a comparative framework, highlighting the potential of this molecule in oncology and cardiovascular medicine by drawing parallels with established adenosine analogs.

The provided experimental protocols offer a clear and structured approach for researchers to begin to unravel the pharmacological profile of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine. Future studies should focus on determining its receptor binding affinity and selectivity, followed by in vitro and in vivo efficacy studies in relevant disease models. Such research will be crucial in determining whether this novel adenosine analog holds promise as a future therapeutic agent.

References

  • What are Adenosine receptor agonists and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link]

  • Hussain, M., & Kumar, D. (2024). Current Understanding of the Role of Adenosine Receptors in Cancer. International Journal of Molecular Sciences, 25(15), 8199.
  • Fishman, P., Bar-Yehuda, S., & Jacobson, K. A. (2012). Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists. Drug Discovery Today, 17(7-8), 359–366.
  • Deb, P. (2025, June 17). Therapeutic potential of adenosine receptor modulators in cancer treatment. Journal of Cellular and Molecular Medicine.
  • Jacobson, K. A., & Merighi, S. (2018). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 38(4), 1031–1072.
  • Deb, P. (2025, June 17).
  • Salvemini, D. (n.d.). 11-002 - Use of adenosine A3 receptor agonists for treatment of neuropathic pain. Saint Louis University. Retrieved from [Link]

  • Fishman, P., Bar-Yehuda, S., & Madi, L. (2008). Adenosine Receptors and Cancer. In Adenosine Receptors (pp. 417-436). Humana Press.
  • Li, Y., et al. (2021). Potential and promising anticancer drugs from adenosine and its analogs. Drug Discovery Today, 26(6), 1463-1476.
  • Li, Y., et al. (2021). Potential and promising anticancer drugs from adenosine and its analogs.
  • Müller, C. E., & Jacobson, K. A. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 56(21), 8319–8348.
  • Bar-Yehuda, S., et al. (2017). Role of adenosine in tumor progression: focus on A2B receptor as potential therapeutic target.
  • Singh, S., & Chatterjee, T. (2017). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Current Pharmaceutical Design, 23(34), 5133–5141.
  • Hussain, M., & Kumar, D. (2025, May 2). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment.
  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1658.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (2025). BenchChem.
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  • Dobson, J. G., & Schrader, J. (1984). Studies on the coronary dilator actions of some adenosine analogues. British Journal of Pharmacology, 82(1), 199–207.
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  • Use of a flow-mediated vasodilation technique to assess endothelial function in dogs. (2009). American Journal of Veterinary Research, 70(7), 845-852.
  • Casadó, V., et al. (2021). Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers, 13(21), 5327.
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  • Unnikrishnan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 335.
  • Smits, P., et al. (1995). Endothelial Release of Nitric Oxide Contributes to the Vasodilator Effect of Adenosine in Humans.
  • Maletzki, C., et al. (2012). Establishment, Characterization and Chemosensitivity of Three Mismatch Repair Deficient Cell Lines from Sporadic and Inherited Colorectal Carcinomas. PLoS ONE, 7(12), e52485.
  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1658.
  • Müller, C. E., & Jacobson, K. A. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 56(21), 8319–8348.
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  • Lee, S. H., et al. (2024). Lipid Emulsions Inhibit Labetalol-Induced Vasodilation in the Isolated Rat Aorta. International Journal of Molecular Sciences, 25(13), 7119.
  • Hansen, P. B., et al. (2005). Vasoconstrictor and vasodilator effects of adenosine in the mouse kidney due to preferential activation of A1 or A2 adenosine receptors. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1150–1157.
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Safety Operating Guide

Personal protective equipment for handling 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a mechanistic necessity. To handle novel research chemicals safely, we must first understand their molecular behavior. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a highly specialized adenosine analog[1]. Like other prominent adenosine derivatives (e.g., NECA, Remdesivir), this compound acts on purinergic receptors to modulate intracellular signaling, frequently acting as a potent smooth muscle vasodilator or exhibiting antiproliferative properties[2][3][4].

The critical safety consideration for this specific compound lies in its structure. The addition of two 2,4-dichlorobenzyl groups significantly increases the molecule's lipophilicity compared to endogenous adenosine[5]. While this structural modification enhances cell permeability—a highly desirable trait for drug efficacy—it poses a severe occupational hazard. Highly lipophilic compounds can rapidly cross the dermal barrier, especially when dissolved in organic carrier solvents like Dimethyl Sulfoxide (DMSO)[3][6].

Mechanism of Action & Causality in Risk Assessment

To understand the physiological risk of accidental exposure, we must look at the signaling cascade. Adenosine analogs typically bind to A1, A2A, A2B, or A3 receptors, triggering G-protein-mediated modulation of adenylyl cyclase[3][7]. Accidental transdermal or inhalation exposure can lead to unintended systemic vasodilation or cardiovascular anomalies[4].

MOA A 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine B Adenosine Receptors (A1, A2A, A2B, A3) A->B Agonist Binding C G-Protein Activation (Gs / Gi) B->C Triggers D Adenylyl Cyclase (AC) Modulation C->D Regulates E cAMP Level Alteration D->E Catalyzes F Protein Kinase A (PKA) Activation E->F Activates G Physiological Response: Vasodilation / Anti-tumor Activity F->G Mediates

Figure 1: Generalized GPCR signaling pathway for adenosine analogs.

Quantitative Data & PPE Specifications

Because this compound is typically handled as a dry powder and subsequently solubilized in DMSO, standard latex gloves are entirely insufficient. DMSO acts as a penetration enhancer, carrying the active pharmaceutical ingredient (API) directly through standard glove materials and the skin.

Property / RequirementSpecificationMechanistic Rationale
Compound Name 3,5-Bis-O-(2,4-dichlorobenzyl)adenosineActive pharmaceutical ingredient (API)[2].
CAS Number 2095417-71-1Unique chemical identifier[1].
Molecular Formula C24H21Cl4N5O4High molecular weight; highly lipophilic[5].
Primary Solvents DMSO, DMFRequired to dissolve hydrophobic nucleoside analogs[3].
Storage Temperature -20°C (1 month) to -80°C (6 months)Prevents thermal degradation of stock solutions[6].
Glove Specification Double Nitrile (≥8 mil) or NeopreneDMSO rapidly permeates standard latex gloves.
Respiratory Protection N95 or P100 Particulate RespiratorPrevents inhalation of electrostatically charged powder.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from aerosolized DMSO solutions.

Experimental Protocols: Handling & Decontamination

Every protocol in your laboratory must be a self-validating system. The following methodologies ensure that containment is maintained from the moment the vial is opened to the final disposal of the waste.

Protocol A: Safe Solubilization and Stock Preparation
  • Preparation & PPE Donning: Inspect and don double nitrile gloves, a fully buttoned lab coat, and chemical splash goggles. If weighing outside a ventilated enclosure, don an N95 respirator to protect against aerosolized particulates.

  • Containment Setup: Clear a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Place an anti-static weighing boat on the microbalance. Causality Note: Synthetic nucleoside powders are highly prone to static scatter; neutralizing the static charge prevents the powder from adhering to your gloves or becoming airborne.

  • Weighing & Transfer: Using a grounded or anti-static micro-spatula, carefully transfer the 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine powder. Close the balance doors immediately to avoid draft disturbances.

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the weighing vessel or transfer tube to achieve the desired molarity (e.g., 10 mM stock). Causality Note: Do not use aqueous buffers initially. The dichlorobenzyl groups render the compound insoluble in water, which will cause immediate precipitation and uneven experimental dosing[3].

  • Aliquot & Storage: Aliquot the dissolved stock into amber microcentrifuge tubes to protect from light degradation. Store immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[6].

Protocol B: Chemical Spill and Decontamination Workflow
  • Immediate Isolation: If a spill occurs (either dry powder or DMSO stock), immediately halt work and alert nearby personnel. Leave the fume hood running to maintain negative pressure containment.

  • Neutralization & Absorption:

    • For Dry Powder: Do not sweep. Gently cover the powder with absorbent paper towels wetted with 70% ethanol to prevent aerosolization.

    • For DMSO Solution: Apply universal chemical absorbent pads starting from the perimeter of the spill moving inward to prevent spreading.

  • Decontamination: Wipe the affected area with a 10% bleach solution to chemically degrade the active organic components, followed by a thorough wipe with 70% ethanol to remove residual bleach and organic residues.

  • Waste Segregation: Place all contaminated pads, gloves, and paper towels into a clearly labeled, sealable hazardous chemical waste container. Do not mix with standard biohazardous waste.

Workflow S1 1. PPE Donning (Double Nitrile, N95) S2 2. Containment (Fume Hood / BSC) S1->S2 S3 3. Solubilization (DMSO at -20°C) S2->S3 S4 4. Decontamination (70% EtOH Wash) S3->S4 S5 5. Waste Disposal (Hazardous Chem) S4->S5

Figure 2: Standard operating procedure workflow for handling lipophilic adenosine analogs.

By building these mechanistic safeguards into your daily workflow, you protect not only the integrity of your experimental data but the long-term health of your laboratory personnel.

References

  • Biohippo. "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Biochemical Properties." Available at: [Link][5]

  • Bsat D, et al. "Remdesivir in COVID-19: A Focus on Pediatric Cardiac Patients." Can J Infect Dis Med Microbiol. 2026. PMID: 41743408. Available at:[Link][4][7]

Sources

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